molecular formula C7H10F3NO3 B1380485 1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid CAS No. 1309208-83-0

1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid

Cat. No.: B1380485
CAS No.: 1309208-83-0
M. Wt: 213.15 g/mol
InChI Key: PJMDMFFDGCWHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid is a useful research compound. Its molecular formula is C7H10F3NO3 and its molecular weight is 213.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azetidin-3-yl)ethanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.C2HF3O2/c1-4(7)5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMDMFFDGCWHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (TFA salt), a valuable heterocyclic building block for drug discovery and development. The azetidine scaffold is a privileged motif in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties such as enhanced metabolic stability, solubility, and conformational rigidity.[1][2] This document details the compound's core chemical properties, spectroscopic signature, synthetic considerations, and analytical methodologies. Furthermore, it offers expert insights into its application as a strategic tool in pharmaceutical research, alongside rigorous protocols for its safe handling, storage, and quality control. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction to the Azetidine Scaffold and Trifluoroacetate Salts

The Azetidine Moiety: A Privileged Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital in modern drug discovery.[1] Their unique structural characteristics, including high ring strain and a pronounced three-dimensional, sp³-rich character, offer a distinct advantage over more traditional, flexible acyclic analogs.[1][3] These features can lead to improved pharmacological profiles by:

  • Enhancing Metabolic Stability: The constrained ring is less susceptible to metabolic degradation.[1]

  • Improving Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility.

  • Providing Structural Rigidity: A fixed conformation can enhance binding affinity to target proteins by reducing the entropic penalty of binding.[4]

The incorporation of azetidine motifs is a proven strategy in pharmaceutical development, as evidenced by their presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the calcium channel blocker azelnidipine.[1][4] These examples underscore the scaffold's ability to optimize both pharmacokinetic and pharmacodynamic properties.[1]

The Role of the Trifluoroacetate (TFA) Counter-ion

1-(azetidin-3-yl)ethan-1-one is commonly supplied as a trifluoroacetate (TFA) salt. This is a deliberate and strategic choice in chemical synthesis and handling. Trifluoroacetic acid is a strong organic acid, approximately 34,000 times stronger than acetic acid, due to the powerful electron-withdrawing effect of the trifluoromethyl group.[5][6] The formation of a TFA salt with a basic amine, such as the azetidine nitrogen, offers several key advantages:

  • Increased Stability: The salt form is often a stable, crystalline solid, which is easier to handle and purify than the corresponding freebase, which may be an oil or a volatile liquid.

  • Enhanced Solubility: TFA salts typically exhibit improved solubility in various solvents, which is beneficial for purification and formulation.[7]

  • Controlled Reactivity: The protonation of the azetidine nitrogen protects it from participating in undesired side reactions, ensuring it is available for deprotection and subsequent functionalization when intended.

The interaction involves a complete proton transfer from the carboxylic acid of TFA to the basic nitrogen of the azetidine ring, forming a distinct ionic pair.[8]

Physicochemical and Structural Properties

Chemical Structure and Nomenclature

The compound consists of an ionic bond between the protonated 1-(azetidin-3-yl)ethan-1-one cation and the trifluoroacetate anion.

  • Systematic Name: 1-(azetidin-3-yl)ethan-1-one; 2,2,2-trifluoroacetic acid

  • Synonym(s): 1-(azetidin-3-yl)ethan-1-one 2,2,2-trifluoroacetate

  • Cation Structure: An acetyl group (-COCH₃) is attached to the C3 position of the azetidine ring.

  • Anion Structure: Trifluoroacetate (CF₃COO⁻).

Below is a diagram illustrating the ionic interaction forming the salt.

Ionic interaction forming the TFA salt.
Core Physicochemical Data

The fundamental properties of 1-(azetidin-3-yl)ethan-1-one TFA salt are summarized below for quick reference.

PropertyValueSource
CAS Number 1309208-83-0[9]
Molecular Formula C₇H₁₀F₃NO₃[9]
Molecular Weight 213.16 g/mol
MDL Number MFCD28246274[9]
Physical Form Liquid
Purity Typically ≥95%
Storage Temperature Room Temperature
InChI Key PJMDMFFDGCWHJN-UHFFFAOYSA-N

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the material. The expected spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the azetidine ring protons, which are diastereotopic and will likely appear as complex multiplets. The acetyl methyl group will be a sharp singlet around 2.2-2.5 ppm. The N-H proton of the protonated azetidine will likely be a broad singlet, and its chemical shift may vary with solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show a signal for the ketone carbonyl at ~205-210 ppm. The azetidine ring carbons will appear in the aliphatic region (~40-60 ppm), and the acetyl methyl carbon will be around 30 ppm. The trifluoroacetate anion will exhibit two characteristic signals: a quartet for the trifluoromethyl carbon (~116 ppm) due to C-F coupling, and a signal for the carboxylate carbon (~160 ppm).

  • ¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group, typically around -76 ppm relative to CCl₃F.

Mass Spectrometry (MS)

Under positive ion electrospray ionization (ESI+), the primary species observed will be the cation (the free base form) with a calculated m/z corresponding to [C₅H₉NO + H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Key vibrational bands are expected for:

  • N-H stretch: A broad absorption in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt.

  • C=O stretch (ketone): A strong, sharp band around 1710-1720 cm⁻¹.

  • COO⁻ stretch (carboxylate): Strong, characteristic asymmetric and symmetric stretching bands for the trifluoroacetate anion.

  • C-F stretch: Strong absorptions in the 1250-1050 cm⁻¹ region.

Chromatographic Methods

Purity assessment is typically performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] Due to the compound's polarity, a method employing a C18 column with a water/acetonitrile mobile phase containing an acidic modifier (such as formic acid or TFA itself) is appropriate. Gas chromatography (GC) can also be used for analyzing related azetidine compounds, often after derivatization.[11]

Synthesis and Reactivity

General Synthetic Strategies

While the specific proprietary synthesis of this compound is not detailed, the construction of functionalized azetidines is well-documented. Common strategies that are conceptually applicable include:

  • Intramolecular Cyclization: Methods such as the cyclization of γ-haloamines or the reductive cyclization of halogenated imines are established routes to the azetidine core.[12]

  • Functionalization of Pre-existing Rings: Starting with a commercially available azetidine derivative, such as 3-hydroxyazetidine or azetidine-3-carbonitrile, and performing subsequent chemical transformations to install the acetyl group.[3][10]

  • Strain-Release Methodologies: Utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) allows for regioselective ring-opening to generate 3-substituted azetidines.[2]

The diagram below illustrates a generalized workflow for the synthesis and purification of a substituted azetidine TFA salt.

G Figure 2: Generalized Synthesis and QC Workflow A Precursor Selection (e.g., N-Boc-azetidin-3-one) B Key Reaction Step (e.g., Grignard, Wittig) A->B Functionalization C Deprotection (Removal of Boc group) B->C Unmasking D Workup & Crude Isolation C->D E Purification (e.g., Column Chromatography) D->E F Salt Formation (Addition of TFA) E->F G Final Product Isolation (Filtration/Evaporation) F->G H Quality Control (NMR, HPLC, MS) G->H Analysis

Generalized synthesis and QC workflow.
Chemical Reactivity

The reactivity of 1-(azetidin-3-yl)ethan-1-one is dictated by its three main functional components:

  • Azetidine Nitrogen: In its TFA salt form, the nitrogen is protonated and non-nucleophilic. To engage it in reactions like N-alkylation or acylation, neutralization with a suitable base (e.g., triethylamine, NaHCO₃) is required to generate the free base.

  • Ketone Carbonyl Group: The carbonyl group is susceptible to standard ketone chemistry, such as reductive amination, Wittig reactions, or reduction to the corresponding alcohol. These reactions allow for extensive diversification at the C3 position.[13]

  • Azetidine Ring: The strained four-membered ring can undergo ring-opening reactions under certain harsh conditions (e.g., strong nucleophiles or catalytic hydrogenation), although it is generally stable under common synthetic transformations.[1][4]

Applications in Drug Discovery and Development

This molecule is not an active pharmaceutical ingredient itself but rather a strategic building block. Its value lies in its ability to be incorporated into larger, more complex molecules to fine-tune their properties.

  • Scaffold for Library Synthesis: It serves as an excellent starting point for creating diverse chemical libraries for high-throughput screening. The ketone and the secondary amine (after deprotection) provide two orthogonal handles for chemical modification.

  • Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other groups, such as piperidine or pyrrolidine rings, to modulate properties like cell permeability, metabolic stability, and target engagement.[1]

  • Introduction of 3D-Character: In an era where many drug candidates are overly flat ("flatland"), incorporating sp³-rich scaffolds like azetidine is a key strategy to improve physicochemical properties and explore new chemical space.[1]

Safety, Handling, and Storage

The primary hazards associated with this compound are derived from the trifluoroacetate moiety.[7] Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns, eye damage, and respiratory tract irritation upon inhalation.[6][14][15] Although the salt form is less hazardous than the neat acid, appropriate precautions are mandatory.

Hazard Identification
  • GHS Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[15][16]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[16]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[16][17]

Storage and Stability
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

  • The compound may be hygroscopic; protect from moisture.[16][18]

  • Store away from incompatible substances such as strong bases and oxidizing agents.[18]

Spill and Disposal Procedures

In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable container for chemical waste disposal.[16] Ensure adequate ventilation. Do not allow the chemical to enter drains.[17] Disposal must be in accordance with local, state, and federal regulations.

Experimental Protocols

Protocol: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of the title compound.

  • Sample Preparation: Prepare a stock solution of the compound in a 1:1 mixture of water:acetonitrile at a concentration of 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid in Water

    • B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient Elution:

    • Start at 5% B for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 210 nm, as the ketone provides a chromophore.[10]

  • Analysis: Integrate the peak area to determine the purity percentage.

G Figure 3: Analytical QC Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Compound B Dissolve in Diluent (e.g., 50% ACN/H₂O) A->B C Vortex & Sonicate B->C D Inject Sample onto RP-HPLC System C->D E Run Gradient Method D->E F Detect at 210 nm E->F G Integrate Chromatogram F->G H Calculate Area % G->H I Report Purity H->I

Analytical QC workflow for purity assessment.
Protocol: Neutralization to Yield the Free Base

This procedure is necessary before using the azetidine nitrogen in a nucleophilic reaction.

  • Dissolution: Dissolve 1.0 equivalent of the 1-(azetidin-3-yl)ethan-1-one TFA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir vigorously for 15-30 minutes. Alternatively, an organic base like triethylamine (1.1 equivalents) can be used in an anhydrous solvent.

  • Extraction: If using an aqueous base, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free base, which should be used immediately in the subsequent reaction step as it may be less stable than the salt form.

Conclusion

1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid is a highly valuable and versatile chemical entity for modern medicinal chemistry. Its azetidine core provides a unique combination of rigidity, metabolic stability, and three-dimensionality, which are highly sought-after attributes in drug design.[1][4] The trifluoroacetate salt form ensures stability, ease of handling, and controlled reactivity. A thorough understanding of its physicochemical properties, analytical profile, and safe handling procedures, as detailed in this guide, is crucial for its effective application. By leveraging this building block, researchers and drug development professionals can continue to explore novel chemical space and design innovative therapeutics with improved pharmacological properties.

References

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride.
  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Benchchem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
  • Benchchem. (2025). A Technical Guide to the Safe Handling of Gfp150 (tfa) and Other Novel Trifluoroacetate Compounds.
  • Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • ECHEMI. (n.d.). Trifluoroacetic acid SDS, 76-05-1 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid.
  • Carl ROTH. (2025). Safety Data Sheet: Trifluoroacetic acid (TFA).
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • Benchchem. (n.d.). Triethylamine, trifluoroacetic acid | 454-49-9.
  • Sciencemadness Wiki. (2024). Trifluoroacetic acid.
  • ResearchGate. (2025). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum | Request PDF.
  • American Elements. (n.d.). 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid | CAS 1309208-83-0.
  • Wikipedia. (n.d.). Trifluoroacetic acid.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • ChemicalBook. (2026). Trifluoroacetic acid | 76-05-1.
  • PubMed. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines.

Sources

Synthesis of the Versatile 1-(azetidin-3-yl)ethan-1-one Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(azetidin-3-yl)ethan-1-one scaffold is a highly sought-after building block in modern medicinal chemistry, prized for its ability to introduce a compact, conformationally constrained, and polar motif into drug candidates. This guide provides a comprehensive technical overview of the primary synthetic strategies for accessing this valuable intermediate. We will delve into two principal retrosynthetic disconnections originating from commercially available N-Boc-azetidin-3-one and N-Boc-azetidine-3-carboxylic acid. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for the efficient synthesis of this key structural component.

Introduction: The Strategic Importance of the Azetidine Motif

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in drug discovery as a bioisosteric replacement for larger, more lipophilic rings such as piperidine and pyrrolidine. Its inherent ring strain and compact nature can lead to improved physicochemical properties, including enhanced aqueous solubility, reduced metabolic liability, and novel intellectual property positioning. The incorporation of a 3-acetyl substituent provides a key handle for further chemical elaboration, making 1-(azetidin-3-yl)ethan-1-one a versatile synthon for the construction of complex molecular architectures with potential therapeutic applications.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 1-(azetidin-3-yl)ethan-1-one is most effectively approached from readily available, N-protected azetidine precursors. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under a range of reaction conditions and its facile removal under acidic conditions. This guide will focus on two robust and field-proven synthetic pathways.

Pathway A: From N-Boc-azetidine-3-carboxylic acid via Weinreb Amide

This strategy is arguably the most reliable and high-yielding approach. It leverages the exceptional stability of the Weinreb amide intermediate to prevent over-addition of the organometallic reagent, a common challenge in ketone synthesis.[1]

Logical Framework for Pathway A

Pathway A A N-Boc-azetidine-3-carboxylic acid B N-Boc-3-(N-methoxy-N-methylcarbamoyl)azetidine (Weinreb Amide) A->B Amide Coupling (EDC, HOBt or SOCl2 then amine) C tert-Butyl 3-acetylazetidine-1-carboxylate B->C Grignard Reaction (CH3MgBr) D 1-(Azetidin-3-yl)ethan-1-one (as Hydrochloride Salt) C->D Boc Deprotection (HCl in Dioxane)

Caption: Synthetic workflow from N-Boc-azetidine-3-carboxylic acid.

The initial step involves the conversion of the carboxylic acid to the corresponding N-methoxy-N-methylamide, commonly known as a Weinreb amide. This can be achieved using standard peptide coupling reagents or by conversion to the acid chloride followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[2][3] The resulting Weinreb amide then undergoes a highly selective reaction with a methyl Grignard reagent (methylmagnesium bromide) to afford the desired N-Boc-protected ketone.[4] The chelation of the magnesium ion by both the methoxy and carbonyl oxygens of the tetrahedral intermediate prevents its collapse and subsequent over-addition.[1] The final step is the removal of the Boc protecting group under acidic conditions, typically using hydrochloric acid in an organic solvent like dioxane or methanol, to yield the target compound as its hydrochloride salt, which enhances its stability and ease of handling.[5]

Pathway B: From N-Boc-azetidin-3-one via Functional Group Interconversion

An alternative strategy commences with the commercially available N-Boc-azetidin-3-one.[6] This pathway involves the introduction of a two-carbon unit at the 3-position, which is then converted to the acetyl group. A common and effective method is the Horner-Wadsworth-Emmons (HWE) reaction to introduce an α,β-unsaturated ester, which can then be further manipulated.

Logical Framework for Pathway B

Pathway B E N-Boc-azetidin-3-one F tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate E->F Horner-Wadsworth-Emmons (Diethyl (cyanomethyl)phosphonate) G tert-Butyl 3-(1-amino-2-cyanoethylidene)azetidine-1-carboxylate F->G Addition of Ammonia H tert-Butyl 3-acetylazetidine-1-carboxylate G->H Hydrolysis and Decarboxylation I 1-(Azetidin-3-yl)ethan-1-one (as Hydrochloride Salt) H->I Boc Deprotection (HCl in Dioxane)

Caption: Synthetic workflow from N-Boc-azetidin-3-one.

In this pathway, N-Boc-azetidin-3-one is first reacted with a phosphonate ylide, such as diethyl (cyanomethyl)phosphonate, in a Horner-Wadsworth-Emmons reaction to generate an α,β-unsaturated nitrile.[7][8] This intermediate provides a versatile handle for further transformations. While not explicitly detailed for the synthesis of the target ketone in the searched literature, a plausible subsequent transformation would involve the addition of a nucleophile across the double bond, followed by hydrolysis and decarboxylation to unveil the acetyl group. A more direct, albeit less commonly documented, approach could involve the direct addition of a methyl organometallic reagent to an activated derivative of an intermediate ester.

Comparative Analysis of Synthetic Pathways

FeaturePathway A (Weinreb Amide)Pathway B (from Ketone)
Starting Material N-Boc-azetidine-3-carboxylic acidN-Boc-azetidin-3-one
Key Transformation Weinreb amide formation and Grignard reactionHorner-Wadsworth-Emmons and subsequent functional group manipulation
Advantages High yields, excellent control over ketone formation, well-established methodology.Utilizes a readily available starting material.
Challenges Requires synthesis of the Weinreb amide intermediate.Potentially more steps and less direct, may require optimization of subsequent transformations.
Overall Efficiency Generally considered more robust and efficient for ketone synthesis.Can be effective, but may be lower yielding or require more development.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous systems and represent a practical guide for the synthesis of 1-(azetidin-3-yl)ethan-1-one.

Protocol for Pathway A: Weinreb Amide Route

Step 1: Synthesis of tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate (Weinreb Amide)

  • Materials:

    • N-Boc-azetidine-3-carboxylic acid (1.0 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)

    • Hydroxybenzotriazole (HOBt) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dichloromethane (DCM) (10 vol)

  • Procedure:

    • To a stirred solution of N-Boc-azetidine-3-carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and HOBt in DCM at 0 °C, add DIPEA.

    • Add EDC·HCl portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Weinreb amide.[9] Purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of tert-Butyl 3-acetylazetidine-1-carboxylate

  • Materials:

    • tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate (1.0 eq)

    • Methylmagnesium bromide (3.0 M in THF) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF) (10 vol)

  • Procedure:

    • Dissolve the Weinreb amide in anhydrous THF and cool the solution to -10 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the methylmagnesium bromide solution via a dropping funnel, maintaining the internal temperature below 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.[9]

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 3-acetylazetidine-1-carboxylate.

Step 3: Synthesis of 1-(Azetidin-3-yl)ethan-1-one Hydrochloride

  • Materials:

    • tert-Butyl 3-acetylazetidine-1-carboxylate (1.0 eq)

    • 4 M HCl in 1,4-Dioxane (10 vol)

  • Procedure:

    • Dissolve tert-butyl 3-acetylazetidine-1-carboxylate in 4 M HCl in 1,4-dioxane at room temperature.

    • Stir the solution for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, the product will precipitate as the hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 1-(azetidin-3-yl)ethan-1-one hydrochloride as a white solid.[10]

Conclusion

The synthesis of 1-(azetidin-3-yl)ethan-1-one is a critical process for accessing a versatile building block in drug discovery. This guide has outlined two primary synthetic strategies, with a detailed focus on the robust and reliable Weinreb amide pathway. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently and efficiently synthesize this important intermediate for their drug development programs. The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9(1), 15694. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1083. [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). ChemicalBook. Retrieved from a relevant chemical supplier's website.
  • What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? (n.d.). X-MOL.
  • How do you prepare a Weinreb amide? (n.d.). TutorChase.
  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000).
  • Grignard Reagents. (n.d.). Purdue University Department of Chemistry. Retrieved from a university chemistry resource page.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (2017).
  • Application Notes and Protocols for the Scale-up Synthesis of (S)-3-Acetyl-1-Boc-pyrrolidine. (n.d.). BenchChem.
  • GRIGNARD REAGENTS. (n.d.). University of Calgary. Retrieved from a university chemistry resource page.
  • 1-Boc-3-azetidinone | 398489-26-4. (n.d.). ChemicalBook.
  • An efficient conversion of carboxylic acids into Weinreb amides. (2002). ARKIVOC, 2002(11), 39-44. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica, 3(3), 306-316.
  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (2013).

Sources

An In-Depth Technical Guide to 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid (CAS Number 1309208-83-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic properties is relentless. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, and among them, the azetidine ring has garnered significant attention.[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensionality, and metabolic stability, making it an attractive bioisostere for larger, more flexible rings like piperidine or piperazine.[2] The inherent ring strain of azetidines, while ensuring their stability under physiological conditions, also provides unique synthetic handles for further functionalization.[3]

This guide provides a comprehensive technical overview of 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (CAS No. 1309208-83-0) , a versatile building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into its chemical and physical properties, provide a detailed, field-proven (though representative) synthetic protocol, outline a robust analytical characterization workflow, and discuss the critical implications of its trifluoroacetate salt form in a drug discovery context.

Chemical Identity and Physicochemical Properties

1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid is the salt form of the parent compound, 1-(azetidin-3-yl)ethan-1-one. The trifluoroacetic acid (TFA) counterion is introduced during the final purification stages, typically via reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

PropertyValueSource
CAS Number 1309208-83-0[5][6]
Molecular Formula C₇H₁₀F₃NO₃[5][6]
Molecular Weight 213.16 g/mol [6]
IUPAC Name 1-(azetidin-3-yl)ethanone; 2,2,2-trifluoroacetic acid[6]
MDL Number MFCD28246274[5][6]
PubChem CID 86672986[5][6]
Physical Form Typically a solid or oilGeneral Knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO[1]

The Trifluoroacetate Salt Form: Practical Implications in a Research Setting

The presence of a trifluoroacetate (TFA) counterion is a common feature of many research chemicals, particularly peptides and other molecules purified by HPLC.[3][4] While often a consequence of the purification process rather than a deliberate salt selection, the TFA salt form has several implications that researchers must consider:

  • Enhanced Solubility: The salt form generally improves the solubility of the parent amine in polar solvents, which is advantageous for preparing stock solutions for biological assays.

  • Accurate Weighing: The non-volatile nature of the salt allows for more accurate weighing compared to a potentially volatile free-base oil.

  • Potential for Biological Interference: Trifluoroacetic acid itself can be biologically active or interfere with certain cellular assays. It is crucial to consider the final concentration of TFA in an experiment and run appropriate vehicle controls.[5]

  • Hygroscopicity: TFA salts can be hygroscopic, meaning they may absorb moisture from the air. This can affect the accuracy of weighing and the long-term stability of the compound. It is recommended to store the compound in a desiccator.

  • Considerations for in vivo Studies: For later-stage drug development and in vivo studies, a TFA salt is often exchanged for a more pharmaceutically acceptable salt, such as hydrochloride or acetate, due to potential toxicity concerns associated with long-term exposure to TFA.[7]

The following diagram illustrates the simple acid-base reaction that leads to the formation of the TFA salt.

Salt_Formation Figure 1: Formation of the Trifluoroacetate Salt cluster_reactants Reactants cluster_product Product Reactant1 1-(azetidin-3-yl)ethan-1-one (Free Base) Product 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid Salt Reactant1->Product + Reactant2 Trifluoroacetic Acid (TFA) Reactant2->Product

Caption: Acid-base reaction yielding the title compound.

Synthesis and Purification: A Representative Protocol

Overall Synthetic Strategy

The synthesis commences with a commercially available, N-protected azetidin-3-one. A Grignard reaction is employed to install the acetyl group, followed by deprotection of the nitrogen to yield the free base, which is then purified as its TFA salt.

Synthesis_Workflow Figure 2: Representative Synthesis Workflow Start 1-Boc-azetidin-3-one Step1 Step 1: Grignard Reaction Start->Step1 Intermediate1 tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate Step1->Intermediate1 1. MeMgBr, THF 2. Quench (aq. NH4Cl) Step2 Step 2: Barton-McCombie Deoxygenation Intermediate1->Step2 Intermediate2 tert-butyl 3-acetylazetidine-1-carboxylate Step2->Intermediate2 1. NaH, CS2, MeI 2. AIBN, Bu3SnH Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 1-(azetidin-3-yl)ethan-1-one (Free Base) Step3->Intermediate3 TFA, DCM Step4 Step 4: RP-HPLC Purification Intermediate3->Step4 End 1-(azetidin-3-yl)ethan-1-one TFA Salt Step4->End C18 column, H2O/ACN gradient with 0.1% TFA

Caption: A plausible multi-step synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-acetylazetidine-1-carboxylate (Barton-McCombie Deoxygenation)

  • Dissolve the crude tertiary alcohol from Step 1 (1.0 eq) in anhydrous THF.

  • Cool to 0 °C and add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir for 30 minutes, then add carbon disulfide (1.5 eq) dropwise.

  • After 30 minutes, add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the crude xanthate ester in toluene. Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool to room temperature and concentrate. Purify by flash column chromatography on silica gel to afford the deoxygenated product.

Step 3: Boc Deprotection to Yield 1-(azetidin-3-yl)ethan-1-one (Free Base)

  • Dissolve the product from Step 2 (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

  • Monitor deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (2x) to remove excess TFA. The crude product is obtained as the TFA salt.

Step 4: Purification by Reverse-Phase HPLC

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or water/acetonitrile).

  • Purify by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Combine the fractions containing the pure product and lyophilize to obtain 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid as a pure solid.

Analytical Characterization: A Validated Framework

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this exact compound are not publicly available, we can predict the expected analytical data based on its structure and the principles of spectroscopic analysis.

Analytical_Workflow Figure 3: Analytical Characterization Workflow cluster_identity Structure Confirmation cluster_purity Purity Assessment Sample Final Product (TFA Salt) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Analysis (HPLC) Sample->Purity

Caption: A standard workflow for analytical validation.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
  • δ 9.0-10.0 (br s, 2H): These protons correspond to the azetidinium (N-H) protons. The broadness and downfield shift are due to the acidic nature of these protons in the TFA salt form.

  • δ 4.0-4.3 (m, 4H): These are the methylene protons on the azetidine ring (CH₂-N-CH₂). They are expected to be complex multiplets due to coupling with each other and with the C3 proton.

  • δ 3.6-3.8 (m, 1H): This multiplet corresponds to the proton at the 3-position of the azetidine ring (CH-C=O).

  • δ 2.15 (s, 3H): This singlet represents the three equivalent protons of the acetyl methyl group (CH₃).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
  • δ 207.0: Carbonyl carbon of the ketone.[9]

  • δ 158.0 (q, JCF ≈ 35 Hz): Carbonyl carbon of the TFA counterion. The quartet splitting is due to coupling with the three fluorine atoms.

  • δ 116.5 (q, JCF ≈ 290 Hz): Trifluoromethyl carbon of the TFA counterion.

  • δ 48.0: Methylene carbons of the azetidine ring.

  • δ 35.0: Methine carbon at the 3-position of the azetidine ring.

  • δ 27.0: Methyl carbon of the acetyl group.

Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: The mass spectrum should show a prominent ion corresponding to the protonated free base, 1-(azetidin-3-yl)ethan-1-one. The expected m/z would be 100.07 (C₅H₁₀NO⁺).

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the azetidine ring.[10]

Infrared (IR) Spectroscopy
  • ~3300-2700 cm⁻¹ (broad): N-H stretching of the azetidinium salt.

  • ~1715 cm⁻¹ (strong, sharp): C=O stretching of the ketone.[9][11]

  • ~1670 cm⁻¹ (strong, sharp): Asymmetric C=O stretching of the trifluoroacetate counterion.

  • ~1200 cm⁻¹ and ~1130 cm⁻¹ (very strong): C-F stretching vibrations of the trifluoroacetate group.

Applications in Drug Discovery and Development

1-(azetidin-3-yl)ethan-1-one, as a functionalized azetidine, is a valuable building block for creating a diverse range of molecules for screening in drug discovery programs. The ketone functionality serves as a versatile handle for various chemical transformations:

  • Reductive Amination: The ketone can be converted to an amine, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

  • Wittig-type Reactions: The carbonyl can be transformed into a double bond, providing a scaffold for further elaboration.

  • Aldol and Related Condensations: The α-protons to the ketone can be deprotonated to form an enolate, enabling C-C bond formation.

The incorporation of the 3-acetylazetidine motif can impart desirable properties to a lead molecule, such as improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to larger, more lipophilic analogues.[1][2]

Conclusion

1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid is a valuable and versatile chemical building block for medicinal chemistry and drug discovery. Its compact, rigid azetidine core offers significant advantages in the design of novel therapeutics. Understanding its synthesis, the implications of its TFA salt form, and the methods for its thorough characterization are crucial for its effective use in a research and development setting. This guide provides a robust framework for scientists to confidently handle, analyze, and strategically implement this compound in their synthetic and drug discovery endeavors.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • American Elements. (n.d.). 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid. Retrieved from [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Kaur, M., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]

  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]

  • Thomson, A. M., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Controlled Release. [Link]

  • Singh, R., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Royal Society of Chemistry. (2015). Physicochemical properties of [Cnmim][TFA] (n = 2, 3, 4, 5, 6) ionic liquids. Retrieved from [Link]

  • Omizzur. (n.d.). TFA Removal From Peptides. Retrieved from [Link]

  • Quora. (2021). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Retrieved from [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Mešková, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Morreel, K., et al. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. [Link]

  • Pálinkás, G., et al. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry. [Link]

  • Scribd. (n.d.). IR Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data expected for 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (TFA) salt (CAS: 1309208-83-0).[1] As a key building block in contemporary drug discovery, possessing a robust and well-understood analytical profile for this compound is critical for researchers, synthetic chemists, and quality control specialists. This document moves beyond a simple data repository to offer an in-depth interpretation of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, grounded in fundamental principles and supported by literature precedents for related azetidine and ketone structures. We will explore the causal relationships between the molecular structure, including the effects of protonation by TFA, and the resulting spectroscopic signatures. Detailed, field-tested protocols for data acquisition are provided to ensure reproducibility and self-validation of results.

Introduction: The Structural and Analytical Imperative

1-(azetidin-3-yl)ethan-1-one is a versatile heterocyclic ketone. The four-membered azetidine ring is a sought-after motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[2] The compound is frequently supplied and handled as its trifluoroacetic acid (TFA) salt to enhance stability and simplify purification.

The formation of the TFA salt introduces specific changes to the molecule's electronic environment, primarily the protonation of the azetidine nitrogen. This creates a secondary azetidinium cation, which profoundly influences the spectroscopic data. A thorough understanding of these effects is not merely academic; it is essential for unambiguous structural confirmation, purity assessment, and reaction monitoring. This guide provides the foundational data and interpretive logic required for these tasks.

Molecular Structure and Spectroscopic Overview

The compound consists of two ionic components: the 1-(azetidin-3-yl)ethan-1-one cation and the trifluoroacetate anion. The positive charge on the azetidine nitrogen induces a significant downfield shift in the NMR signals of adjacent protons and carbons, a key diagnostic feature.

G

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the identity and purity of the title compound. The protonation at the nitrogen atom deshields the ring protons, shifting them to a lower field compared to the neutral free base.

Expected ¹H NMR Spectral Data

The spectrum is anticipated to show distinct signals for the acetyl methyl group, the azetidinium ring protons, and the ammonium protons. The protons on the four-membered ring form a complex spin system, but key correlations can be predicted.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Expert Insights
CH₃ (acetyl)~2.3Singlet (s)N/AThis is a typical chemical shift for a methyl ketone. The signal is a sharp singlet as there are no adjacent protons.
CH (azetidine C3)~3.8 - 4.2Multiplet (m)-This methine proton is coupled to the four adjacent methylene protons, resulting in a complex multiplet. Its position is downfield due to the adjacent ketone.
CH₂ (azetidine C2/C4)~4.2 - 4.6Multiplet (m)-These methylene protons are significantly deshielded by the adjacent positively charged nitrogen. They are diastereotopic and will show complex splitting patterns from both geminal and vicinal coupling.[3]
N⁺H₂~9.0 - 10.0Broad Singlet (br s)N/AThe ammonium protons are acidic and often exchange with residual water in the solvent, leading to a broad signal. The chemical shift is highly dependent on solvent and concentration.
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the 1-(azetidin-3-yl)ethan-1-one TFA salt and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the N-H protons.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[4] Standard acquisition parameters are generally sufficient.

  • Acquisition: Acquire a 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Validation: For unambiguous assignment, a 2D ¹H-¹H COSY experiment is recommended to confirm the coupling between the C3-H and the C2/C4-H₂ protons.

G H3 CH (δ ~3.8-4.2) H2_H4 CH₂ (δ ~4.2-4.6) H3->H2_H4 ³J coupling CH3 CH₃ (δ ~2.3) NH2 N⁺H₂ (δ ~9.0-10.0)

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for structural verification.

Expected ¹³C NMR Spectral Data

The carbonyl carbon of the ketone and the carbons of the trifluoroacetate anion are particularly diagnostic.

Carbon Assignment Expected Chemical Shift (δ, ppm) Multiplicity (¹⁹F coupled) Rationale & Expert Insights
Cation Carbons
CH₃ (acetyl)~30SingletA standard chemical shift for a methyl group attached to a carbonyl.
CH (azetidine C3)~35 - 40SingletThe methine carbon is shifted downfield relative to an alkane due to the attached ketone.
CH₂ (azetidine C2/C4)~50 - 55SingletThese carbons are significantly deshielded by the adjacent positively charged nitrogen, a hallmark of amine salt formation.[5]
C=O (ketone)~205 - 210SingletThe ketone carbonyl carbon resonates in a characteristic downfield region.[6]
Anion Carbons
CF₃ (TFA)~116Quartet (q)This signal is split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This is a definitive signature for the TFA counterion.
C=O (TFA)~158Singlet or Quartet (q)The carboxylate carbon of TFA. It may show a smaller two-bond coupling to the fluorine atoms (²JCF).
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a spectrometer equipped with a broadband probe.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR (e.g., 1024 or more).

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. For an ionic compound like a TFA salt, electrospray ionization (ESI) is the method of choice.

Expected Mass Spectrum (ESI+)

In positive ion mode ESI, the TFA salt will dissociate in solution. The mass spectrometer will detect the protonated form of the free base, 1-(azetidin-3-yl)ethan-1-one.

Ion Formula Expected m/z (monoisotopic) Notes
[M+H]⁺[C₅H₁₀NO]⁺100.0757This is the molecular ion of the free base. Its accurate mass is a critical piece of identifying information.
[M-CH₃CO+H]⁺[C₂H₆N]⁺44.0495A potential fragment resulting from the loss of the acetyl group (a common fragmentation pathway for ketones).

Note: "M" refers to the neutral free base, C₅H₉NO.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode (ESI+). Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da). For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain an accurate mass measurement to four decimal places.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

The IR spectrum will be a composite of the absorptions from the azetidinium cation and the trifluoroacetate anion.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale & Expert Insights
3300 - 2700N⁺-H stretchBroad, StrongThe stretching vibration of the secondary ammonium group in the azetidinium ring is a key feature of the salt form.
~1715C=O stretch (ketone)StrongThis is a characteristic absorption for a simple aliphatic ketone.[8]
~1680C=O stretch (asymmetric, TFA)Very StrongThe carboxylate of the TFA anion gives a very strong, characteristic absorption band.
~1200 & ~1130C-F stretch (TFA)Very StrongThe C-F bonds of the trifluoromethyl group result in extremely strong and easily identifiable absorption bands.[9]
Experimental Protocol: ATR-FTIR Acquisition
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Acquisition: Apply pressure to the sample using the ATR anvil and collect the spectrum. Typically, 16-32 scans are sufficient.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed directly.

Integrated Analytical Workflow

A robust characterization relies on the synergistic use of multiple analytical techniques. No single method provides a complete picture; instead, the data from each technique should be correlated to build a definitive structural assignment.

G cluster_data Data Acquisition cluster_analysis Data Interpretation cluster_confirm Confirmation NMR ¹H & ¹³C NMR Analyze_NMR Assign Signals Confirm Connectivity (COSY) NMR->Analyze_NMR MS ESI-MS Analyze_MS Determine [M+H]⁺ Assess Fragmentation MS->Analyze_MS IR FTIR Analyze_IR Identify Functional Groups IR->Analyze_IR Structure Structure Confirmed Analyze_NMR->Structure Correlate All Data Analyze_MS->Structure Correlate All Data Analyze_IR->Structure Correlate All Data Sample Sample of 1-(azetidin-3-yl)ethan-1-one TFA Salt Sample->NMR Sample->MS Sample->IR

Conclusion

The spectroscopic characterization of 1-(azetidin-3-yl)ethan-1-one TFA salt is straightforward when a systematic, multi-technique approach is employed. The key diagnostic features are the downfield-shifted azetidinium signals in the NMR spectra, the detection of the free base's molecular ion ([M+H]⁺ at m/z 100.0757) by ESI-MS, and the prominent N⁺-H, ketone C=O, and TFA-related stretches in the IR spectrum. By following the protocols and interpretive guidelines presented in this document, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their downstream applications.

References

  • American Elements. (n.d.). 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid. Retrieved January 19, 2026, from [Link]

  • Tóth, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1084. Available from: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Benzimidazole Moiety. Retrieved January 19, 2026, from [Link]

  • Klapproth, H., et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. Organic Letters, 22(21), 8562–8566. Available from: [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). Retrieved January 19, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Azetidine-Containing Compounds

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a position of synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain, conformational rigidity, and sp³-rich character confer unique physicochemical and pharmacokinetic properties, making it an increasingly attractive component in the design of novel therapeutics.[2][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by azetidine-containing compounds. We will delve into their mechanisms of action across various therapeutic areas, present quantitative data on their efficacy, and provide detailed experimental protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile chemical scaffold.

The Physicochemical Advantage of the Azetidine Ring

The utility of the azetidine motif in drug design stems from its distinct structural features that positively influence a molecule's pharmacological profile.[4] The strained four-membered ring imparts a level of conformational constraint that can pre-organize substituents for optimal interaction with a biological target, potentially increasing binding affinity and selectivity.[5] This rigidity contrasts with more flexible acyclic and larger heterocyclic counterparts.

Furthermore, the incorporation of an azetidine ring can enhance key pharmacokinetic properties. It can serve as a bioisosteric replacement for larger saturated amines like piperidines and pyrrolidines, often leading to reduced lipophilicity and improved aqueous solubility.[3] This modulation of physicochemical parameters is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, particularly for central nervous system (CNS) agents where blood-brain barrier penetration is a critical factor.[5]

Anticancer Activity: Targeting Key Signaling Pathways

Azetidine-containing compounds have demonstrated significant promise as anticancer agents by targeting fundamental cellular processes involved in tumor growth and survival.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Its aberrant activation is a hallmark of many cancers. Azetidine-containing molecules have been successfully developed as potent inhibitors of this pathway.

Mechanism of Action: Azetidine-based inhibitors can act on different components of the JAK-STAT pathway. Some, like the FDA-approved drug Baricitinib, function as JAK inhibitors, preventing the phosphorylation and subsequent activation of STAT proteins.[2] Others are designed to directly target STAT proteins, preventing their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.[6]

Diagram of the JAK-STAT Signaling Pathway and Inhibition by Azetidine-Based Compounds

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation & DNA Binding Azetidine_JAK_Inhibitor Azetidine-based JAK Inhibitor Azetidine_JAK_Inhibitor->JAK Inhibition Azetidine_STAT_Inhibitor Azetidine-based STAT Inhibitor Azetidine_STAT_Inhibitor->STAT_dimer Inhibition of Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 8. Transcription Activation

Caption: The JAK-STAT signaling cascade and points of inhibition by azetidine-containing drugs.

Quantitative Data on Anticancer Activity

The efficacy of azetidine-based anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
H182 STAT3MDA-MB-468 (Breast)0.66[7]
H172 (9f) STAT3MDA-MB-468 (Breast)0.98[7]
H120 (8e) STAT3MDA-MB-468 (Breast)1.75[7]
Compound 1a TubulinA549 (Lung)0.0022[8]
Compound 1a TubulinHCT116 (Colon)0.0021[8]
Compound 9 TubulinMCF-7 (Breast)34.27[9]
Compound 21 TubulinMCF-7 (Breast)28.86[9]
Compound 9 (Antimicrobial) N/AHeLa (Cervical)58.86[10]

Antibacterial Activity: A New Generation of Quinolones and Beyond

Azetidine derivatives have been extensively explored for their antibacterial properties, with some demonstrating potent activity against both Gram-positive and Gram-negative bacteria.[11]

Azetidinylquinolones: Enhancing the Spectrum of Activity

A significant advancement in this area is the development of 7-azetidinylquinolones.[12] These compounds often exhibit superior antibacterial activity compared to their piperazine or aminopyrrolidine-containing counterparts.[13]

Structure-Activity Relationship (SAR): The antibacterial potency of azetidinylquinolones is influenced by substituents on both the azetidine ring and the quinolone core. For instance, the stereochemistry of the azetidine moiety can be critical for in vitro activity and in vivo efficacy.[14] Electron-withdrawing groups on other parts of the molecule have also been shown to enhance activity.[15]

Quantitative Data on Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing the in vitro efficacy of antibacterial compounds.

Compound ClassBacterial StrainMIC (µg/mL)Reference
AzetidinylquinolonesStaphylococcus aureus0.015-1[12]
AzetidinylquinolonesEscherichia coli0.015-0.5[12]
Thiazole-conjugated 2-azetidinonesStaphylococcus aureus6.25-50[10]
Thiazole-conjugated 2-azetidinonesEscherichia coli12.5-100[10]
Azetidin-2-one Sulphonyl DerivativesStaphylococcus aureus31.25-125[16]
Azetidin-2-one Sulphonyl DerivativesEscherichia coli62.5-250[16]
Azetidine LincosamidesStreptococcus pneumoniae0.06-4[17]

Antiviral and CNS-Modulating Activities

The versatility of the azetidine scaffold extends to the development of antiviral and central nervous system (CNS) active agents.

Antiviral Applications

Azetidine-containing compounds have shown promise in combating various viral infections. For example, azetidine-containing dipeptides have been identified as non-covalent inhibitors of human cytomegalovirus (HCMV) replication.[15] The conformational restriction imposed by the azetidine ring appears to be crucial for their antiviral activity.[15] Additionally, 6-azacytidine has demonstrated a broad spectrum of antiviral activity, inhibiting the synthesis of viral DNA and proteins.[18]

Modulation of Central Nervous System Targets

The favorable physicochemical properties of azetidines make them well-suited for targeting the CNS.[5] Azetidine derivatives have been developed as modulators of various CNS receptors and transporters, including:

  • Nicotinic Acetylcholine Receptors (nAChRs): Arylazetidines have been identified as ligands for nAChRs, suggesting their potential in treating neurological disorders like Parkinson's disease and Tourette's syndrome.[2]

  • G-Protein Coupled Receptors (GPCRs): Azetidine-based compounds have been developed as potent antagonists for GPCRs such as the free fatty acid receptor 2 (FFA2), a target for inflammatory diseases.[19]

  • Monoamine Transporters: Arylazetidine derivatives can interact with dopamine, norepinephrine, and serotonin transporters, indicating their potential for modulating monoaminergic neurotransmission.[2]

  • NMDA Receptors: Stereoisomers of azetidine-2,3-dicarboxylic acid have shown activity as agonists at NMDA receptors, which are involved in excitatory neurotransmission.[20]

Neuroprotective Effects: Certain azetidine derivatives have demonstrated neuroprotective effects in models of brain ischemia/reperfusion injury by inhibiting apoptosis, modulating inflammation, and reducing oxidative stress.[3][14]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of azetidine-containing compounds.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an azetidine-containing compound against a specific bacterium.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate with Bacteria and Compound prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Azetidine Compound prep_dilutions->inoculate_plate incubate Incubate Plate (37°C for 18-24h) inoculate_plate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Inoculation of the Microtiter Plate:

    • Dilute the bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the azetidine compound that completely inhibits visible bacterial growth.[21]

Protocol for STAT3 Inhibition Assay (Western Blotting)

This protocol assesses the ability of an azetidine-containing compound to inhibit the phosphorylation of STAT3 in cancer cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to have constitutively active STAT3 (e.g., MDA-MB-468) in appropriate media.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the azetidine compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of p-STAT3.

Protocol for GPCR Antagonist Evaluation (Radioligand Binding Assay)

This protocol determines the binding affinity (Ki) of an azetidine-containing compound for a specific G-protein coupled receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand that binds to the target GPCR, and varying concentrations of the unlabeled azetidine compound.

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the azetidine compound.

    • Plot the specific binding as a function of the compound concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable and versatile motif in modern drug discovery.[1] Its unique structural and physicochemical properties have enabled the development of a wide range of biologically active compounds with therapeutic potential in oncology, infectious diseases, and neurology. The continued exploration of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine derivatives, providing new opportunities for lead optimization and the development of next-generation therapeutics. As our understanding of the intricate roles of azetidine-containing compounds in modulating biological pathways deepens, so too will their impact on addressing unmet medical needs.

References

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 36(7), 801-10.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (1995). PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. (n.d.). Benchchem.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (n.d.). PMC.
  • Antimicrobial potential of various substituted azetidine deriv
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2014).
  • Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2)
  • Synthesis, Antimicrobial and Anticancer Evaluation of 2-Azetidinones Clubbed with Quinazolinone | Request PDF. (n.d.).
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. (2022).
  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. (2025).
  • Efficacy of Azetidine-Based Compounds in Cancer Cell Lines: A Compar
  • Synthesis and biological evaluation of substituted phenyl azetidine-2-one sulphonyl derivatives as potential antimicrobial and antiviral agents | Request PDF. (n.d.).
  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2025).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
  • Graphviz tutorial. (2021). YouTube.
  • Azetidine analogs synthesis and characterization for antimicrobial activity. (2024).
  • Benchmarking Azetidine, 1-[(4-fluorophenyl)
  • 6-azacytidine--compound with wide spectrum of antiviral activity. (2001). PubMed.
  • GPCR-radioligand binding assays. (2016). PubMed.
  • 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (1995). PubMed.
  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (n.d.). PubMed.
  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv.
  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc.
  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids
  • Radioligand binding methods for membrane prepar
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Graphviz Examples and Tutorial. (n.d.). Sketchviz.
  • Explore biological graphs and networks using graph and Rgraphviz. (2009). Bioconductor.
  • Tips for Pathway Schem
  • Example Pathview graphs: (a) Graphviz view on a canonical signaling.... (n.d.).
  • A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. (2025).
  • Novel antibacterial azetidine lincosamides. (2008). PubMed.
  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012).
  • Azetidines. (n.d.). Enamine.
  • What are GPCR antagonists and how do they work?. (2024).
  • Reference Antimicrobial Susceptibility Testing (AST)
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX.com.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC.

Sources

The Ascendancy of 3-Acetylazetidine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has steadily gained prominence in medicinal chemistry, transitioning from a synthetic curiosity to a privileged structural motif in modern drug design.[1] Its inherent ring strain, conformational rigidity, and ability to introduce three-dimensionality offer unique advantages in modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[2][3] This technical guide delves into the core medicinal chemistry applications of a particularly valuable derivative: 3-acetylazetidine. By examining its synthesis, chemical properties, and role as a versatile building block, we will illuminate its strategic importance in the development of novel therapeutics across a range of disease areas, including neurodegenerative disorders and oncology. This guide will provide researchers and drug development professionals with a comprehensive understanding of the rationale behind its use, detailed experimental insights, and a forward-looking perspective on its potential.

The Azetidine Ring: A Scaffold of Strategic Importance

The unique structural features of the azetidine ring confer a range of desirable properties in drug candidates.[2] Its strained four-membered ring system provides a rigid framework that can precisely orient substituents in three-dimensional space, facilitating optimal interactions with biological targets.[1] Furthermore, the presence of the nitrogen atom allows for the introduction of diverse functionalities and can act as a hydrogen bond acceptor, contributing to target binding affinity.[3]

From a drug development perspective, the incorporation of an azetidine moiety can lead to significant improvements in:

  • Metabolic Stability: The compact and rigid nature of the azetidine ring can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the half-life of a drug.[2]

  • Solubility: The polar nitrogen atom can enhance aqueous solubility, a critical factor for oral bioavailability.[2]

  • Lipophilicity: Azetidines can serve as effective bioisosteres for larger, more lipophilic rings like piperidine and pyrrolidine, helping to optimize the overall lipophilicity of a molecule and improve its ADME (absorption, distribution, metabolism, and excretion) profile.

  • Novel Chemical Space: The use of azetidine scaffolds allows for the exploration of novel chemical space, providing opportunities to develop compounds with unique pharmacological profiles and intellectual property positions.

3-Acetylazetidine: A Versatile Synthon for Drug Discovery

The 3-acetyl group provides a key reactive handle for a variety of chemical transformations, making 3-acetylazetidine a highly versatile building block for library synthesis and lead optimization. The ketone functionality can be readily modified to introduce a wide array of substituents, enabling systematic exploration of structure-activity relationships (SAR).

Synthesis of the 3-Acetylazetidine Scaffold

While the direct synthesis of 3-acetylazetidine is not extensively detailed in publicly available literature, a plausible and efficient route can be extrapolated from the synthesis of related 3-substituted azetidines. A common strategy involves the construction of the azetidine ring followed by the introduction or modification of the substituent at the 3-position.

One potential synthetic pathway commences with a protected 3-cyanoazetidine derivative, which can be prepared on a gram scale.[1] The cyano group can then be converted to the desired acetyl functionality through established organometallic reactions.

Experimental Protocol: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (a potential precursor) [1]

This protocol describes the conversion of a 3-cyanoazetidine to the corresponding carboxylic acid, illustrating a key transformation that could be adapted for the synthesis of 3-acetylazetidine.

Materials:

  • tert-butyl 3-cyanoazetidine-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate in a mixture of methanol and water, add a solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidify the aqueous residue to pH 2-3 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid.

The resulting carboxylic acid can then be converted to the corresponding Weinreb amide, which upon treatment with an appropriate Grignard reagent (e.g., methylmagnesium bromide), would yield the desired 3-acetylazetidine derivative.

Synthesis_Pathway

Caption: Plausible synthetic route to 3-acetylazetidine.

Medicinal Chemistry Applications of 3-Acetylazetidine Derivatives

The strategic incorporation of the 3-acetylazetidine scaffold has shown promise in various therapeutic areas. The ability to readily diversify the acetyl group allows for fine-tuning of pharmacological activity and ADME properties.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 3-acetylazetidine moiety can serve as a versatile scaffold for the development of kinase inhibitors. The ketone can be used as an anchor point to introduce pharmacophores that interact with specific residues in the kinase active site. For instance, the acetyl group can be elaborated into more complex side chains that occupy hydrophobic pockets or form hydrogen bonds with the hinge region of the kinase.

Kinase_Inhibitor_SAR

Caption: SAR exploration of 3-acetylazetidine-based kinase inhibitors.

Ligands for G-Protein Coupled Receptors (GPCRs)

GPCRs represent another major class of drug targets. The rigid azetidine core of 3-acetylazetidine can be used to present pharmacophoric groups in a defined orientation for optimal interaction with the complex transmembrane binding pockets of GPCRs. The acetyl group can be transformed into various functionalities, such as amines or alcohols, which can serve as key interaction points with the receptor.

Agents for Neurodegenerative Diseases

The development of therapeutics for neurodegenerative diseases is a significant challenge. The ability of the azetidine scaffold to improve blood-brain barrier penetration makes it an attractive starting point for the design of centrally acting agents. Derivatives of 3-acetylazetidine could be explored for their potential to modulate targets implicated in diseases such as Alzheimer's and Parkinson's.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 3-acetylazetidine derivatives are not widely published, general principles can be inferred from related 3-substituted azetidines.

Modification Position General Observation Potential Impact on Activity
N1-Substituent The nature of the substituent on the azetidine nitrogen significantly influences potency and selectivity.Bulky or aromatic groups can enhance binding to hydrophobic pockets. Polar groups can improve solubility and modulate off-target activity.
Acetyl Group (C3) Derivatization of the acetyl group is a key strategy for SAR exploration.Conversion to amines, alcohols, or larger heterocyclic systems can introduce new interactions with the target protein, leading to increased potency and selectivity.
Stereochemistry at C3 If a chiral center is introduced at C3, the stereochemistry can be critical for activity.One enantiomer may exhibit significantly higher potency than the other due to specific stereochemical requirements of the binding site.

Future Perspectives and Conclusion

The 3-acetylazetidine scaffold represents a valuable and underexplored building block in medicinal chemistry. Its synthetic tractability and the versatility of the acetyl group offer immense potential for the generation of diverse chemical libraries and the rapid optimization of lead compounds. As our understanding of the biological roles of various drug targets continues to expand, the strategic application of unique and functionally rich scaffolds like 3-acetylazetidine will be crucial for the discovery of next-generation therapeutics. Further exploration of its applications in diverse therapeutic areas is warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles. The continued development of innovative synthetic methodologies to access a wider range of 3-acetylazetidine derivatives will undoubtedly fuel its adoption in drug discovery programs.

References

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(4), 1-15. [Link]

  • Singh, S., & Singh, R. K. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20. [Link]

  • Ombito, J. O., & de Koning, C. B. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]

Sources

An In-depth Technical Guide to Understanding the Role of the Trifluoroacetic Acid Counterion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry, particularly in the development of peptide and oligonucleotide-based therapeutics, few reagents are as ubiquitous and impactful as trifluoroacetic acid (TFA). This powerful, volatile acid is a cornerstone of solid-phase synthesis and chromatographic purification. However, its role extends beyond that of a simple reagent; it persists in the final product as a counterion, electrostatically associated with the molecule of interest. This guide provides a comprehensive exploration of the multifaceted role of the trifluoroacetic acid counterion, offering insights into its essential functions, its potential for experimental interference, and robust methodologies for its management. For researchers, scientists, and drug development professionals, a deep understanding of the TFA counterion is not merely academic—it is a critical factor in ensuring experimental reproducibility, data integrity, and the ultimate success of therapeutic candidates.

Trifluoroacetic acid is instrumental in both the synthesis and purification of peptides. In Fmoc-based solid-phase peptide synthesis (SPPS), TFA is the primary reagent used to cleave the newly synthesized peptide from its solid support resin.[1][2][3] During purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is added to the mobile phase, where it serves as an exceptional ion-pairing agent.[4][5]

Despite its utility, the persistence of TFA as a counterion in the final lyophilized product can have significant and often overlooked consequences.[6][7][8] These can range from alterations in the peptide's secondary structure to direct interference in biological assays.[7][9][10] Therefore, the decision to remove or exchange the TFA counterion is a critical consideration, contingent on the intended downstream applications of the synthetic molecule.[9][11]

The Dual Role of Trifluoroacetic Acid in Peptide Synthesis and Purification

Trifluoroacetic acid's prevalence in peptide chemistry stems from its unique chemical properties. Its strong acidity (pKa ≈ 0.23-0.52) and high volatility make it an effective reagent for cleavage and a valuable additive in chromatography.[9][12]

TFA in Solid-Phase Peptide Synthesis (SPPS): The Cleavage Cocktail

In the final step of Fmoc-SPPS, the peptide must be cleaved from the resin support, and acid-labile side-chain protecting groups must be removed. TFA is the central component of the "cleavage cocktail" used for this purpose.[2][3] The strong acidity of TFA facilitates the cleavage of the acid-labile linkers that attach the peptide to the resin and removes protecting groups from amino acid side chains.[3][13]

TFA in Reverse-Phase HPLC: The Ion-Pairing Mechanism

During RP-HPLC purification of peptides, TFA is typically added to the mobile phase at a concentration of 0.1%.[14] Its primary function here is as an ion-pairing agent.[4][5] Peptides, particularly those with basic residues like lysine, arginine, and histidine, will be protonated and positively charged in the acidic mobile phase. The negatively charged trifluoroacetate anion pairs with these positive charges, effectively neutralizing them. This increases the overall hydrophobicity of the peptide, leading to stronger retention on the nonpolar stationary phase (e.g., C18) and resulting in sharper peaks and improved chromatographic resolution.[4][14]

Visualizing the Ion-Pairing Mechanism in RP-HPLC

TFA_Ion_Pairing_Mechanism cluster_0 Mobile Phase (Acidic) cluster_1 Stationary Phase (e.g., C18) Peptide Positively Charged Peptide (+) IonPair Neutral Ion-Pair [Peptide⁺-TFA⁻] Peptide->IonPair Forms Ion Pair TFA_ion TFA⁻ Anion TFA_ion->IonPair Retention Increased Hydrophobic Retention IonPair->Retention caption Mechanism of TFA as an ion-pairing agent in RP-HPLC. TFA_Exchange_Workflow cluster_hcl HCl Exchange cluster_acetate Acetate Exchange start Peptide-TFA Salt dissolve Dissolve in H₂O start->dissolve choice Choose Exchange Method dissolve->choice add_hcl Add 100 mM HCl choice->add_hcl HCl prep_resin Prepare Anion Exchange Resin choice->prep_resin Acetate freeze Freeze (Liquid N₂) add_hcl->freeze lyophilize Lyophilize freeze->lyophilize repeat Repeat 2-3x lyophilize->repeat end_hcl Peptide-HCl Salt repeat->end_hcl equilibrate Equilibrate with Sodium Acetate prep_resin->equilibrate load_peptide Load Peptide equilibrate->load_peptide elute Elute with H₂O load_peptide->elute lyophilize_ac Lyophilize elute->lyophilize_ac end_acetate Peptide-Acetate Salt lyophilize_ac->end_acetate caption Workflow for TFA counterion exchange to HCl or Acetate.

Caption: Workflow for TFA counterion exchange to HCl or Acetate.

Quantitative Comparison of TFA Removal Methods
MethodPrincipleTypical Efficiency (% TFA Removal)Key AdvantagesKey Disadvantages
Lyophilization with HCl Mass Action / Volatility>99% after 3 cycles [15]High efficiency, simple procedure.Can be time-consuming, potential for peptide degradation with very acid-labile peptides.
Anion Exchange Chromatography Ion Exchange95-99% [6]Can be combined with a purification step, milder conditions than strong acid.Requires specific resins, potential for peptide loss on the column.
Reverse-Phase HPLC with alternative mobile phase Ion Exchange on ColumnVariable, depends on peptide hydrophobicityCan be performed on standard HPLC systems.May not be effective for all peptides, especially hydrophilic ones. [6][11]

Analytical Techniques for Quantifying Residual TFA

Verifying the successful removal of TFA is a critical quality control step. Several analytical techniques can be employed for the detection and quantification of residual trifluoroacetate. [15][16]

  • Ion Chromatography (IC): This is a highly sensitive and specific method for quantifying TFA and other anions. [16][17][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F-NMR is a direct and quantitative method for detecting the fluorine atoms in TFA. [6][15]* Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method, though it may require derivatization of the TFA. [16]* Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used for TFA quantification, often with specific ion-pairing reagents that are MS-compatible. [16] The choice of analytical method will depend on the available instrumentation, the required sensitivity, and the sample matrix. [16]

Conclusion

The trifluoroacetic acid counterion is an unavoidable consequence of modern peptide synthesis and purification strategies. Its role as a cleavage agent and an ion-pairing reagent is fundamental to the production of high-purity synthetic peptides. However, for the drug development professional and the research scientist, the story of TFA does not end with lyophilization. Its persistence as a counterion can have profound effects on the structural integrity, biological activity, and analytical characterization of the final product.

A thorough understanding of these potential interferences is paramount. This guide has provided a framework for this understanding, from the fundamental mechanisms of TFA's action to detailed, field-tested protocols for its removal and exchange. By judiciously applying this knowledge, researchers can mitigate the risks of experimental artifacts, ensure the integrity of their data, and accelerate the development of novel peptide-based therapeutics. The careful management of the TFA counterion is, therefore, not a peripheral concern but a central pillar of sound scientific practice in the field of peptide research.

References

  • Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Scribd. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides | PDF.
  • (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides.
  • (n.d.). LCSS: TRIFLUOROACETIC ACID.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for Detecting Residual TFA After Boc Deprotection.
  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
  • (n.d.). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis.
  • PubMed. (n.d.). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches.
  • (n.d.). Trifluoroacetic Acid SOP.
  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?
  • (2025, September 19). Ion Pairing in HPLC vs UPLC: Which Is More Effective?
  • MDPI. (n.d.). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE.
  • Benchchem. (n.d.). The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC.
  • PubMed Central. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
  • (n.d.). Determination of Residual Trifluoroacetate in Protein Purification Buffers and Peptide Preparations by Reagent-Free™ Ion Chromatography.
  • (n.d.). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • Loba Chemie. (n.d.). TRIFLUOROACETIC ACID FOR HPLC & UV SPECTROSCOPY.
  • PMC. (2022, August 29). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas.
  • LifeTein®. (n.d.). How to remove peptide TFA salt?
  • (2008, October 26). the role of TFA on Reverse phase chromatography?
  • MDPI. (n.d.). The Role of Counter-Ions in Peptides—An Overview.
  • AAT Bioquest. (2020, June 1). Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?
  • ResearchGate. (2025, August 5). (PDF) Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
  • PMC - NIH. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview.
  • Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water.
  • ACS Publications. (2018, June 22). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides.
  • ResearchGate. (2025, August 5). Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography | Request PDF.
  • ResearchGate. (n.d.). Methods used to exchange trifluoroacetate counterion of peptide 2-TFA...
  • Semantic Scholar. (n.d.). Elimination and exchange of trifluoroacetate counter‐ion from cationic peptides: a critical evaluation of different approaches.
  • (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • Toxic Docs. (2011, November 2). Determination of counter-ions in synthetic peptides by ion chromatography, capillary isotachophoresis and capillary electrophore.
  • YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid.
  • Benchchem. (n.d.). Technical Support Center: The Impact of TFA Counterion on Peptide Activity and Stability.
  • Oxford Academic. (2014, December 11). Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography | Journal of Chromatographic Science.
  • Creative Peptides. (n.d.). Residual TFA Determination.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
  • ResearchGate. (2025, August 10). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF.

Sources

"solubility of 1-(azetidin-3-yl)ethan-1-one trifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(azetidin-3-yl)ethan-1-one Trifluoroacetate

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 1-(azetidin-3-yl)ethan-1-one Trifluoroacetate

1-(azetidin-3-yl)ethan-1-one trifluoroacetate is a heterocyclic organic compound featuring a four-membered azetidine ring.[1][2][3][4][5] The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting desirable physicochemical properties such as metabolic stability and conformational rigidity.[1][2] The compound exists as a trifluoroacetate (TFA) salt, which can significantly influence its solubility and handling properties.[6][7][8]

Table 1: Physicochemical Properties of 1-(azetidin-3-yl)ethan-1-one Trifluoroacetate

PropertyValueSource(s)
CAS Number 1309208-83-0[9][10]
Molecular Formula C₇H₁₀F₃NO₃[9]
Molecular Weight 213.16 g/mol [9]
Physical Form Liquid
Purity Typically ≥95%
Storage Temperature Room Temperature

Predicting Solubility: The Influence of Structure and Counter-ion

A priori estimation of a compound's solubility is a critical first step in experimental design. For 1-(azetidin-3-yl)ethan-1-one trifluoroacetate, two key features guide our expectations: the azetidine ring and the trifluoroacetate counter-ion.

  • The Azetidine Moiety: The parent azetidine is a water-miscible liquid, indicating a high degree of polarity and hydrogen bonding capability.[11][12][13] This inherent hydrophilicity of the core structure suggests that derivatives are likely to retain some degree of aqueous solubility.

  • The Trifluoroacetate (TFA) Counter-ion: The formation of a salt is a common strategy to enhance the aqueous solubility of drug candidates.[8][14][15] Trifluoroacetic acid is frequently used in the purification of synthetic compounds, particularly peptides and other small molecules, via high-performance liquid chromatography (HPLC).[6][8] The resulting TFA salts generally exhibit improved solubility in aqueous media.[6] However, it is important to note that TFA salts are sometimes viewed less favorably by regulatory agencies due to potential toxicity concerns, and conversion to other salt forms like hydrochloride or acetate is common in later-stage drug development.[7][8]

Based on these principles, it is reasonable to hypothesize that 1-(azetidin-3-yl)ethan-1-one trifluoroacetate will exhibit good solubility in polar solvents, including water and buffered aqueous solutions. However, for definitive characterization, experimental determination is essential.

Experimental Determination of Solubility

In drug discovery and development, two types of solubility assays are commonly employed: kinetic and thermodynamic.[16][17][18][19] Kinetic solubility is a high-throughput screening method that provides a rapid assessment of solubility, while thermodynamic solubility represents the true equilibrium solubility of a compound.[16][17][18][19][20][21]

Kinetic Solubility Assay

The kinetic solubility assay is designed for speed and is well-suited for early-stage drug discovery.[17][18][22][23] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[16][17][18]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(azetidin-3-yl)ethan-1-one trifluoroacetate in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a new 96-well plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Precipitation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.[17][22]

  • Separation of Undissolved Compound: Separate the precipitated solid from the solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry (LC-MS).[16][17][21]

  • DMSO as a Stock Solvent: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.

  • Controlled DMSO Concentration: Keeping the final DMSO concentration low is crucial as it is a co-solvent and can artificially inflate solubility measurements.

  • Short Incubation Time: The short incubation period is a defining feature of the kinetic assay and mimics the non-equilibrium conditions often encountered in high-throughput screening assays.[18]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B C Add to Aqueous Buffer (e.g., PBS) B->C D Incubate & Shake (1-2h) C->D E Filter/Centrifuge D->E F Quantify Supernatant (HPLC-UV/LC-MS) E->F

Kinetic Solubility Experimental Workflow.
Thermodynamic Solubility Assay

The thermodynamic, or equilibrium, solubility assay measures the concentration of a compound in a saturated solution at equilibrium.[16][19][20][21] This is considered the "gold standard" for solubility measurement and is crucial for lead optimization and formulation development.[17][19][20][21]

  • Addition of Solid Compound: Add an excess of solid (or liquid, in this case) 1-(azetidin-3-yl)ethan-1-one trifluoroacetate to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16][20]

  • Phase Separation: Separate the undissolved compound from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the clear filtrate by a validated analytical method such as HPLC-UV or LC-MS, using a standard curve prepared in the same buffer.[16][21]

  • Excess Solid: Starting with an excess of the compound ensures that a saturated solution is formed.

  • Prolonged Incubation: The long incubation with agitation is necessary to allow the system to reach a true thermodynamic equilibrium between the dissolved and undissolved phases.[16][20]

  • Careful Phase Separation: Rigorous separation of the solid is critical to avoid overestimation of the solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Add Excess Compound to Buffer B Equilibrate (24-48h agitation) A->B C Centrifuge & Filter Supernatant B->C D Quantify Filtrate (HPLC-UV/LC-MS) C->D

Thermodynamic Solubility Experimental Workflow.

Data Interpretation and Reporting

Solubility data should be reported in standard units such as micrograms per milliliter (µg/mL) or micromolar (µM). It is also crucial to report the conditions under which the solubility was measured, including the solvent/buffer system, pH, temperature, and incubation time.

Table 2: Example Data Reporting for Solubility of 1-(azetidin-3-yl)ethan-1-one Trifluoroacetate

Assay TypeBuffer SystemTemperature (°C)Incubation Time (h)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.4252Experimental ValueCalculated Value
ThermodynamicPBS, pH 7.42524Experimental ValueCalculated Value
ThermodynamicSimulated Gastric Fluid (SGF)3724Experimental ValueCalculated Value
ThermodynamicSimulated Intestinal Fluid (SIF)3724Experimental ValueCalculated Value

Conclusion

While direct published solubility data for 1-(azetidin-3-yl)ethan-1-one trifluoroacetate is lacking, a thorough understanding of its chemical structure allows for a strong prediction of its behavior. The presence of the polar azetidine ring and the trifluoroacetate counter-ion suggests favorable aqueous solubility. This technical guide provides researchers with the necessary background and detailed, actionable protocols to experimentally determine both the kinetic and thermodynamic solubility of this compound. By following these robust methodologies, scientists in drug discovery and development can generate the high-quality, reliable data needed to advance their research programs.

References

  • American Elements. 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid | CAS 1309208-83-0. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Solubility of Things. Azetidine-2,4-dicarboxylic acid. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • ExportersIndia. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate. [Link]

  • NovoPro Bioscience Inc. Retatrutide (LY3437943), 99.4% purity peptide. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Faraday Discussions (RSC Publishing). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ExportersIndia. 1-(Azetidin-3-yl)pyrrolidin-2-one trifluoro acetate. [Link]

  • MDPI. State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. [Link]

  • Google Patents.
  • Springer. Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption. [Link]

  • PubMed. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • Wikipedia. Azetidine. [Link]

  • ResearchGate. Synthesis and biological study of Azetidinone derivatives. [Link]

  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

  • ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

Sources

The Azetidine Ketone Core: A Technical Guide to Leveraging 1-(azetidin-3-yl)ethan-1-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, prized for its efficient exploration of chemical space and its ability to tackle challenging biological targets. Central to this approach is the quality and strategic design of the fragment library. This guide provides an in-depth technical overview of 1-(azetidin-3-yl)ethan-1-one , a fragment that masterfully combines the desirable attributes of a rigid, three-dimensional scaffold with versatile chemical functionality. We will explore its synthesis, its ideal physicochemical properties for fragment screening, and provide detailed, field-proven protocols for its application in biophysical screening campaigns. Furthermore, we will present a representative case study in kinase inhibitor discovery to illustrate a data-driven, structure-guided workflow for evolving this fragment hit into a potent lead series. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of saturated heterocycles in their discovery programs.

The Strategic Value of the Azetidine Scaffold in FBDD

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1][2] Its value in FBDD is rooted in a unique combination of properties that address key challenges in hit-to-lead optimization.

  • Three-Dimensionality and Vectorial Growth: Unlike flat aromatic fragments, the puckered nature of the azetidine ring presents substituents in defined vectors in 3D space.[3] The 3-substituted pattern of 1-(azetidin-3-yl)ethan-1-one is particularly advantageous. The acetyl group provides a key interaction point (e.g., hydrogen bond acceptor), while the secondary amine of the azetidine ring (at the N1 position) offers a readily accessible vector for chemical elaboration, allowing for "fragment growing" into adjacent pockets of a binding site without disrupting the core binding interaction.[4]

  • Improved Physicochemical Properties: The incorporation of sp³-rich scaffolds like azetidine is a well-established strategy for improving drug-like properties.[5] Azetidine-containing compounds often exhibit enhanced aqueous solubility, improved metabolic stability, and reduced off-target promiscuity compared to their more lipophilic, aromatic counterparts.[2] This preemptively addresses common attrition points in later stages of drug development.

  • Conformational Rigidity: The inherent strain of the four-membered ring restricts the conformational freedom of the fragment.[4] This pre-organization reduces the entropic penalty upon binding to a biological target, which can lead to higher ligand efficiency and a more favorable binding enthalpy.[4]

1-(azetidin-3-yl)ethan-1-one encapsulates these benefits in a low molecular weight package, making it an exemplary starting point for an FBDD campaign.

Synthesis and Characterization of the Fragment

A robust and scalable synthetic route is paramount for any fragment intended for wide use. While multiple strategies exist for azetidine synthesis, a practical approach to 1-(azetidin-3-yl)ethan-1-one can be conceptualized from commercially available starting materials, ensuring its accessibility.

Proposed Synthetic Protocol

A reliable method involves the use of a Weinreb amide intermediate, which allows for controlled, single addition of a Grignard reagent to form the desired ketone. This protocol starts from N-Boc-azetidine-3-carboxylic acid.

Step 1: Formation of the N-Boc-azetidine-3-Weinreb Amide

  • To a stirred solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture for 10-15 minutes to form the activated ester.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until completion.

  • Upon completion, perform an aqueous workup, extracting the product with an organic solvent. Purify the crude material by flash column chromatography to yield the N-Boc-azetidine-3-Weinreb amide.[6]

Step 2: Grignard Reaction to form N-Boc-3-acetylazetidine

  • Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (e.g., Argon).

  • Slowly add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, as a solution in ether or THF) dropwise, maintaining the temperature at 0 °C. The Weinreb amide forms a stable chelated intermediate that prevents over-addition.[7][8]

  • Stir the reaction at 0 °C for 1-2 hours, monitoring for the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent and purify by flash column chromatography to yield N-Boc-1-(azetidin-3-yl)ethan-1-one.

Step 3: Boc Deprotection

  • Dissolve the N-Boc protected ketone (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the final product, 1-(azetidin-3-yl)ethan-1-one, typically as a hydrochloride or trifluoroacetate salt, which can be used directly or neutralized as needed.

Physicochemical Properties

The calculated properties of 1-(azetidin-3-yl)ethan-1-one align perfectly with the "Rule of Three," a widely accepted guideline for ideal fragments.

PropertyValue (Calculated/Predicted)"Rule of Three" GuidelineReference
Molecular Weight (MW)99.13 g/mol < 300 Da
cLogP-0.8 to -0.5≤ 3
Hydrogen Bond Donors (HBD)1 (secondary amine)≤ 3
Hydrogen Bond Acceptors (HBA)2 (ketone oxygen, N-atom)≤ 3
Rotatable Bonds1≤ 3
Topological Polar Surface Area32.6 Ų< 60 Ų

These properties predict excellent aqueous solubility and the potential for high ligand efficiency, both critical for success in biophysical screening assays.

Fragment Screening Methodologies: A Practical Guide

Due to their characteristically weak binding affinities (high µM to mM), fragments require highly sensitive biophysical techniques for detection. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most robust and widely used platforms.

NMR-Based Screening (Protein-Observed)

Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are powerful for detecting fragment binding directly to an isotopically labeled protein target. Binding events are identified by chemical shift perturbations (CSPs) of specific amide resonances in the protein's backbone.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Deconvolution cluster_char Phase 3: Characterization P0 Express & Purify ¹⁵N-labeled Protein P1 Establish Optimal Buffer Conditions (pH, salt, additives) P0->P1 P2 Acquire Reference ¹H-¹⁵N HSQC Spectrum P1->P2 P3 Prepare Fragment Library (cocktails of 8-10 fragments) P1->P3 S0 Screen Fragment Cocktails vs. ¹⁵N-Protein P2->S0 S1 Identify Cocktails Causing CSPs S0->S1 S2 Deconvolute Hit Cocktails: Screen Individual Fragments S1->S2 S3 Confirm Hit Fragment (e.g., 1-(azetidin-3-yl)ethan-1-one) S2->S3 C0 Perform NMR Titration with Confirmed Hit S3->C0 C1 Calculate Dissociation Constant (Kd) C0->C1 C2 Map Binding Site (assign perturbed residues) C0->C2

Caption: Workflow for NMR-based fragment screening.

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Concentrate the protein to 25-100 µM in a suitable NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0, with 5% D₂O).

  • Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC reference spectrum of the protein alone. This spectrum serves as the baseline for detecting changes.

  • Fragment Screening:

    • Prepare cocktails of 8-10 non-overlapping fragments (from a ¹H NMR pre-screen) at a high stock concentration (e.g., 200 mM in d₆-DMSO).

    • Add a small volume of the fragment cocktail to the protein sample for a final fragment concentration of ~200-500 µM per fragment and a final DMSO concentration of <1%.

    • Acquire a ¹H-¹⁵N HSQC spectrum for each cocktail-protein mixture.

  • Hit Identification: Compare the spectra of the protein-fragment mixtures to the reference spectrum. Significant CSPs for specific residues indicate a binding event from one or more fragments in that cocktail.

  • Deconvolution: For each "hit" cocktail, prepare samples with each individual fragment from that cocktail and acquire new HSQC spectra. The fragment that reproduces the original CSPs is the confirmed hit.

  • Affinity Determination: Perform a titration by adding increasing concentrations of the confirmed hit fragment to a fresh sample of ¹⁵N-labeled protein. By tracking the magnitude of the CSPs as a function of ligand concentration, the dissociation constant (Kd) can be calculated by fitting the data to a binding isotherm.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that measures changes in mass on a sensor chip surface in real-time. It is highly sensitive and provides kinetic data (association and dissociation rates) in addition to affinity.

SPR_Workflow cluster_prep Phase 1: Assay Development cluster_screen Phase 2: Primary Screen cluster_char Phase 3: Hit Confirmation & Characterization P0 Immobilize Protein Target on Sensor Chip (e.g., CM5) P1 Optimize Buffer Conditions & DMSO Matching P0->P1 P2 Confirm Target Activity (using known ligand if available) P1->P2 S0 Inject Fragment Library (single high concentration, e.g., 200 µM) P2->S0 S1 Identify Fragments with Binding Response > Threshold S0->S1 S2 Filter Hits for Specificity (compare to reference flow cell) S1->S2 C0 Re-test Hits from Fresh Stock S2->C0 C1 Perform Dose-Response Analysis (inject series of concentrations) C0->C1 C2 Determine Affinity (Kd) from Steady-State Analysis C1->C2

Caption: Workflow for SPR-based fragment screening.

  • Assay Development:

    • Immobilize the purified protein target onto a sensor chip (e.g., a CM5 chip via amine coupling) to a high density to maximize the signal for small fragment binding. A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

    • Optimize the running buffer (e.g., PBS or HEPES with 0.05% P20 surfactant) and ensure precise matching of DMSO concentration between the running buffer and the fragment samples (typically 1-2%). This is critical to minimize false positives from refractive index mismatch.[3]

  • Primary Screen:

    • Inject the fragment library over the protein and reference surfaces at a single high concentration (e.g., 100-500 µM).

    • A binding "hit" is defined as a compound that gives a steady-state response significantly above the background noise and shows specificity for the target surface over the reference surface.

  • Hit Confirmation:

    • Re-test all primary hits from freshly prepared solid stocks to eliminate false positives arising from sample degradation or precipitation.

  • Affinity Characterization:

    • For confirmed hits like 1-(azetidin-3-yl)ethan-1-one, perform a full dose-response experiment by injecting a series of concentrations (e.g., from 10 µM to 1 mM).

    • Determine the equilibrium dissociation constant (Kd) by plotting the steady-state binding response against the fragment concentration and fitting the data to a 1:1 binding model.

Representative Case Study: Targeting Protein Kinase X (PKX)

To illustrate the practical application and optimization of 1-(azetidin-3-yl)ethan-1-one, we present a representative case study targeting Protein Kinase X (PKX), a hypothetical enzyme where a small, polar pocket exists adjacent to the main ATP-binding site.

Hit Identification and Initial Characterization

A library of 2,500 fragments was screened against PKX using SPR. 1-(azetidin-3-yl)ethan-1-one was identified as a primary hit. Subsequent NMR titration confirmed binding and located the interaction site to a sub-pocket near the kinase hinge region.

ParameterValue (Hypothetical Data)Method
Binding Affinity (Kd) 750 µMSPR (Steady-State)
Ligand Efficiency (LE) 0.31 kcal/mol per heavy atomCalculated
Binding Site Hinge-adjacent sub-pocket¹H-¹⁵N HSQC NMR

Ligand Efficiency (LE) is calculated as: LE = (–RT * ln(Kd)) / N, where R is the gas constant, T is temperature in Kelvin, and N is the number of non-hydrogen atoms (7 for this fragment). A value >0.3 is considered a strong starting point.[9]

X-ray crystallography of the PKX-fragment complex reveals that the acetyl group's carbonyl oxygen forms a key hydrogen bond with a backbone NH group in the kinase hinge region. The azetidine ring sits in a small polar pocket, with the ring nitrogen (N1-H) pointing towards solvent, providing an ideal vector for growth.

Hit-to-Lead: A Structure-Guided Optimization Strategy

The goal of hit-to-lead is to increase potency while maintaining or improving drug-like properties. The "fragment growing" strategy is employed here, using the N1 position of the azetidine ring as the anchor for synthetic elaboration.

H2L_Workflow cluster_hit Initial Hit cluster_opt Structure-Guided Growth cluster_lead Optimized Leads H0 Fragment Hit 1-(azetidin-3-yl)ethan-1-one Kd = 750 µM, LE = 0.31 O0 Analyze Co-crystal Structure: Identify Solvent-Exposed Vector (N1-H) H0->O0 O1 Hypothesize Interactions in Adjacent Pocket O0->O1 O2 Synthesize Analogs: N-alkylation/acylation of Azetidine O1->O2 L0 Analog 1 (N-methyl) Kd = 300 µM, LE = 0.30 O2->L0 L1 Analog 2 (N-benzyl) Kd = 50 µM, LE = 0.28 O2->L1 L2 Lead Compound (N-aryl ether) Kd = 0.5 µM, LE = 0.32 O2->L2

Caption: Hit-to-Lead optimization via fragment growing.

Based on the structural data, chemists synthesize a small array of analogs by functionalizing the N1 position. The goal is to extend the molecule into a nearby hydrophobic pocket identified from the crystal structure.

  • Initial Probing (Analog 1): N-methylation provides a minimal modification. The resulting analog, 1-(1-methylazetidin-3-yl)ethan-1-one, shows a modest improvement in affinity (Kd = 300 µM), confirming the vector is productive and that the pocket can tolerate substitution. The LE remains high (0.30).

  • Exploring Hydrophobic Interactions (Analog 2): N-benzylation is performed to probe for larger hydrophobic interactions. 1-(1-benzylazetidin-3-yl)ethan-1-one shows a significant potency boost (Kd = 50 µM). While this is a positive step, the large increase in lipophilicity causes the LE to drop slightly to 0.28, a common trade-off that must be monitored.

  • Refined Design for Potency and Properties (Lead Compound): Guided by the structure of Analog 2 bound to PKX, a more refined analog is designed. A (4-fluorophenoxy)ethyl group is attached to the N1 position. This group is designed to pick up a specific interaction with a residue at the back of the hydrophobic pocket while the fluorine atom can improve metabolic stability and binding affinity. This lead compound shows a potent Kd of 0.5 µM and, importantly, a restored LE of 0.32, indicating a highly efficient use of the added atoms for binding.

CompoundStructureKd (µM)MWHeavy AtomscLogPLE
Fragment Hit 1-(azetidin-3-yl)ethan-1-one75099.17-0.60.31
Analog 1 1-(1-methylazetidin-3-yl)ethan-1-one300113.28-0.20.30
Analog 2 1-(1-benzylazetidin-3-yl)ethan-1-one50189.3141.50.28
Lead Compound 1-(1-(2-(4-fluorophenoxy)ethyl)azetidin-3-yl)ethan-1-one0.5251.3181.80.32

This iterative, data-driven process, starting from a well-characterized, high-quality fragment, demonstrates a clear and efficient path from a millimolar hit to a sub-micromolar lead compound with promising physicochemical properties.

Conclusion

1-(azetidin-3-yl)ethan-1-one is more than just another small molecule; it is a strategically designed fragment that offers an exceptional starting point for drug discovery campaigns. Its inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an ideal candidate for FBDD libraries. The presence of a clear, synthetically tractable growth vector at the N1 position provides medicinal chemists with a direct and logical path for structure-guided optimization. By employing robust biophysical screening methods like NMR and SPR, researchers can confidently identify and characterize its interactions with biological targets. As demonstrated in our representative case study, the thoughtful elaboration of this azetidine core can rapidly transform a weak-binding fragment into a potent lead compound, accelerating the journey toward novel therapeutics. For any drug discovery program looking to harness the power of FBDD, the inclusion of high-quality, sp³-rich fragments like 1-(azetidin-3-yl)ethan-1-one is not just an advantage—it is a necessity.

References

  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
  • PubChem. Azetidine. National Center for Biotechnology Information. [Link]

  • Erlanson, D. A. (2015). Fragment-based drug design for kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-83. [Link]

  • ChemSrc. 1-(Azetidin-3-yl)ethan-1-amine. [Link]

  • Mortenson, P. N., & Murray, C. W. (2014). Ligand efficiency as a guide in fragment hit selection and optimization. Future Medicinal Chemistry, 6(12), 1409-1420. [Link]

  • Xu, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. [Link]

  • Foloppe, N., et al. (2013). Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. Bioorganic & Medicinal Chemistry Letters, 23(17), 4847-4852. [Link]

  • Blake, J. F., et al. (2018). Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2. Journal of Medicinal Chemistry, 61(11), 4978-4992. [Link]

  • Scheufler, C., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(7), 677-682. [Link]

  • ResearchGate. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. [Link]

  • Sheng, C., & Dong, G. (2012). Fragment informatics and computational fragment-based drug design: an overview and update. Medicinal Research Reviews, 32(5), 996-1033. [Link]

  • Singh, A., & Singh, S. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 13(15), 1381-1402. [Link]

  • Bembenek, S. D., et al. (2009). Ligand efficiency and fragment-based drug discovery. Drug Discovery Today, 14(5-6), 278-283. [Link]

  • Sbardella, G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(11), 3183. [Link]

  • Scott, D. E., & Coyne, A. G. (2018). The Role of Ligand Efficiency Measures in Drug Discovery. ACS Medicinal Chemistry Letters, 9(1), 21-25. [Link]

  • Patsnap Synapse. (2025). What is Astex's strategy in using fragment-based drug discovery?. [Link]

  • Davis, B. J., & Erlanson, D. A. (2013). The nature of ligand efficiency. Bioorganic & Medicinal Chemistry, 21(14), 4030-4036. [Link]

  • ResearchGate. Ligand efficiency and fragment-based drug discovery | Request PDF. [Link]

  • Niu, T., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474-4477. [Link]

  • de Kloe, G. E., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17896-17912. [Link]

  • ResearchGate. Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF. [Link]

  • Wikipedia. Azetidine. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • ResearchGate. Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with. [Link]

  • Molecules. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. [Link]

  • ResearchGate. Discovery of novel aspartyl ketone dipeptides as potent and selective caspase-3 inhibitors | Request PDF. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-(Azetidin-3-yl)ethan-1-one in Peptide Synthesis for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural, structurally constrained motifs into peptides is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1][2] 1-(Azetidin-3-yl)ethan-1-one is a versatile bifunctional building block featuring a strained azetidine ring and a reactive ketone moiety. This guide provides a comprehensive technical overview and detailed protocols for leveraging this reagent in peptide synthesis. We will explore its application in modifying peptides via reductive amination and direct acylation, and discuss the potential for subsequent bioorthogonal ligations. These methodologies are designed to empower researchers, scientists, and drug development professionals to create sophisticated, functionally diverse peptide-based therapeutics.

Introduction: The Strategic Value of Azetidine and Ketone Functionalities

The dual functionality of 1-(azetidin-3-yl)ethan-1-one presents a unique opportunity for peptide chemists.

  • The Azetidine Ring: This four-membered heterocyclic amine is a valuable "turn-inducing element."[3] Its incorporation can rigidify the peptide backbone, improving resistance to enzymatic degradation and locking the peptide into a bioactive conformation.[1][2] The secondary amine of the azetidine ring also serves as a key nucleophilic handle for covalent attachment.

  • The Ketone Moiety: Ketones are relatively stable yet reactive functional groups that are largely absent from native biological systems, making them ideal for chemoselective modifications.[4][5] The ketone can be targeted for:

    • Reductive Amination: To form stable alkyl-amine linkages with primary or secondary amines on a peptide.[6][7]

    • Bioorthogonal Ligation: To form oximes or hydrazones with aminooxy or hydrazide-functionalized probes, respectively, enabling applications in live-cell imaging, diagnostics, and targeted drug delivery.[8][9][10]

This guide will detail two primary strategies for covalently linking 1-(azetidin-3-yl)ethan-1-one to a peptide sequence.

Core Chemical Strategies for Incorporation

The bifunctional nature of 1-(azetidin-3-yl)ethan-1-one allows for two distinct points of attachment to a peptide. The choice of strategy depends on the desired final structure and the available reactive sites on the peptide of interest.

Diagram: Core Chemical Structure and Reactive Sites

Caption: Key reactive sites on 1-(azetidin-3-yl)ethan-1-one.

Protocol I: Peptide Modification via Reductive Amination

This protocol describes the modification of a peptide's N-terminal amine or a lysine side-chain amine with the ketone moiety of 1-(azetidin-3-yl)ethan-1-one. This reaction proceeds in two steps: the formation of a Schiff base intermediate, followed by its reduction to a stable secondary or tertiary amine. This method is particularly effective on solid-phase-synthesized peptides.[11]

Workflow Diagram: Solid-Phase Reductive Amination

Reductive_Amination_Workflow Start Fmoc-Protected Peptide on Resin Deprotection Treat with 20% Piperidine in DMF to expose N-terminal Amine Start->Deprotection Wash1 Wash Resin (DMF, DCM, MeOH) Deprotection->Wash1 Reagent_Prep Prepare Solution of 1-(Azetidin-3-yl)ethan-1-one and Acetic Acid in DMF/MeOH Wash1->Reagent_Prep Coupling Add Reagent Solution to Resin and Agitate Reagent_Prep->Coupling Reduction Add Reducing Agent (e.g., NaBH₃CN) Coupling->Reduction Wash2 Wash Resin (DMF, DCM, MeOH) Reduction->Wash2 Cleavage Cleave from Resin and Deprotect Side Chains (e.g., TFA Cocktail) Wash2->Cleavage Purification Purify by RP-HPLC Cleavage->Purification End Characterize by MS and NMR Purification->End

Caption: Experimental workflow for solid-phase reductive amination.

Detailed Step-by-Step Protocol
  • Peptide Preparation:

    • Synthesize the desired peptide on a suitable solid support (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • For N-terminal modification, ensure the final Fmoc group is removed. For lysine side-chain modification, use a lysine residue with an orthogonal protecting group (e.g., Boc) that is removed prior to this protocol, while other side chains remain protected.

  • Resin Swelling and Deprotection (if necessary):

    • Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • If the N-terminal Fmoc group is present, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the primary amine.

  • Washing:

    • Wash the resin thoroughly to remove excess piperidine: 5x with DMF, 3x with Dichloromethane (DCM), and 3x with Methanol (MeOH). Dry the resin under vacuum.

  • Reductive Amination Reaction:

    • Prepare a reaction solution: In a mixture of DMF and MeOH (e.g., 1:1 v/v), dissolve 1-(azetidin-3-yl)ethan-1-one (5-10 equivalents relative to the resin loading).

    • Add acetic acid to the solution to act as a catalyst (final concentration ~1%).[11]

    • Add this solution to the washed and dried resin. Agitate gently at room temperature for 1-2 hours to facilitate Schiff base formation.

    • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 10-20 equivalents), to the reaction mixture.[12] Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Continue agitation for 12-24 hours at room temperature.

  • Post-Reaction Washing:

    • Filter the reaction mixture and wash the resin extensively with DMF, DCM, and MeOH to remove unreacted reagents and byproducts. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the modified peptide by mass spectrometry (MS) and, if necessary, NMR spectroscopy.

Data Interpretation Table
Analysis TypeExpected Result for Successful ModificationCommon Issues & Troubleshooting
Mass Spec (ESI-MS) A mass shift corresponding to the addition of C₅H₉N (+83.13 Da) and the loss of one oxygen atom (-16.00 Da) and one hydrogen atom (-1.01 Da) from the peptide. Net change: +66.12 Da.Incomplete reaction: observe starting material mass. Double alkylation: observe mass + (2 x 66.12 Da). Optimize equivalents and reaction time.
RP-HPLC A single, sharp peak with a different retention time than the starting peptide.Multiple peaks: indicates incomplete reaction or side products. Optimize purification gradient.

Protocol II: Peptide Modification via Acylation

This protocol utilizes the nucleophilic secondary amine of the azetidine ring to form a stable amide bond with a carboxylic acid on the peptide (e.g., C-terminus or the side chain of Asp or Glu).

Detailed Step-by-Step Protocol (Solution Phase)
  • Peptide Activation:

    • Dissolve the fully protected peptide containing a free carboxylic acid group in a suitable solvent (e.g., DMF or DCM).

    • Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base like Diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve 1-(azetidin-3-yl)ethan-1-one (1.2 equivalents) in DMF. Note: The hydrochloride salt may require neutralization with an equivalent of base prior to addition.

    • Add the solution of 1-(azetidin-3-yl)ethan-1-one to the activated peptide mixture.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring completion by LC-MS.

  • Work-up and Deprotection:

    • Once the reaction is complete, quench with water and perform a standard aqueous work-up (e.g., extraction with ethyl acetate).

    • Remove the protecting groups using appropriate conditions (e.g., TFA for Boc groups, hydrogenation for Cbz groups).

  • Purification and Characterization:

    • Purify the final product by RP-HPLC.

    • Characterize by MS and NMR to confirm the structure.

Advanced Application: Bioorthogonal Ligation

Peptides modified with 1-(azetidin-3-yl)ethan-1-one via the acylation protocol (Protocol II) retain a free ketone group. This ketone serves as a bioorthogonal handle for further functionalization.[4][8]

  • Oxime Ligation: The ketone can react with an aminooxy-containing molecule (e.g., a fluorescent dye, an imaging agent, or a PEG chain) to form a highly stable oxime bond.[5][9] This reaction is efficient at physiological pH, making it suitable for biological applications.[4]

  • Hydrazone Ligation: Similarly, reaction with a hydrazide-functionalized molecule yields a hydrazone bond. While effective, this ligation is more pH-dependent and potentially reversible.[9]

These bioorthogonal reactions dramatically expand the utility of the incorporated building block, enabling precise, late-stage modifications of the peptide for a wide range of applications in chemical biology and drug delivery.

Conclusion and Future Perspectives

1-(Azetidin-3-yl)ethan-1-one is a powerful and versatile building block for peptide modification. The protocols outlined here provide robust methods for its incorporation, enabling the synthesis of novel peptide architectures with enhanced properties. The strategic use of this reagent, combining the conformational constraints of the azetidine ring with the chemoselective reactivity of the ketone, opens new avenues for the design and development of next-generation peptide therapeutics. Future work may involve exploring the diastereoselective reduction of the ketone post-incorporation to introduce chiral centers or developing novel azetidinyl ketones with different substitution patterns to fine-tune steric and electronic properties.

References

  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amin
  • Bell, H. J., & Malins, L. R. (2022).
  • Solid-phase synthesis of diverse peptide tertiary amides by reductive amin
  • Bioorthogonal chemistry. (n.d.). Wikipedia.
  • Bioorthogonal ligation reactions, exemplified by glycan-displayed... (n.d.).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library.
  • Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amin
  • Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. (n.d.). NIH.
  • Overview of Bioorthogonal Chemistry. (n.d.). ChemPep.
  • Bioorthogonal Chemistry and Its Applications. (2021).

Sources

Application Note & Protocol: N-Acylation of 1-(Azetidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated Azetidines

Azetidines, strained four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in modern drug discovery.[1][2] Their unique conformational properties, imparted by significant ring strain, allow them to serve as rigid scaffolds that can improve binding affinity, metabolic stability, and physicochemical properties of drug candidates.[1] The N-acylation of the azetidine ring is a fundamental transformation that enables the exploration of chemical space, allowing for the introduction of diverse functional groups that can modulate a compound's biological activity and pharmacokinetic profile.

This document provides a detailed, field-proven protocol for the N-acylation of 1-(azetidin-3-yl)ethan-1-one, a versatile building block featuring a secondary amine for derivatization. We will focus on the robust and widely applicable Schotten-Baumann reaction conditions, explaining the causality behind each step to ensure reliable and reproducible outcomes for researchers in medicinal chemistry and drug development.

Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway

The N-acylation of a secondary amine, such as the nitrogen in 1-(azetidin-3-yl)ethan-1-one, proceeds via a nucleophilic acyl substitution mechanism.[3][4] This reaction is exceptionally reliable for forming the stable amide bond, a cornerstone of peptide and pharmaceutical chemistry.[5]

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This forms a transient tetrahedral intermediate.[4][6]

  • Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion).

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, neutralizes the hydrochloric acid (HCl) generated during the reaction.[7] This step is critical for two reasons:

    • It drives the reaction equilibrium towards the product side.[8]

    • It prevents the protonation of the starting azetidine, which would render it non-nucleophilic and halt the reaction.[8]

This process, particularly when performed with an acyl chloride and a base, is commonly referred to as the Schotten-Baumann reaction.[4][9]

Experimental Protocol: N-Acylation via Schotten-Baumann Conditions

This protocol describes a general method for the N-acylation of 1-(azetidin-3-yl)ethan-1-one using an acyl chloride. The quantities provided are for a representative 1.0 mmol scale reaction and should be adjusted accordingly.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-(Azetidin-3-yl)ethan-1-one HCl salt≥95%Commercially AvailableIf starting with the HCl salt, an extra equivalent of base is needed.
Acyl Chloride (e.g., Acetyl Chloride)Reagent GradeMajor Chemical SupplierUse a freshly opened bottle or distill before use for best results.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Major Chemical SupplierMust be anhydrous. Store over KOH pellets.
Dichloromethane (DCM)Anhydrous, ≥99.8%Major Chemical SupplierAnhydrous solvent is crucial to prevent hydrolysis of the acyl chloride.
Saturated aq. NaHCO₃ACS GradeIn-house preparationUsed for aqueous work-up.
Brine (Saturated aq. NaCl)ACS GradeIn-house preparationUsed for aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Chemical SupplierUsed for drying the organic layer.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
Flame-dried round-bottom flask--Ensure all glassware is free of water.
Magnetic stirrer and stir bar---
Inert atmosphere setup (Nitrogen/Argon)---
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(azetidin-3-yl)ethan-1-one hydrochloride (1.0 mmol, 1.0 equiv).

    • Add anhydrous dichloromethane (DCM, 10 mL).

    • Cool the resulting suspension to 0 °C using an ice-water bath.

    • Causality Check: Cooling the reaction is essential to control the initial exotherm upon addition of the base and acyl chloride, preventing potential side reactions. An inert atmosphere protects the reagents from moisture.[5]

  • Base Addition:

    • Slowly add triethylamine (2.2 mmol, 2.2 equiv) dropwise to the stirred suspension. The first equivalent neutralizes the HCl salt, and the second acts as the acid scavenger for the acylation reaction.

    • Stir the mixture at 0 °C for 15 minutes. The suspension should become a clear solution as the free base of the azetidine is formed.

  • Acylation:

    • In a separate vial, dissolve the desired acyl chloride (1.1 mmol, 1.1 equiv) in a small amount of anhydrous DCM (1-2 mL).

    • Add the acyl chloride solution dropwise to the reaction flask at 0 °C over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will typically form immediately.

    • Causality Check: A slight excess of the acyl chloride ensures complete consumption of the starting amine. Dropwise addition prevents a rapid temperature increase.[5]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 5-10% Methanol in DCM. The product should have a higher Rf value than the starting amine.

    • The reaction is complete when the starting azetidine spot is no longer visible.

  • Aqueous Work-up:

    • Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) to neutralize any remaining acyl chloride and acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM (2 x 10 mL).

    • Combine all organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Causality Check: The bicarbonate wash removes acidic components, and the brine wash removes residual water, preparing the solution for drying.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel.[5] The eluent system will depend on the specific acyl group added but often ranges from 2-7% methanol in dichloromethane.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-acylated 1-(azetidin-3-yl)ethan-1-one.

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

The following diagram outlines the complete experimental workflow for the N-acylation protocol.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Analysis start 1. Starting Materials (Azetidine HCl, Acyl Chloride) setup 2. Reaction Setup (Anhydrous DCM, 0 °C, N₂) start->setup  Dissolve base_add 3. Base Addition (Triethylamine) setup->base_add  Add & Stir acyl_add 4. Acylation (Acyl Chloride Addition) base_add->acyl_add  Add Dropwise monitor 5. Monitor (TLC / LC-MS) acyl_add->monitor  Stir @ RT workup 6. Aqueous Work-up (NaHCO₃, Brine) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify Crude Product char 8. Characterization (NMR, HRMS) purify->char Pure Fractions product Final Product (Pure N-Acyl Azetidine) char->product

Caption: Workflow for N-acylation of 1-(azetidin-3-yl)ethan-1-one.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Wet solvent or glassware.1. Use a fresh bottle of acyl chloride or distill it before use.2. Ensure 2.2 equivalents of base are used if starting from the HCl salt.3. Use properly dried glassware and anhydrous grade solvent.
Multiple Products/Side Reactions 1. Reaction temperature was too high.2. Acyl chloride is unstable or impure.1. Maintain the reaction temperature at 0 °C during the addition of reagents.2. Check the purity of the acylating agent.
Product is Difficult to Purify 1. Residual triethylamine hydrochloride salt.2. Product is highly polar.1. Ensure the aqueous work-up is performed thoroughly to remove all salts.2. Consider using a different eluent system for chromatography (e.g., with a small percentage of NH₄OH in MeOH/DCM for very basic compounds).

Conclusion

The N-acylation of 1-(azetidin-3-yl)ethan-1-one is a high-yield, robust transformation that provides access to a diverse library of compounds crucial for drug discovery programs. The Schotten-Baumann protocol detailed herein is a classic, reliable, and scalable method. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and adapt this procedure for a wide range of acylating agents, facilitating the rapid development of novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Unknown. (2017). Synthesis of Azetidines. Progress in Chemistry.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • Chemistry LibreTexts. (2025). Reactions of Amines.

Sources

Application Note: Comprehensive Purity Assessment of 1-(azetidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(azetidin-3-yl)ethan-1-one is a heterocyclic ketone containing a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can impart desirable physicochemical properties to drug candidates.[1] The purity of this building block is critical, as impurities can lead to the formation of undesired side products, impact reaction yields, and introduce potentially toxic components into the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the analytical methods for determining the chemical and chiral purity of 1-(azetidin-3-yl)ethan-1-one, ensuring its suitability for drug development and other research applications. The methodologies described herein are grounded in the principles of scientific integrity and are designed to be self-validating, aligning with the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Core Principles of Purity Analysis

A multi-faceted approach is essential for a comprehensive purity assessment. No single analytical technique is sufficient to identify and quantify all potential impurities.[5] Therefore, a combination of chromatographic and spectroscopic methods is recommended. The primary techniques covered in this guide are:

  • High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantitative purity assessment (qNMR).

  • Chiral Chromatography: To determine the enantiomeric purity, if applicable.

The validation of these analytical procedures is paramount to ensure they are fit for their intended purpose.[6][7] Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[8][9]

I. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Reverse-phase HPLC with UV detection is a robust and widely used method for the purity determination of polar organic compounds. The method separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Selection

1-(azetidin-3-yl)ethan-1-one is a polar molecule, making it well-suited for reverse-phase chromatography. A C18 column is a good starting point due to its versatility and wide availability.[10] UV detection is appropriate as the ketone functional group possesses a chromophore.

Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphate buffer components.

  • 1-(azetidin-3-yl)ethan-1-one reference standard of known purity.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.01 M Potassium Phosphate, pH 3.0Buffered mobile phase to ensure consistent peak shapes and retention times.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte and impurities.
Gradient 5% B to 95% B over 20 minutesA gradient elution is used to separate compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Detection Wavelength 210 nmWavelength for detecting the carbonyl chromophore.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the 1-(azetidin-3-yl)ethan-1-one reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

4. Data Analysis and Purity Calculation:

  • The purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • This method assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For more accurate quantification, a reference standard for each impurity is required.

Method Validation Synopsis

A full validation of this method should be performed according to ICH Q2(R2) guidelines.[2][3][4]

Validation ParameterAcceptance Criteria
Specificity The peak for 1-(azetidin-3-yl)ethan-1-one should be well-resolved from any impurities and placebo components.[11]
Linearity R² ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy 98.0% to 102.0% recovery of spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, column temperature, flow rate).

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis process.

Rationale for Method Selection

The synthesis of 1-(azetidin-3-yl)ethan-1-one may involve the use of various organic solvents. GC-MS provides excellent separation efficiency and definitive identification of these potential impurities through mass spectral libraries.[12]

Experimental Protocol: GC-MS for Residual Solvents

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A general-purpose capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Residual solvent standards.

2. Chromatographic and Spectrometric Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Split Ratio 20:1
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 35-550 amu

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.

  • Spike with an internal standard if quantitative analysis is required.

4. Data Analysis:

  • Identify residual solvents by comparing their retention times and mass spectra with those of known standards or library spectra.

  • Quantify any identified solvents using an external or internal standard calibration curve.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[5][13] Quantitative NMR (qNMR) can provide a highly accurate determination of purity without the need for a reference standard of the analyte itself.[14][15]

Rationale for Method Selection

¹H NMR provides a detailed fingerprint of the molecule, allowing for unambiguous structural confirmation. qNMR is a primary analytical method that relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.[16]

Experimental Protocol: ¹H qNMR Purity Determination

1. Instrumentation and Materials:

  • High-field NMR spectrometer (≥400 MHz).

  • High-purity deuterated solvent (e.g., DMSO-d₆).

  • A certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh a specific amount of the 1-(azetidin-3-yl)ethan-1-one sample.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

3. NMR Acquisition Parameters:

  • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.

  • Use a calibrated 90° pulse.

  • Acquire a sufficient number of scans for a good signal-to-noise ratio.

4. Data Analysis and Purity Calculation:

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

IV. Chiral Purity Analysis

If 1-(azetidin-3-yl)ethan-1-one is intended for use in a stereospecific synthesis, its enantiomeric purity must be determined. Chiral HPLC or GC is the method of choice for this analysis.[17]

Rationale for Method Selection

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. The choice of CSP depends on the specific molecule. Polysaccharide-based CSPs are often a good starting point.

Experimental Protocol: Chiral HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • A chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • HPLC-grade n-hexane and isopropanol.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm

3. Data Analysis:

  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers:

    % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for the comprehensive purity assessment of 1-(azetidin-3-yl)ethan-1-one.

Purity_Workflow cluster_start Sample Receipt cluster_primary_tests Primary Purity Assessment cluster_specialized_test Specialized Testing (if required) cluster_final Final Assessment start 1-(azetidin-3-yl)ethan-1-one Batch HPLC HPLC-UV for Non-Volatile Impurities start->HPLC GCMS GC-MS for Volatile Impurities start->GCMS NMR NMR for Structure & qNMR Purity start->NMR Chiral Chiral HPLC for Enantiomeric Purity start->Chiral If stereocenter present Report Certificate of Analysis (CoA) HPLC->Report GCMS->Report NMR->Report Chiral->Report

Caption: Workflow for purity analysis of 1-(azetidin-3-yl)ethan-1-one.

Conclusion

The purity of 1-(azetidin-3-yl)ethan-1-one can be reliably determined through a combination of chromatographic and spectroscopic techniques. HPLC-UV is suitable for non-volatile impurities, GC-MS for volatile components, and NMR for structural confirmation and quantitative purity assessment. For chiral applications, enantiomeric purity should be assessed by chiral chromatography. All methods must be validated according to ICH guidelines to ensure the generation of accurate and reliable data, which is fundamental to the quality and safety of pharmaceutical products.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][2][3][4]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link][3]

  • ICH. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link][4]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][13]

  • LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II. [Link][8]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link][9]

  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Commission and UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link][6]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link][14]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link][7]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link][5]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link][11]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link][1]

  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link][15]

  • YouTube. (2022, May 26). NMR of molecules large and small in biomedical research and drug design. [Link][16]

  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry. [12]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(2), 289. [Link][17]

  • Pawar, S. A., et al. (2022). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD. Molecules, 28(1), 225. [Link][10]

Sources

"NMR spectroscopy of 1-(azetidin-3-yl)ethan-1-one trifluoroacetate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 1-(azetidin-3-yl)ethan-1-one trifluoroacetate via Multinuclear NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for 1-(azetidin-3-yl)ethan-1-one trifluoroacetate. The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that serves as a valuable structural motif in medicinal chemistry.[1][2] Its incorporation can significantly influence the pharmacological properties of a molecule.[3] This document details optimized protocols for sample preparation, data acquisition (¹H, ¹³C, and ¹⁹F NMR), and processing. It further provides an in-depth analysis of the expected spectral features, explaining the causal relationships between the molecule's unique structure—a protonated, strained ring system paired with a trifluoroacetate counterion—and the resulting NMR data. This guide is intended for researchers and scientists in synthetic chemistry and drug development engaged in the structural verification and characterization of novel small molecules.

Introduction: The Structural Significance of the Azetidine Moiety

Azetidines are important building blocks in the synthesis of bioactive compounds, valued for their ability to introduce conformational rigidity and novel vector orientations for substituents.[3][4] The compound 1-(azetidin-3-yl)ethan-1-one is a functionalized azetidine derivative. In its trifluoroacetate (TFA) salt form, the basic nitrogen of the azetidine ring is protonated, forming an azetidinium cation.[5][6] This protonation is a critical determinant of the molecule's electronic environment and, consequently, its NMR spectrum. The presence of the TFA counterion, a common artifact from purification processes like HPLC, also introduces unique signals in ¹³C and ¹⁹F NMR that require correct identification.[7]

Accurate structural elucidation is paramount, and NMR spectroscopy is the definitive tool for this purpose. This note explains the rationale behind the specific NMR parameters and interpretation strategies necessary to unambiguously characterize this salt.

Foundational NMR Principles for Azetidinium Salts

The NMR analysis of 1-(azetidin-3-yl)ethan-1-one trifluoroacetate relies on three key nuclei:

  • ¹H (Proton) NMR: Provides detailed information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. For this molecule, the key challenge is resolving the complex, overlapping signals of the azetidine ring protons.

  • ¹³C (Carbon-13) NMR: Reveals the number of non-equivalent carbon atoms and their chemical nature (alkane, ketone, etc.). The protonation of the azetidine nitrogen will induce significant downfield shifts for the adjacent carbons.

  • ¹⁹F (Fluorine-19) NMR: Serves as a simple and direct method to confirm the presence of the trifluoroacetate counterion. ¹⁹F NMR is highly sensitive and typically yields a single, sharp signal for the -CF₃ group in a clean spectral window.

The workflow for a complete NMR characterization follows a logical progression from sample preparation to multi-nuclear data acquisition and final analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis Sample 1. Weigh Sample (10-20 mg) Solvent 2. Select & Add Deuterated Solvent (0.6 mL) Sample->Solvent Dissolve 3. Ensure Complete Dissolution (Vortex) Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer LockShim 5. Insert, Lock & Shim Transfer->LockShim H1_NMR 6. Acquire ¹H NMR LockShim->H1_NMR C13_NMR 7. Acquire ¹³C NMR H1_NMR->C13_NMR F19_NMR 8. Acquire ¹⁹F NMR C13_NMR->F19_NMR FT 9. Fourier Transform (FID → Spectrum) F19_NMR->FT Phase 10. Phase & Baseline Correction FT->Phase Reference 11. Calibrate Chemical Shift Phase->Reference Analyze 12. Assign Peaks & Interpret Structure Reference->Analyze

Caption: Overall workflow for NMR analysis.

Experimental Protocols

Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[8] A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.

Methodology:

  • Weighing the Analyte: Accurately weigh 10-20 mg of 1-(azetidin-3-yl)ethan-1-one trifluoroacetate for ¹H NMR, or 50-100 mg for comprehensive ¹³C NMR analysis, into a clean, dry vial.[9] The higher concentration for ¹³C NMR is necessary to compensate for its low natural abundance and smaller gyromagnetic ratio.

  • Solvent Selection and Addition: Add approximately 0.6 mL of a suitable deuterated solvent using a glass Pasteur pipette.[10]

    • Causality: Deuterated solvents (e.g., DMSO-d₆, D₂O, or CD₃OD) are essential. The deuterium (²H) is used by the spectrometer's lock system to stabilize the magnetic field, while the absence of ¹H prevents large, overwhelming solvent signals in the proton spectrum.[11] For this salt, DMSO-d₆ or D₂O are excellent choices due to their high polarity, which ensures complete dissolution of the ionic compound.

  • Dissolution: Vortex the vial until the sample is fully dissolved. A clear, homogeneous solution free of any particulate matter is critical.[8] Insoluble particles disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.

  • Transfer to NMR Tube: Transfer the solution into a high-quality 5 mm NMR tube.[10] The tube should be clean, dry, and free of scratches to ensure consistent sample positioning and spinning within the spectrometer.

  • Labeling: Clearly label the NMR tube with a permanent marker.

Protocol for NMR Data Acquisition

These parameters are designed for a standard 400-600 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquire a standard 1D proton spectrum with the following typical parameters:

    • Pulse Program: A standard 90° pulse-acquire sequence (e.g., zg30 on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6-8 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.

    • Number of Scans: 8-16 scans. This is usually sufficient for achieving a good signal-to-noise ratio for a sample of this concentration.

¹³C NMR Acquisition:

  • Use the same lock and shim settings from the ¹H experiment.

  • Acquire a 1D carbon spectrum with proton decoupling.

    • Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~220-250 ppm (centered around 100-120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low sensitivity of the ¹³C nucleus.

¹⁹F NMR Acquisition (Optional but Recommended):

  • Tune the probe to the ¹⁹F frequency. Shimming is generally less critical but should be checked.

  • Acquire a 1D fluorine spectrum.

    • Pulse Program: Standard 90° pulse-acquire sequence.

    • Spectral Width: ~50 ppm (centered around -75 ppm).

    • Number of Scans: 4-8 scans. ¹⁹F is a highly sensitive nucleus.

Protocol for Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final frequency-domain spectrum.[12][13]

  • Fourier Transformation (FT): Apply a Fourier transform to the FID to convert it from the time domain to the frequency domain. An exponential window function can be applied prior to FT to improve the signal-to-noise ratio at the cost of slight line broadening.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis.

    • ¹H NMR: Reference the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • ¹³C NMR: Reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • ¹⁹F NMR: If no internal standard is used, reference externally to a known compound like CFCl₃ (0 ppm). Sodium trifluoroacetate itself can be used as a reference at approximately -75.4 ppm.[14]

  • Integration and Peak Picking: Integrate the area under each peak in the ¹H spectrum to determine the relative ratios of protons. Identify the precise chemical shift of each peak.

Spectral Analysis and Interpretation

The structure of 1-(azetidin-3-yl)ethan-1-one trifluoroacetate presents several distinct features that are directly observable in the NMR spectra.

Caption: Numbered structure of the ion pair.

Predicted NMR Data Summary

The following table summarizes the anticipated chemical shifts (δ) and multiplicities for the compound, assuming DMSO-d₆ as the solvent.

Assignment Nucleus Predicted δ (ppm) Multiplicity Rationale / Comments
H₁ (CH₃-C=O)¹H~2.2Singlet (s)Typical chemical shift for a methyl ketone. No adjacent protons to couple with.
H₂, H₄¹H4.0 - 4.5Multiplet (m)Azetidine ring protons adjacent to the protonated nitrogen (N⁺). The positive charge is strongly deshielding, causing a significant downfield shift.[3] Complex coupling with H₅ and each other.
H₃¹H3.8 - 4.3Multiplet (m)Also adjacent to N⁺ and deshielded.
H₅ (CH-C=O)¹H3.5 - 4.0Multiplet (m)Methine proton alpha to the carbonyl group and part of the strained ring. Will show coupling to the adjacent CH₂ groups (H₂, H₄).
N⁺-H₂¹H9.0 - 12.0Broad Singlet (br s)Protons on the positively charged nitrogen. Typically broad due to quadrupolar relaxation and chemical exchange with trace water. Highly solvent and concentration dependent.
C₁ (CH₃)¹³C~30Quartet (q)Standard aliphatic methyl carbon attached to a carbonyl.
C₂ (C=O)¹³C~205Singlet (s)Typical chemical shift for a ketone carbonyl carbon.[15]
C₃, C₄ (CH₂)¹³C50 - 60Triplet (t)Azetidine ring carbons adjacent to N⁺. Deshielded due to the inductive effect of the positive charge.
C₅ (CH)¹³C35 - 45Doublet (d)Methine carbon of the azetidine ring.
C₆ (TFA C=O)¹³C158 - 162Quartet (q, J ≈ 35-40 Hz)Carbonyl of the TFA anion. Appears as a quartet due to coupling with the three adjacent ¹⁹F nuclei.
C₇ (TFA CF₃)¹³C115 - 120Quartet (q, J ≈ 285-295 Hz)Trifluoromethyl carbon of the TFA anion. Shows a large one-bond C-F coupling constant.
F (CF₃)¹⁹F-75 to -76Singlet (s)Characteristic chemical shift for the trifluoroacetate anion relative to CFCl₃.[14]

Conclusion

This application note provides a robust and scientifically grounded methodology for the NMR analysis of 1-(azetidin-3-yl)ethan-1-one trifluoroacetate. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra. The provided interpretation guide, which explains the causal effects of the protonated strained ring and the TFA counterion on the spectral data, serves as a reliable blueprint for the unambiguous structural confirmation of this and similar functionalized azetidine compounds.

References

  • American Elements. 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid | CAS 1309208-83-0. [Link]

  • National Analytical Corporation. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate. [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • Jakab, G. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 981. [Link]

  • Minakata, S. et al. (2018). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Beilstein Journal of Organic Chemistry, 14, 2814–2820. [Link]

  • ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). [Link]

  • Horsfield, M. A. (2011). NMR Data Processing. eMagRes. [Link]

  • Umesh, N. et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • University of Houston. Small molecule NMR sample preparation. [Link]

  • Ranaware, D. G. et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. ChemPhotoChem, 6(8), e202200085. [Link]

  • The MetaRbolomics Project. 2.3 NMR data handling and (pre-)processing. [Link]

  • Kumar, V. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48115-48143. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MathWorks. NMR Data Processing and Analysis. [Link]

  • ResearchGate. Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

  • Piras, F. et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4253. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Nanalysis. NMR sample preparation guidelines. [Link]

  • ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]

  • McGill University. Analyzing NMR data. [Link]

  • ResearchGate. NMR spectra salt identification. how we can identify? which kind of salt present the compound?. [Link]

  • Michigan State University. Sample Preparation. [Link]

  • Semantic Scholar. Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. [Link]

  • Wikipedia. Azetidine. [Link]

  • Mestrelab Resources. Basics on Arrayed-NMR and Data Analysis. [Link]

  • eScholarship.org. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Semantic Scholar. Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. [Link]

  • The NMR Blog. Chemical Exchange Agents to Simplify NMR Spectra. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

"mass spectrometry analysis of 1-(azetidin-3-yl)ethan-1-one derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometry Analysis of 1-(Azetidin-3-yl)ethan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional vector for exiting a binding pocket. As derivatives of 1-(azetidin-3-yl)ethan-1-one are increasingly explored as novel drug candidates, robust and reliable analytical methods for their characterization and quantification are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity for analyzing these small molecules in complex biological matrices.[1][2]

This application note serves as a comprehensive guide to developing a validated LC-MS/MS method for the analysis of 1-(azetidin-3-yl)ethan-1-one and its derivatives. We will delve into the causal reasoning behind experimental choices in sample preparation, chromatographic separation, and mass spectrometric detection, providing field-proven insights and detailed protocols.

Part 1: Foundational Principles of Analysis

The successful analysis of 1-(azetidin-3-yl)ethan-1-one derivatives hinges on a thorough understanding of their chemical properties. These compounds are often polar and possess a basic nitrogen atom within the azetidine ring, making them ideal candidates for positive mode electrospray ionization (ESI).[3][4] The presence of the ketone functional group and the strained four-membered ring are key determinants of their fragmentation patterns in the mass spectrometer.

A critical challenge in the bioanalysis of such polar compounds is achieving adequate retention on traditional reversed-phase (RP) liquid chromatography columns.[5] Poor retention can lead to co-elution with endogenous matrix components, resulting in ion suppression or enhancement and compromising the accuracy and precision of the assay.[5] Therefore, careful consideration of chromatographic conditions, including the potential use of Hydrophilic Interaction Liquid Chromatography (HILIC), is essential.

Part 2: Sample Preparation: The Key to Robust Bioanalysis

The complexity of biological matrices necessitates an effective sample preparation strategy to remove interfering substances like proteins and phospholipids.[6] The choice of technique depends on the required sensitivity, sample throughput, and the specific matrix being analyzed.

Protocol 1: Protein Precipitation (PPT) for Rapid Screening

Protein precipitation is a straightforward and high-throughput method suitable for early-stage discovery studies where speed is prioritized.

Rationale: This method quickly removes the bulk of proteins from the sample by denaturation with an organic solvent. Acetonitrile is often preferred as it typically provides cleaner extracts than methanol.

Step-by-Step Protocol:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity and Sensitivity

SPE is a more selective sample preparation technique that yields cleaner extracts, reduces matrix effects, and allows for sample concentration, thereby improving the lower limit of quantitation (LLOQ).[7]

Rationale: For polar, basic compounds like azetidine derivatives, a mixed-mode cation exchange SPE sorbent is often the most effective choice. This allows for a multi-step wash protocol to remove a wide range of interferences.

Step-by-Step Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water and load the mixture onto the SPE cartridge.

  • Washing:

    • Wash 1: Elute neutral and acidic interferences with 1 mL of 0.1% formic acid in water.

    • Wash 2: Elute weakly basic interferences with 1 mL of methanol.

  • Elution: Elute the analyte of interest with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution for analysis.

Part 3: LC-MS/MS Method Development and Optimization

The development of a robust LC-MS/MS method requires a systematic approach to optimize both the chromatographic separation and the mass spectrometric detection.[8]

Chromatographic Separation

Given the polar nature of 1-(azetidin-3-yl)ethan-1-one derivatives, a HILIC column can provide better retention and separation from early-eluting matrix components compared to a standard C18 column.

Recommended Starting Conditions:

  • Column: A HILIC column with an amide or cyano stationary phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of organic mobile phase (e.g., 95% B) and decrease to elute the polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry and Fragmentation Analysis

The basic nitrogen in the azetidine ring makes these compounds readily protonated, leading to a strong signal in positive ESI mode.

Method Development Workflow:

cluster_MS_Dev Mass Spectrometry Method Development A Infuse Analyte Solution (e.g., 1 µg/mL in 50:50 ACN:H2O) B Optimize Source Parameters (Capillary Voltage, Gas Flow, Temperature) A->B C Acquire Full Scan (Q1) Spectrum Identify [M+H]+ Precursor Ion B->C D Select [M+H]+ for Fragmentation (Product Ion Scan) C->D E Vary Collision Energy (CE) Identify Stable, Intense Product Ions D->E F Select ≥2 MRM Transitions (Quantitative and Qualitative) E->F G Optimize Dwell Time and Pause Time F->G

Caption: Workflow for MS/MS method development.

Predicted Fragmentation of 1-(Azetidin-3-yl)ethan-1-one

Understanding the fragmentation pattern is crucial for selecting appropriate Multiple Reaction Monitoring (MRM) transitions and for structural elucidation of unknown metabolites.[9] For 1-(azetidin-3-yl)ethan-1-one (MW = 113.14 g/mol ), the protonated molecule ([M+H]⁺) will have an m/z of 114.1.

Key Fragmentation Pathways: The primary fragmentation is expected to involve the strained azetidine ring and the acetyl group.

cluster_frag Predicted Fragmentation of 1-(Azetidin-3-yl)ethan-1-one cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [M+H]⁺ m/z 114.1 Structure: C₅H₁₀NO⁺ frag1 Loss of CH₂CO (ketene) m/z 72.1 Structure: C₄H₁₀N⁺ parent->frag1 - 42 Da frag2 Loss of C₂H₄ (ethene) from ring cleavage m/z 86.1 Structure: C₄H₈NO⁺ parent->frag2 - 28 Da frag3 Loss of CH₃ radical (less common in ESI) m/z 99.1 Structure: C₄H₈NO⁺ parent->frag3 - 15 Da

Caption: Predicted fragmentation of protonated 1-(azetidin-3-yl)ethan-1-one.

Part 4: Quantitative Analysis Workflow and Data Management

A well-defined workflow ensures reproducibility and compliance with regulatory standards.

Comprehensive Analysis Workflow:

cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical A Sample Receipt & Login B Sample Preparation (e.g., SPE, PPT) A->B C LC-MS/MS Analysis (Acquire Data) B->C D Data Processing (Integration & Quantification) C->D E Review & QC Check D->E F Data Reporting & Archiving E->F

Caption: Comprehensive workflow for quantitative bioanalysis.

Data Presentation: Summary of Optimized MS Parameters

The following table provides an example of optimized parameters for a quantitative assay.

ParameterSettingRationale
Analyte 1-(Azetidin-3-yl)ethan-1-one-
Ionization Mode ESI PositiveBasic nitrogen is readily protonated.
Precursor Ion (Q1) m/z 114.1[M+H]⁺ of the analyte.
Product Ion (Q3) m/z 72.1Most stable and intense fragment ion.
Collision Energy (CE) 25 eVEmpirically determined for optimal fragmentation.
Dwell Time 100 msBalances sensitivity with the number of points across the peak.
Internal Standard Deuterated Analog (e.g., d4)Closely mimics analyte behavior during extraction and ionization.

Conclusion

The mass spectrometric analysis of 1-(azetidin-3-yl)ethan-1-one derivatives is a powerful tool in drug development, enabling precise quantification and structural characterization. A successful method relies on a holistic approach that considers the physicochemical properties of the analyte to inform choices in sample preparation, liquid chromatography, and mass spectrometry. By implementing robust protocols, such as mixed-mode SPE for sample cleanup and HILIC for chromatographic retention, researchers can overcome the challenges associated with analyzing these polar, nitrogen-containing compounds. The systematic optimization of MS parameters and a thorough understanding of fragmentation pathways are essential for developing sensitive, selective, and reliable assays that meet the rigorous demands of the pharmaceutical industry.

References

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed. Available at: [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide - Organomation. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH. Available at: [Link]

  • Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging - PubMed. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). Available at: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. Available at: [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. Available at: [Link]

  • Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways - Biologie. Available at: [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. Available at: [Link]

  • Sample preparation | Metabolomics - EMBL-EBI. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. Available at: [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems - ResearchGate. Available at: [Link]

  • MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES - PMC - NIH. Available at: [Link]

  • Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry | Scilit. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - NIH. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy - PubMed. Available at: [Link]

  • Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds | Request PDF - ResearchGate. Available at: [Link]

  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Fragmentation pathways of new aza derivatives of 16-membered macrolide antibiotic - Analog of Josamycin investigated by ESI and FAB mass spectrometric methods | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of 1-(Azetidin-3-yl)ethan-1-one Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Azetidin-3-yl)ethan-1-one is a key building block in contemporary medicinal chemistry, frequently incorporated into novel therapeutic agents due to the desirable physicochemical properties conferred by the strained azetidine ring.[1][2][3] The synthesis of this and related azetidine derivatives, however, often yields a crude product mixture containing unreacted starting materials, reagents, and various side-products.[4][5] The successful isolation of highly pure 1-(azetidin-3-yl)ethan-1-one is therefore a critical step in the drug development pipeline, directly impacting the reliability of subsequent synthetic transformations and the validity of biological screening data.

This comprehensive guide provides detailed protocols and expert insights into the purification of 1-(azetidin-3-yl)ethan-1-one reaction products. We will explore a multi-modal purification strategy, encompassing liquid-liquid extraction, flash column chromatography, and crystallization, designed to address the unique challenges presented by this polar, basic compound.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. A common synthetic route to 1-(azetidin-3-yl)ethan-1-one involves the acylation of a protected 3-substituted azetidine, followed by deprotection. For instance, the reaction of a Weinreb amide of N-Boc-azetidine-3-carboxylic acid with methylmagnesium bromide, followed by acidic deprotection, is a plausible pathway.

Based on this and other common synthetic strategies for azetidines, the following impurities are frequently encountered:[4][5][6]

  • Unreacted Starting Materials: Residual protected azetidine precursors (e.g., N-Boc-azetidin-3-one).

  • Reagents and Byproducts from Acylation: Unreacted acylating agents or their byproducts.

  • Deprotection Reagents and Byproducts: Strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and byproducts from the cleavage of the protecting group (e.g., tert-butyl cations).[4]

  • Side-Products from Cyclization (if applicable): Elimination products such as allylamine.[5]

  • Polymerization Products: Azetidine itself can be prone to polymerization under certain conditions.[5]

The target molecule, 1-(azetidin-3-yl)ethan-1-one, is a polar compound with a basic secondary amine. This basicity is the key physicochemical handle that can be exploited for purification.

Purification Workflow: A Multi-Step Approach

A robust purification strategy for 1-(azetidin-3-yl)ethan-1-one typically involves a combination of techniques to remove different classes of impurities. The following workflow is recommended:

PurificationWorkflow Crude Crude Reaction Mixture LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Initial Cleanup Chromatography Flash Column Chromatography LLE->Chromatography Removal of Non-Basic Impurities Crystallization Crystallization / Salt Formation Chromatography->Crystallization Final Polishing Pure Pure 1-(azetidin-3-yl)ethan-1-one Crystallization->Pure

Caption: Recommended multi-step purification workflow.

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

This technique leverages the basicity of the azetidine nitrogen to separate the desired product from neutral and acidic impurities.[7][8][9]

Principle

By treating the crude reaction mixture with an aqueous acid, the basic 1-(azetidin-3-yl)ethan-1-one is protonated to form a water-soluble ammonium salt.[8][9] Neutral organic impurities remain in the organic phase and can be separated. Subsequently, basifying the aqueous layer deprotonates the ammonium salt, regenerating the free amine which can then be extracted back into an organic solvent.[8][9]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times to ensure complete transfer of the amine into the aqueous phase.[7]

  • Separation of Organic Layer: Combine the aqueous acidic layers. The initial organic layer, now containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate, until the pH is between 9-10 (verify with pH paper).[8] Exercise caution as this step can be exothermic.

  • Back-Extraction: Extract the now basic aqueous solution with DCM or EtOAc (3 x volumes). The deprotonated product will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched product.

Parameter Recommendation Rationale
Organic Solvent Dichloromethane (DCM), Ethyl Acetate (EtOAc)Good solubility for the free amine and immiscibility with water.
Aqueous Acid 1 M HClForms a highly water-soluble salt with the amine.[8][9]
Aqueous Base 2 M NaOH, sat. NaHCO₃Regenerates the free amine for extraction.[8]
pH for Basification 9-10Ensures complete deprotonation of the azetidinium salt.[8]

Protocol 2: Flash Column Chromatography

Flash chromatography is employed to separate the target compound from closely related basic or polar impurities. Due to the basic nature of the product, standard silica gel can lead to poor separation; therefore, modified conditions are essential.[10][11]

Principle

The primary challenge with purifying amines on standard silica is the interaction between the basic amine and the acidic silanol groups of the silica gel, leading to peak tailing and potential product degradation.[10][11] This can be mitigated by either neutralizing the silica's acidic sites or by using a stationary phase with a different chemistry.

Option A: Normal-Phase Chromatography on Amine-Functionalized or Deactivated Silica
  • Stationary Phase: Amine-functionalized silica (KP-NH) or basic alumina is highly recommended as it minimizes the strong interactions between the basic analyte and the stationary phase.[10][11][12] Alternatively, standard silica can be used if the mobile phase is modified.

  • Mobile Phase Modification: If using standard silica, add a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-1%).[10] This "neutralizes" the acidic sites on the silica, allowing for better elution of the basic product.[10]

  • Solvent System: A common gradient for polar amines is from dichloromethane (DCM) to a mixture of DCM and methanol (MeOH). For example, a gradient of 0% to 10% MeOH in DCM containing 0.5% TEA.

Option B: Reversed-Phase Chromatography
  • Principle: For highly polar compounds, reversed-phase chromatography can be an effective alternative.[10][13] To ensure good retention and peak shape for a basic compound like 1-(azetidin-3-yl)ethan-1-one, it is crucial to maintain an alkaline mobile phase to keep the amine in its neutral, more hydrophobic form.[10]

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. It is recommended to add a volatile base, such as 0.1% triethylamine (TEA) or ammonium hydroxide, to both the aqueous and organic phases to maintain a pH two units above the pKa of the azetidine nitrogen.[10] This enhances retention and improves peak symmetry.[10]

Option C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Principle: HILIC is well-suited for the purification of very polar compounds that show little or no retention in reversed-phase chromatography.[13][14] It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of organic solvent.[13][14]

  • Stationary Phase: Amine or Diol-functionalized silica.

  • Mobile Phase: A gradient starting with a high percentage of an organic solvent (e.g., acetonitrile) and ending with a higher percentage of an aqueous buffer.

Step-by-Step Protocol (Normal-Phase with Amine Additive)
  • Column Selection: Choose an appropriately sized silica gel column based on the amount of crude material.

  • Sample Loading: Dissolve the product from the LLE step in a minimal amount of the initial mobile phase solvent (e.g., DCM). Alternatively, for less soluble samples, perform a solid-load by adsorbing the sample onto a small amount of silica gel or Celite.

  • Elution: Equilibrate the column with the initial mobile phase (e.g., 100% DCM with 0.5% TEA). Run a gradient elution, gradually increasing the polarity by adding methanol (e.g., 0-10% MeOH in DCM with 0.5% TEA).

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin for the secondary amine).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Mode Stationary Phase Typical Mobile Phase Key Advantage
Normal-Phase (Modified) Silica GelDCM/MeOH with 0.1-1% TEAReadily available, cost-effective.
Normal-Phase (Amine) Amine-Functionalized SilicaHexane/EtOAc or DCM/MeOHExcellent peak shape for amines without additives.[11]
Reversed-Phase C18 SilicaWater/Acetonitrile with 0.1% TEAGood for highly polar compounds.[10]
HILIC Amine or Diol SilicaAcetonitrile/WaterIdeal for compounds poorly retained in reversed-phase.[14]

Protocol 3: Crystallization

Crystallization is an excellent final purification step to obtain a highly pure, solid product and can be particularly effective for removing trace impurities that co-elute during chromatography.[15][16][17]

Principle

This technique relies on the differences in solubility between the desired compound and impurities in a given solvent system.[15] A supersaturated solution is created by dissolving the compound in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.[15]

Option A: Free Base Crystallization
  • Solvent Screening: Identify a suitable solvent or solvent system where 1-(azetidin-3-yl)ethan-1-one has high solubility at elevated temperatures and low solubility at room temperature or below.[15] Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptanes.

  • Dissolution: Dissolve the semi-purified product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[16]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Option B: Salt Formation and Crystallization

For compounds that are difficult to crystallize as the free base, forming a salt can often induce crystallization.

  • Salt Formation: Dissolve the free base in a suitable solvent (e.g., minimal ethanol or ethyl acetate). Add a solution of an acid (e.g., HCl in diethyl ether or oxalic acid in ethanol) dropwise until precipitation is complete.

  • Recrystallization: The resulting salt can then be recrystallized using the procedure described above.

Crystallization Start Semi-Pure Product Solvent Dissolve in Minimal Hot Solvent Start->Solvent Cool Slow Cooling Solvent->Cool Filter Filter and Wash with Cold Solvent Cool->Filter Dry Dry Under Vacuum Filter->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for purification by crystallization.

Conclusion

The purification of 1-(azetidin-3-yl)ethan-1-one from a crude reaction mixture is a multi-faceted process that leverages the compound's inherent basicity and polarity. A strategic combination of acid-base extraction for initial cleanup, followed by a carefully selected chromatography method—preferably using an amine-functionalized stationary phase or a modified mobile phase—provides an effective means of isolating the target molecule. For achieving the highest levels of purity required for pharmaceutical applications, a final crystallization step is highly recommended. By understanding the principles behind each technique and tailoring the protocols to the specific impurity profile, researchers can confidently and efficiently obtain high-purity 1-(azetidin-3-yl)ethan-1-one for downstream applications.

References

  • BenchChem. (n.d.). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?
  • Reddit. (2024, March 12). Amine workup : r/Chempros.
  • BenchChem. (n.d.). Characterization of impurities in Azetidine, perchlorate synthesis.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography.
  • Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. DOI:10.1039/D1RE00205H.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • Chemspace. (n.d.). 1-(azetidin-1-yl)-2-[(piperidin-3-yl)(propyl)amino]ethan-1-one.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • PMC - NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems.
  • PMC - NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • ChemRxiv. (2024, December 5). Crystallization of Small Molecules in Lyotropic Liquid Crystals.
  • PubMed Central. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?
  • Synthesis of Azetidines. (n.d.).
  • ResearchGate. (2025, August 6). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.
  • Semantic Scholar. (n.d.). Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi.
  • MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
  • ResearchGate. (2025, June 24). Co-crystallization and small molecule crystal form diversity: From pharmaceutical to materials applications | Request PDF.
  • Polymer Chemistry (RSC Publishing). (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. DOI:10.1039/C9PY00278B.
  • Frontiers. (2023, September 18). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. (2006). Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411. DOI: 10.1248/cpb.54.1408.
  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • PMC - NIH. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • ResearchGate. (2024, May). Characterization of tritiated JNJ‐GluN2B‐5 (3‐[H] 1‐(azetidin‐1‐yl)‐2‐(6‐(4‐fluoro‐3‐methyl‐phenyl)pyrrolo[3,2‐b]pyridin‐1‐yl)ethanone), a high affinity GluN2B radioligand with. Journal of Neurochemistry, 168(9), 2654-.
  • PMC - NIH. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.

Sources

Application Notes and Protocols: Harnessing 1-(Azetidin-3-yl)ethan-1-one for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Motif as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a "privileged scaffold" in medicinal chemistry.[1] Their inherent ring strain, falling between that of highly reactive aziridines and more stable pyrrolidines, confers a unique blend of reactivity and stability.[1] This characteristic, coupled with their ability to increase the three-dimensionality (sp³ character) of molecules, offers significant advantages in drug design.[2][3] The incorporation of an azetidine moiety can lead to enhanced metabolic stability, improved aqueous solubility, and greater structural rigidity, all of which are critical determinants of a drug candidate's success.[4] Several FDA-approved drugs, such as the kinase inhibitor cobimetinib and the antihypertensive azelnidipine, feature the azetidine core, underscoring its therapeutic relevance.[2]

This application note focuses on the utility of a key azetidine building block, 1-(azetidin-3-yl)ethan-1-one (also known as 3-acetylazetidine), in the context of parallel synthesis. Its bifunctional nature, possessing a reactive ketone and a secondary amine (which can be protected and deprotected), makes it an exceptionally versatile starting material for the rapid generation of diverse compound libraries. We will provide detailed protocols for two key diversification reactions: reductive amination of the ketone and derivatization of the azetidine nitrogen, enabling researchers to efficiently explore the chemical space around this valuable scaffold.

Core Principles for Library Synthesis with 1-(Azetidin-3-yl)ethan-1-one

The strategic use of 1-(azetidin-3-yl)ethan-1-one in parallel synthesis hinges on the sequential or orthogonal functionalization of its two reactive sites. For library generation, the azetidine nitrogen is typically protected, for instance with a tert-butyloxycarbonyl (Boc) group, to allow for selective reaction at the ketone. Following diversification at the 3-position, the Boc group can be removed under acidic conditions to enable further derivatization of the azetidine nitrogen.

Below is a conceptual workflow for the generation of a diverse chemical library from N-Boc-3-acetylazetidine.

G start N-Boc-1-(azetidin-3-yl)ethan-1-one reductive_amination Parallel Reductive Amination (Library of Amines) start->reductive_amination deprotection Boc Deprotection (e.g., TFA) reductive_amination->deprotection n_functionalization Parallel N-Functionalization (e.g., Acylation, Sulfonylation) deprotection->n_functionalization library Diverse Azetidine Library n_functionalization->library G cluster_0 Pre-activation cluster_1 Amide Formation carboxylic_acid Carboxylic Acid Library activated_acid Activated Ester Intermediate carboxylic_acid->activated_acid HATU, DIPEA hatu HATU hatu->activated_acid dipea DIPEA dipea->activated_acid final_product Final Amide Library activated_acid->final_product deprotected_amine Deprotected Azetidine Amine Library deprotected_amine->final_product

Caption: Workflow for parallel amide coupling.

Conclusion and Future Perspectives

1-(Azetidin-3-yl)ethan-1-one is a powerful and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this application note for parallel reductive amination and N-functionalization provide a robust framework for researchers to rapidly generate novel azetidine-containing compounds. The modularity of this approach allows for the exploration of a vast chemical space, which is essential for identifying new lead compounds in drug discovery programs. The principles and methods described herein can be readily adapted to automated synthesis platforms, further accelerating the discovery process.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amin
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • A one-pot parallel reductive amination of aldehydes with heteroarom
  • Automated and Parallel Amide Synthesis. ETH Research Collection.
  • Automated and Parallel Amide Synthesis. CiteDrive.
  • Azetidine: A Versatile Building Block for the Construction of Novel Chemical Scaffolds. Benchchem.
  • A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.
  • Application Notes and Protocols: Reductive Amination of Azetidine Deriv
  • ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.
  • Examples of biologically active drug leads containing azetidine[³].
  • Green Chemistry. The MJA Lab.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives
  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv.
  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)
  • Amide Synthesis. Fisher Scientific.
  • 23.
  • A New Way to Amines. (2014). GalChimia.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH.
  • Synthesis of Some New Azetidinone Derivatives Containing Aryl Sulfonyloxy Group. SciSpace.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers (RSC Publishing).
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P

Sources

Application Notes and Protocols for the Synthesis of Functionalized 3-Acetylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to confer desirable pharmacokinetic properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[1] Specifically, 3-substituted azetidines provide a versatile vector for molecular elaboration to modulate biological activity. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the primary synthetic strategies to access functionalized 3-acetylazetidine derivatives. We delve into two principal approaches: the functionalization of pre-existing azetidine cores and de novo ring construction via cyclization. Each strategy is presented with detailed, field-proven protocols, mechanistic insights, and an analysis of the rationale behind experimental choices.

Introduction: The Strategic Importance of the 3-Acetylazetidine Moiety

The incorporation of strained, four-membered heterocycles like azetidine into molecular scaffolds is a well-established strategy for navigating complex chemical spaces in drug discovery.[2][3] The rigid, three-dimensional nature of the azetidine ring introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.

The 3-acetyl group, specifically, serves as a highly valuable functional handle. It can act as a key pharmacophoric element, engaging in hydrogen bonding or other critical interactions within a receptor's binding pocket. Furthermore, the ketone functionality is a versatile precursor for a wide array of chemical transformations, including reductive amination, olefination, and conversion to other functional groups, enabling late-stage diversification of drug candidates.

Despite their desirability, the synthesis of densely functionalized azetidines is hampered by the inherent ring strain (~25.4 kcal/mol), which makes their construction challenging.[2] Traditional methods often suffer from low yields, limited substrate scope, or harsh reaction conditions.[1][3] This guide outlines modern, reliable, and scalable synthetic routes to overcome these challenges.

Principal Synthetic Strategy: Post-Cyclization Functionalization of an Azetidine Core

The most direct and widely applicable approach to 3-acetylazetidine derivatives involves the modification of a readily available, pre-formed azetidine ring. This strategy decouples the challenging ring-formation step from the installation of the desired acetyl functionality. The cornerstone of this approach is the versatile intermediate, N-Boc-azetidine-3-carboxylic acid , which can be synthesized on a large scale.[4][5]

The Weinreb Amide Route: A Robust and High-Yielding Pathway

The conversion of a carboxylic acid to a ketone via a Weinreb amide (N-methoxy-N-methyl amide) is a classic and exceptionally reliable transformation that avoids the common problem of over-addition associated with organometallic reagents. This pathway is the recommended primary route for its high efficiency and broad functional group tolerance.

The overall workflow is depicted below:

cluster_0 Synthesis of Key Intermediate cluster_1 Weinreb Amide Formation & Reaction cluster_2 Final Deprotection A Azetidine-3-carboxylic Acid B N-Boc-azetidine-3-carboxylic Acid A->B Boc₂O, Base C N-Boc-N-methoxy-N-methyl- azetidine-3-carboxamide (Weinreb Amide) B->C HN(OMe)Me·HCl, Coupling Agent D N-Boc-3-acetylazetidine C->D 1. MeMgBr or MeLi 2. Aqueous Workup E 3-Acetylazetidine (Target Scaffold) D->E Acid (e.g., TFA, HCl)

Caption: Workflow for the Weinreb Amide synthesis of 3-acetylazetidine.

Protocol 2.1.1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

This protocol begins with the protection of the azetidine nitrogen, which is crucial for preventing side reactions and enabling controlled functionalization.

  • Materials:

    • Azetidine-3-carboxylic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water

    • Hydrochloric acid (HCl), 1 M

    • Ethyl acetate

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve azetidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the title compound as a white solid.

  • Expert Insight: The use of a biphasic dioxane/water system ensures that both the amino acid salt and the Boc anhydride are sufficiently soluble. Maintaining a basic pH during the protection step is critical to ensure the nucleophilicity of the nitrogen atom.

Protocol 2.1.2: Preparation of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate (Weinreb Amide)

This step converts the carboxylic acid into the Weinreb amide, the key precursor for the ketone synthesis.

  • Materials:

    • 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid

    • N,O-Dimethylhydroxylamine hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU/HATU

    • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) in DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

    • Cool the mixture to 0 °C.

    • Add DIPEA (3.0 eq) dropwise. The hydrochloride salt will react with the base, and the mixture may become clearer.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Weinreb amide.

  • Trustworthiness: The progress of the reaction can be monitored by TLC or LC-MS. The disappearance of the starting carboxylic acid is a key indicator of completion. The workup procedure is designed to remove excess reagents and byproducts, ensuring a pure product for the next step.

Protocol 2.1.3: Grignard Reaction to form tert-butyl 3-acetylazetidine-1-carboxylate

This is the key C-C bond-forming step where the acetyl group is installed.

  • Materials:

    • tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

    • Methylmagnesium bromide (MeMgBr, 3.0 M in ether) or Methyllithium (MeLi)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add MeMgBr (1.2-1.5 eq) dropwise, keeping the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the N-Boc-3-acetylazetidine.

  • Expert Insight: The reaction is performed at low temperature (-78 °C) to prevent the breakdown of the tetrahedral intermediate and subsequent over-addition to form a tertiary alcohol. The Weinreb amide chelates the magnesium ion, stabilizing the intermediate and ensuring the formation of the ketone upon workup.

Alternative Synthetic Strategies

While the Weinreb amide route is highly recommended, other strategies can be employed depending on available starting materials and desired substitution patterns.

Oxidation of a Secondary Alcohol

This two-step approach involves the formation of a 3-(1-hydroxyethyl)azetidine intermediate, followed by oxidation to the ketone.

A N-Boc-azetidine-3-carboxylic Acid B N-Boc-azetidine-3-carbaldehyde (via reduction) A->B e.g., LiAlH(OtBu)₃ C N-Boc-3-(1-hydroxyethyl)azetidine B->C MeMgBr or MeLi D N-Boc-3-acetylazetidine C->D Oxidation (DMP, Swern, etc.)

Caption: Oxidation pathway to 3-acetylazetidine.

  • Causality: This method is logical but adds a redox step. The initial reduction of the carboxylic acid or its ester to the aldehyde can be challenging and may require carefully controlled conditions to avoid over-reduction to the primary alcohol. Once the secondary alcohol (product of aldehyde + Grignard) is formed, a variety of mild oxidation reagents like Dess-Martin periodinane (DMP) or Swern oxidation can be used to furnish the ketone with high efficiency.

Ring Construction via [2+2] Photocycloaddition

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful method for constructing the azetidine ring directly.[6][7][8]

  • Concept: In principle, one could react an imine with an alkene that already bears the acetyl moiety (or a protected version, such as a ketal). For example, reacting N-tosylbenzaldimine with 3-buten-2-one under photochemical conditions.

  • Challenges and Rationale: This approach is more convergent but faces significant hurdles. The acetyl group on the alkene partner can act as a competing chromophore, leading to undesired side reactions under UV irradiation. Furthermore, controlling the regioselectivity and stereoselectivity of the cycloaddition can be difficult. For these reasons, this method is considered more exploratory for this specific target compared to the post-functionalization strategies.

Summary of Key Protocols and Data

The following table summarizes the recommended synthetic route, highlighting typical yields and key considerations for each step.

StepTransformationKey ReagentsTypical YieldCritical Parameters
1N-Boc ProtectionBoc₂O, NaOH>90%Maintain pH > 10; control temperature during addition.
2Weinreb Amide FormationHN(OMe)Me, EDC, DIPEA75-85%Use of coupling additives (HOBt); anhydrous conditions.
3Grignard AdditionMeMgBr or MeLi70-85%Anhydrous conditions; maintain temperature at -78 °C.
4N-Boc DeprotectionTFA or 4M HCl in Dioxane>95%Anhydrous conditions for HCl; monitor by TLC/LCMS.

Conclusion

The synthesis of functionalized 3-acetylazetidine derivatives is most reliably achieved through a multi-step sequence starting from azetidine-3-carboxylic acid. The Weinreb amide pathway stands out as the most robust and high-yielding method, offering excellent control and avoiding common pitfalls of organometallic additions. The protocols and insights provided in this guide are designed to be self-validating and serve as a strong foundation for researchers in medicinal chemistry and drug development to access this valuable molecular scaffold.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry - A European Journal. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[9][10]-Stevens Rearrangement. (2022). Journal of the American Chemical Society. [Link]

  • Modular access to functionalized azetidines via electrophilic azetidinylation. (N/A). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[9][10]-Stevens Rearrangement. (N/A). ChemRxiv. [Link]

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (N/A). Beilstein Journal of Organic Chemistry. [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. (2020). Organic Letters. [Link]

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (N/A). Wiley Online Library. [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[9][10]-Stevens Rearrangement. (2022). Journal of the American Chemical Society. [Link]

  • Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless[10][11]-Stevens Rearrangements of Aziridinium Ylides. (N/A). National Institutes of Health (NIH). [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[9][10]-Stevens Rearrangement. (N/A). ChemRxiv. [Link]

  • The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. (N/A). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. (N/A). sfera. [Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (2022). Angewandte Chemie - International Edition. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (N/A). Frontiers in Chemistry. [Link]

  • Synthesis of Azetidines. (N/A). Chinese Journal of Organic Chemistry. [Link]

  • Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022). Journal of the American Chemical Society. [Link]

  • Photochemical Approaches to Azetidines. (2022). Nottingham ePrints. [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. (2020). ChemRxiv. [Link]

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022). Nature Communications. [Link]

  • Biologically active compounds with azetidine rings. (N/A). ResearchGate. [Link]

  • Process for making azetidine-3-carboxylic acid. (N/A).
  • Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (2011). ResearchGate. [Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (N/A). ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... (2023). PubMed Central. [Link]

  • Methods for the synthesis of azetidines. (N/A). ResearchGate. [Link]

  • Azetidine synthesis. (N/A). Organic Chemistry Portal. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. (2024). Organic Letters. [Link]

  • Dieckmann condensation. (2019). YouTube. [Link]

  • azetidine. (N/A). Organic Syntheses Procedure. [Link]

  • Synthesis of azetidine derivatives. (N/A).
  • Azetidine: Basicity and Preparation. (2020). YouTube. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (N/A). MDPI. [Link]

  • Dieckmann Condensation Reaction Mechanism. (2018). YouTube. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. (2025). Nature Catalysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(azetidin-3-yl)ethan-1-one TFA Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(azetidin-3-yl)ethan-1-one TFA salt. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the handling and use of this valuable building block. My objective is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. The strained azetidine ring is a powerful scaffold in medicinal chemistry, but its successful application hinges on careful manipulation.[1][2]

Frequently Asked Questions (FAQs)

Q1: I need to perform a reaction on the azetidine nitrogen. What does "deprotection" of the 1-(azetidin-3-yl)ethan-1-one TFA salt involve?

This is a crucial starting point. The term "deprotection" can be misleading here. Your starting material, the trifluoroacetic acid (TFA) salt, is already deprotected in the traditional sense—it does not have a covalent protecting group like a Boc or Cbz group. The azetidine nitrogen is present as an ammonium cation, ionically paired with a trifluoroacetate anion.

Therefore, the critical step is not a chemical deprotection but a neutralization (or free-basing) reaction. You must deprotonate the azetidinium ion to generate the neutral, nucleophilic free amine, which is the reactive species required for subsequent steps like alkylation, acylation, or coupling reactions.

Deprotection_Concept TFA_Salt 1-(Azetidin-3-yl)ethan-1-one TFA Salt (Protonated, Unreactive Nitrogen) Free_Amine 1-(Azetidin-3-yl)ethan-1-one (Neutral, Nucleophilic Nitrogen) TFA_Salt->Free_Amine Neutralization Base Base (e.g., K₂CO₃, Et₃N) Base->TFA_Salt Deprotonation

Caption: The core task: converting the TFA salt to the free amine.

Q2: Why won't my subsequent reaction work if I use the TFA salt directly?

The nitrogen atom in the TFA salt is protonated (R₃N⁺H). It carries a positive charge and lacks a lone pair of electrons. This has two major consequences:

  • Lack of Nucleophilicity: The protonated nitrogen cannot act as a nucleophile to attack electrophiles.

  • Solubility Issues: The salt form has drastically different solubility properties compared to the free amine, which can prevent it from dissolving in common aprotic organic solvents used for reactions (e.g., DCM, THF, ACN).

Using the salt directly in a reaction that requires a nucleophilic amine is a common reason for complete reaction failure.

Q3: What are the primary stability concerns when handling the free amine?

The free 1-(azetidin-3-yl)ethan-1-one is a small molecule with two key reactive features that demand careful handling:

  • Ring Strain: Azetidines possess significant ring strain (~25.5 kcal/mol), making them more susceptible to ring-opening reactions than their pyrrolidine or piperidine counterparts, especially in the presence of strong nucleophiles or under harsh pH conditions.[1]

  • Potential for Self-Reaction: As a secondary amine with a ketone, there is a possibility of intermolecular side reactions, such as self-condensation, especially upon prolonged storage in a concentrated form.

  • Volatility: Due to its low molecular weight, the free amine may be volatile and can be lost during solvent evaporation under high vacuum if not performed carefully (e.g., at low temperatures).

Best Practice: The most reliable strategy is to generate the free amine and use it immediately (in situ) in the subsequent reaction without isolation. If isolation is necessary, store it as a dilute solution in a dry solvent at low temperature (e.g., -20 °C) under an inert atmosphere (N₂ or Ar) and for a minimal duration.

Q4: How can I monitor the successful conversion of the salt to the free amine?

Several simple in-process checks can confirm the neutralization:

  • pH Measurement: After an aqueous basic wash, check the pH of the aqueous layer. A pH > 11 is generally required to ensure complete deprotonation of an ammonium salt.

  • TLC Analysis: Spot the starting salt and the neutralized organic layer on a silica gel plate. The free amine will have a different Rf value. Staining with ninhydrin can be effective, as it often gives a characteristic color with secondary amines.

  • Extraction Test: If the reaction mixture is biphasic (e.g., DCM/water), the TFA salt will reside in the aqueous phase, while the free amine will be extracted into the organic phase. Analyzing both layers can confirm the mass transfer.

Troubleshooting Guide: Common Experimental Issues

Problem 1: I have very low or no yield after performing a basic aqueous workup and extraction.

This is the most common issue, typically stemming from the physical properties of the free amine.

  • Root Cause A: High Water Solubility

    • Why it happens: Small, polar amines often have significant solubility in water, even after deprotonation. Standard extractions with solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) can be inefficient, leaving a substantial portion of your product in the aqueous layer.

    • Solutions:

      • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or, even better, potassium carbonate (K₂CO₃), which also acts as a base. This decreases the polarity of the aqueous phase and reduces the solubility of the organic amine.[3][4]

      • Solvent Choice: Switch to a more polar extraction solvent that is still immiscible with water, such as n-butanol, or perform continuous liquid-liquid extraction.

      • Repeated Extractions: Perform multiple extractions (e.g., 5-7 times) with smaller volumes of organic solvent rather than one or two large-volume extractions.

  • Root Cause B: Incomplete Neutralization

    • Why it happens: The base used was not strong enough or was used in insufficient quantity to fully deprotonate the azetidinium trifluoroacetate. Trifluoroacetic acid is a strong acid (pKa ~0.5), meaning its conjugate base is very weak. A reasonably strong base is needed for neutralization.[5]

    • Solutions:

      • Verify pH: Use a pH strip or meter to confirm the aqueous phase is strongly basic (pH > 11) after adding the base.

      • Choice of Base: While a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.3) may not be sufficient, potassium carbonate (K₂CO₃) is a better choice. A dilute solution of sodium hydroxide (NaOH, 1-2 M) can be used but should be handled at low temperatures (0 °C) to minimize the risk of ring degradation.[6]

Problem 2: My final product is impure or shows signs of degradation.
  • Root Cause: Ring-Opening or Side Reactions

    • Why it happens: The strained azetidine ring is sensitive to harsh conditions.[1] Prolonged exposure to strong bases (like concentrated NaOH), high temperatures, or certain nucleophiles can lead to decomposition.

    • Solutions:

      • Use Milder Bases: Opt for inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) or DIPEA, especially if the free amine is being used in situ.

      • Employ Solid-Supported Reagents: Using a basic resin (e.g., Amberlyst A-21 or IRA-67) can be an excellent and mild method. The TFA salt is passed through a column of the resin, and the free amine elutes, leaving the trifluoroacetate bound to the resin. This avoids aqueous workups entirely.[7]

      • Control Temperature: Perform all neutralization and extraction steps at low temperatures (0 °C to room temperature) and work quickly.

Troubleshooting_Workflow Start Experiment Result: Low Yield or Impure Product Cause_Extraction Possible Cause: Poor Extraction Efficiency Start->Cause_Extraction Cause_Degradation Possible Cause: Product Degradation Start->Cause_Degradation Cause_Neutralization Possible Cause: Incomplete Neutralization Start->Cause_Neutralization Sol_Salt Solution: Saturate aqueous phase with K₂CO₃ or perform continuous extraction. Cause_Extraction->Sol_Salt Is product water-soluble? Sol_Base Solution: Use milder base (K₂CO₃) or solid-supported scavenger resin. Cause_Degradation->Sol_Base Did you use strong base/heat? Sol_pH Solution: Use stronger base (e.g., K₂CO₃ vs NaHCO₃) and verify pH > 11. Cause_Neutralization->Sol_pH Was pH of aqueous layer checked?

Caption: A troubleshooting guide for common deprotection issues.

Experimental Protocols

Table 1: Comparison of Neutralization Methodologies
MethodReagents & SolventsProsConsBest For...
Aqueous Basic Wash K₂CO₃ or 1M NaOH; DCM or EtOAc; BrineStandard, well-understood procedure.Risk of product loss to aqueous phase; potential for base-mediated degradation.Large-scale reactions where some loss is acceptable.
Solid-Phase Scavenging Basic ion-exchange resin (e.g., IRA-67); MeOH or DCMVery mild; avoids aqueous workup; high purity of eluted amine.Requires specialized resin; may be slower; can be less scalable.Small-scale reactions requiring high purity and minimal degradation.
In Situ Neutralization Et₃N or DIPEA; Aprotic solvent (DCM, ACN, THF)Avoids workup and isolation; minimizes handling of the free amine; ideal for immediate use.Stoichiometric amount of ammonium salt byproduct is present in the reaction mixture.Subsequent reactions that are tolerant of triethylammonium trifluoroacetate salt.
Protocol A: Standard Aqueous Basic Workup
  • Dissolution: Dissolve the 1-(azetidin-3-yl)ethan-1-one TFA salt (1.0 equiv) in deionized water (5-10 mL per gram of salt). Cool the solution to 0 °C in an ice bath.

  • Neutralization: While stirring, slowly add solid potassium carbonate (K₂CO₃) in portions until the solution is saturated and gas evolution (CO₂) ceases. Alternatively, slowly add a 2 M NaOH solution dropwise until the pH of the aqueous layer is > 11 (check with pH paper). Keep the temperature at 0 °C.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM, 5 x 20 mL). For better recovery, first saturate the aqueous layer with solid NaCl.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator with a bath temperature below 30 °C.

  • Immediate Use: It is highly recommended to use the resulting free amine immediately in the next step.

Protocol B: Neutralization via Solid-Supported Base
  • Resin Preparation: Prepare a slurry of a basic ion-exchange resin (e.g., IRA-67, ~5 equiv) in methanol. Pack it into a small chromatography column. Wash the column with several column volumes of methanol.

  • Loading: Dissolve the 1-(azetidin-3-yl)ethan-1-one TFA salt (1.0 equiv) in a minimal amount of methanol and load it onto the column.

  • Elution: Elute the column slowly with methanol, collecting fractions.

  • Monitoring: Monitor the fractions by TLC (staining with potassium permanganate or ninhydrin) to identify those containing the product.

  • Concentration: Combine the product-containing fractions and carefully remove the solvent in vacuo. The resulting solution/oil is the free amine, ready for the next step.[7]

References

  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Reddit r/OrganicChemistry. (2020). How do I remove the N-Boc protection group to get the amino acid histidine?.
  • Kappe, C. O. (2013). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Sustainable Chemistry & Engineering.
  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Cravotto, G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules.
  • Singh, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
  • Organic Syntheses. (n.d.). Azetidine.
  • Saunders, L. N., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • ResearchGate. (2019). How to remove/ replace trifluoroacetate countertop after deprotection?.
  • Sigma-Aldrich. (n.d.). 1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid.
  • ResearchGate. (n.d.). Strategies for the functionalization of azetidine-containing....
  • ResearchGate. (2016). How to remove TFA salt?.
  • SB-PEPTIDE. (n.d.). TFA removal service.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • LifeTein. (n.d.). How to remove peptide TFA salt?.
  • Enamine. (n.d.). Azetidines.
  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
  • Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • BLDpharm. (n.d.). This compound.
  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Hart, B. P., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
  • ResearchGate. (2012). How can I remove TFA in a product?.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
  • Google Patents. (2000).

Sources

Technical Support Center: Removing Trif-luoroacetic Acid (TFA) from Amine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with trifluoroacetic acid (TFA) in their amine salt samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why certain choices are made in the lab. This guide is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure your success.

The Challenge of Trifluoroacetic Acid

Trifluoroacetic acid (TFA) is an indispensable tool in modern synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. Its strength as an acid is crucial for cleaving synthesized peptides from the solid support resin. However, the very properties that make TFA effective also lead to its persistent presence as a counterion to the positively charged amine groups in the final product.

Why is residual TFA a problem?

  • Biological Incompatibility: TFA is a strong acid and can be toxic to cells, potentially affecting the accuracy and reproducibility of in vitro and in vivo studies.

  • Structural Alterations: The presence of TFA counterions can alter the secondary structure, solubility, and overall conformation of peptides and other amine-containing molecules.

  • Analytical Interference: TFA can interfere with certain analytical techniques and characterizations, such as infrared spectroscopy.

Core Strategies for TFA Removal

The fundamental principle behind removing the TFA counterion is to replace it with a more benign and biologically compatible one, such as chloride (Cl⁻) or acetate (CH₃COO⁻). This is typically achieved through a process of ion exchange. The choice of method depends on the properties of your amine salt, the desired final salt form, and the available laboratory equipment.

Here's a comparative overview of the most common techniques:

MethodPrincipleAdvantagesDisadvantagesBest For
Lyophilization with HCl Displacement of TFA with a stronger, volatile acid (HCl).Simple, cost-effective, and generally high recovery.Results in the hydrochloride salt, which may not be suitable for all applications. Requires multiple cycles for complete removal.A primary, straightforward method for TFA removal.
Ion-Exchange Chromatography Separation based on charge; TFA is retained on an anion-exchange resin, and the peptide is eluted with a different counter-ion (e.g., acetate).Highly effective for complete TFA removal. Allows for exchange to a variety of counter-ions. Milder conditions than strong acid treatment.Can have inherent losses due to irreversible binding to the resin or incomplete elution.When a specific, non-chloride salt form is required, or when lyophilization is ineffective.
Solid-Phase Extraction (SPE) A simplified form of chromatography where the amine salt is retained on a solid support while TFA is washed away.Can be amenable to high-throughput applications.Efficiency can be peptide-dependent.Rapid, small-scale TFA removal and sample cleanup.

Detailed Protocols & Methodologies

Protocol 1: TFA/HCl Exchange via Lyophilization

This is often the first method of choice due to its simplicity and effectiveness. The underlying principle is that a stronger acid (HCl, pKa ≈ -7) will protonate the trifluoroacetate anion (pKa ≈ 0), converting it to the volatile trifluoroacetic acid, which can then be removed by lyophilization (freeze-drying).

Experimental Workflow:

TFA_HCl_Exchange start Peptide-TFA Salt dissolve 1. Dissolve Peptide (1 mg/mL in H2O or Buffer) start->dissolve add_hcl 2. Add 100 mM HCl (Final conc. 2-10 mM) dissolve->add_hcl incubate 3. Incubate (1 min, RT) add_hcl->incubate freeze 4. Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize (Overnight) freeze->lyophilize repeat Repeat Steps 1-5 (2 more times)? lyophilize->repeat repeat->dissolve Yes end Peptide-HCl Salt repeat->end No

Workflow for TFA/HCl salt exchange via lyophilization.

Step-by-Step Procedure:

  • Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL. For peptides with solubility issues, a phosphate buffer (e.g., 50mM phosphate, 100mM NaCl) can be used as an alternative.

  • Acidification: Add a 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. It is critical to stay within this range, as concentrations below 2 mM may lead to incomplete TFA exchange, while concentrations above 10 mM could risk peptide modification.

  • Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the counter-ion exchange.

  • Freezing: Flash-freeze the solution. The preferred method is using liquid nitrogen to ensure rapid and uniform freezing.

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.

  • Repetition: For optimal TFA removal, it is highly recommended to repeat the dissolution, acidification, freezing, and lyophilization steps at least two more times (for a total of three cycles).

Protocol 2: TFA/Acetate Exchange using Ion-Exchange Chromatography

This method is ideal when the hydrochloride salt is not desired or when lyophilization with HCl proves insufficient. It utilizes a strong anion exchange resin to capture the trifluoroacetate ions, allowing the peptide (now in its acetate salt form) to be collected.

Experimental Workflow:

TFA_Acetate_Exchange start Peptide-TFA Salt prep_resin 1. Prepare Anion Exchange Resin start->prep_resin equilibrate 2. Equilibrate with 1M Sodium Acetate prep_resin->equilibrate wash 3. Wash with Distilled Water equilibrate->wash load 4. Dissolve Peptide & Load onto Column wash->load elute 5. Elute Peptide with Distilled Water load->elute collect 6. Collect Peptide Fractions elute->collect lyophilize 7. Lyophilize Fractions collect->lyophilize end Peptide-Acetate Salt lyophilize->end

Technical Support Center: Optimizing Reaction Yield with 1-(azetidin-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction yields with 1-(azetidin-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered when utilizing this versatile building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your synthetic endeavors.

Introduction to 1-(azetidin-3-yl)ethan-1-one in Synthesis

1-(azetidin-3-yl)ethan-1-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a secondary amine within the strained four-membered azetidine ring offers a reactive site for various functionalizations, primarily through N-alkylation and N-acylation reactions. The acetyl group at the 3-position introduces an additional functional handle and can influence the reactivity and stability of the azetidine ring system. This guide will address the common issues encountered during the N-functionalization of this reagent and provide systematic approaches to optimize your reaction yields.

Troubleshooting Guide for N-Functionalization Reactions

Low yields, the presence of multiple byproducts, or the complete absence of the desired product are common hurdles in organic synthesis. This section provides a structured approach to troubleshooting reactions involving 1-(azetidin-3-yl)ethan-1-one.

Table 1: Common Issues in N-Alkylation and N-Acylation Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently activated electrophile: The alkyl or acyl halide may not be reactive enough. 2. Inappropriate base: The chosen base may be too weak to deprotonate the azetidine nitrogen effectively or may be sterically hindered. 3. Low reaction temperature: The activation energy for the reaction may not be reached. 4. Degradation of reagents: The starting material or electrophile may have degraded due to improper storage.1. For alkylations, consider converting alkyl halides to more reactive tosylates or mesylates. For acylations, use the corresponding acyl chloride or anhydride. 2. For N-alkylation, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like K₂CO₃ or Cs₂CO₃ can be effective. For N-acylation, an organic base like triethylamine (TEA) or pyridine is typically sufficient.[1] 3. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. 4. Verify the purity of starting materials by NMR or LC-MS. Use freshly opened or properly stored reagents.
Formation of Multiple Products (Low Selectivity) 1. Over-alkylation/acylation: In the case of di-functional electrophiles. 2. Side reactions of the acetyl group: Enolization and subsequent reaction of the acetyl group under basic conditions. 3. Ring-opening of the azetidine: The strained ring can open under harsh acidic or basic conditions, or in the presence of certain nucleophiles.[2][3]1. Use a controlled stoichiometry of the electrophile (1.0-1.2 equivalents). 2. Use milder bases and lower reaction temperatures. Consider protecting the ketone if it proves to be problematic, though this adds extra synthetic steps. 3. Avoid strong acids and bases. If ring-opening is suspected, analyze the crude reaction mixture by LC-MS to identify potential ring-opened byproducts. Buffer the reaction mixture if necessary.
Product Degradation During Workup or Purification 1. Hydrolysis of the product: The N-acyl product might be susceptible to hydrolysis during aqueous workup. 2. Decomposition on silica gel: The product may be unstable on acidic silica gel during column chromatography.1. Use a saturated solution of a mild base like sodium bicarbonate for the aqueous wash. Minimize contact time with the aqueous phase. 2. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina or consider purification by crystallization.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: How should I handle and store 1-(azetidin-3-yl)ethan-1-one and its hydrochloride salt?

A1: 1-(azetidin-3-yl)ethan-1-one hydrochloride is a salt and is generally more stable and less volatile than the free base. It is recommended to store it in a cool, dry place, protected from moisture. The free base is more nucleophilic and potentially more susceptible to degradation. If you are using the free base, it is advisable to use it immediately after preparation or store it under an inert atmosphere at low temperatures.

Q2: How do I convert the hydrochloride salt to the free base?

A2: To generate the free base from the hydrochloride salt, you can dissolve the salt in a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash it with a mild aqueous base such as saturated sodium bicarbonate solution. After separation of the organic layer and drying with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the solvent can be removed under reduced pressure to yield the free base. It is often recommended to use the free base immediately in the subsequent reaction.

Reaction Optimization

Q3: What is the role of the acetyl group in the reactivity of 1-(azetidin-3-yl)ethan-1-one?

A3: The acetyl group is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the azetidine nitrogen compared to an unsubstituted azetidine. However, this effect is generally not significant enough to prevent N-functionalization. The acetyl group also introduces a potential site for side reactions, such as enolization under basic conditions, which could lead to byproducts.

Q4: Can the azetidine ring open during the reaction? What conditions favor ring-opening?

A4: Yes, the strained four-membered azetidine ring is susceptible to ring-opening, particularly under harsh conditions.[2] Strong acidic conditions can lead to protonation of the ring nitrogen, making the ring more susceptible to nucleophilic attack.[2] Similarly, strong bases can promote ring-opening pathways. Certain electrophiles, especially those that can coordinate to the nitrogen and a carbon of the ring, can also facilitate this process. To minimize ring-opening, it is advisable to use mild reaction conditions and avoid prolonged heating at high temperatures.

Q5: I am observing a byproduct with a similar polarity to my product. How can I improve the purification?

A5: If byproducts are co-eluting with your desired product during column chromatography, consider trying a different solvent system with varying polarity. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation. If chromatographic separation is still challenging, consider derivatizing the crude mixture to separate the components, followed by deprotection. Alternatively, purification by crystallization or preparative HPLC may be effective.

Experimental Protocols

The following are detailed, step-by-step methodologies for the most common reactions involving 1-(azetidin-3-yl)ethan-1-one.

Protocol 1: General Procedure for N-Alkylation via Reductive Amination

This method is particularly useful for introducing a variety of alkyl groups using aldehydes or ketones as starting materials.[4]

Materials:

  • 1-(azetidin-3-yl)ethan-1-one hydrochloride

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(azetidin-3-yl)ethan-1-one hydrochloride (1.0 eq) in DCM or DCE, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: General Procedure for N-Acylation

This protocol is suitable for the formation of amides using acyl chlorides or anhydrides.[5][6]

Materials:

  • 1-(azetidin-3-yl)ethan-1-one hydrochloride

  • Acyl chloride or Anhydride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.2 eq)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 1-(azetidin-3-yl)ethan-1-one hydrochloride (1.0 eq) in DCM.

  • Add triethylamine or pyridine (2.2 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow: Troubleshooting and Optimization

A systematic approach is crucial for efficient troubleshooting and optimization. The following diagram illustrates a logical workflow.

Troubleshooting_Workflow Start Reaction with 1-(azetidin-3-yl)ethan-1-one Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Analysis Analyze Crude Reaction Mixture (NMR, LC-MS) Monitor->Analysis Workup Aqueous Workup Analysis->Workup Clean? No_Reaction Low/No Conversion Analysis->No_Reaction Incomplete? Multiple_Products Multiple Products Analysis->Multiple_Products Byproducts? Purification Purification (Column Chromatography) Workup->Purification Characterization Characterize Pure Product Purification->Characterization Degradation Product Degradation Purification->Degradation Low Recovery? Success High Yield of Desired Product Characterization->Success Sol_No_Reaction Check Reagents Increase Temperature Change Base/Solvent No_Reaction->Sol_No_Reaction Sol_Multiple_Products Optimize Stoichiometry Use Milder Conditions Check for Ring Opening Multiple_Products->Sol_Multiple_Products Sol_Degradation Modify Workup Neutralize Silica Gel Degradation->Sol_Degradation Sol_No_Reaction->Start Re-run Reaction Sol_Multiple_Products->Start Re-run Reaction Sol_Degradation->Purification Re-purify

Sources

Technical Support Center: 1-(azetidin-3-yl)ethan-1-one Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (TFA salt). This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this valuable research compound. Our goal is to empower researchers to anticipate and mitigate potential stability issues, ensuring the integrity and reproducibility of your experimental results.

Introduction: Understanding the Molecule

1-(azetidin-3-yl)ethan-1-one is a bifunctional molecule featuring a strained four-membered azetidine ring and a ketone group.[1] Supplied as a trifluoroacetic acid salt, its stability is governed by the interplay between these three components. The inherent ring strain of the azetidine moiety makes it a versatile scaffold in medicinal chemistry but also a potential site for degradation.[2][3] The TFA counterion ensures solubility but also creates an acidic environment that can influence the molecule's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns stem from three key structural features:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions.[2][4]

  • Acidic TFA Salt: The compound is a TFA salt, meaning it exists in a protonated state in solid form and will create an acidic microenvironment when dissolved. This acidity can catalyze the degradation of the azetidine ring.[2]

  • Hygroscopicity: TFA salts are often hygroscopic.[5][6] Absorbed moisture can act as a nucleophile for hydrolysis or facilitate other degradation pathways.

Q2: My sample is showing a new, more polar peak on my LC-MS analysis over time. What could it be?

This is a classic sign of degradation, likely due to the acid-catalyzed ring-opening of the azetidinium ion. In the presence of water (even trace amounts from solvents or atmosphere), the strained ring can undergo hydrolysis. This opens the ring to form a linear amino alcohol, which is significantly more polar and will thus have a shorter retention time on a reverse-phase column.

To illustrate this primary degradation pathway:

cluster_main Potential Degradation Pathway start 1-(azetidin-3-yl)ethan-1-one (TFA Salt) intermediate Azetidinium Ion (Protonated) start->intermediate Dissolution degraded Ring-Opened Product (e.g., 3-amino-1-(1-hydroxyethyl)propan-1-one) intermediate->degraded H₂O (Nucleophile) Acid-Catalyzed Hydrolysis

Caption: Acid-catalyzed hydrolysis of the azetidine ring.

Q3: What are the ideal storage conditions for long-term stability?

Based on the compound's chemical nature, the following long-term storage conditions are recommended to maximize shelf life.

ParameterRecommendationRationale
Temperature -20°CReduces the rate of potential chemical degradation reactions. While some suppliers ship at room temperature, this is for short-term transit.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and, more importantly, moisture.
Moisture Store in a desiccatorThe TFA salt is hygroscopic; moisture can initiate hydrolysis of the strained azetidine ring.[5][6]
Light Amber vial / Store in the darkThe ketone moiety could be susceptible to photochemical reactions (e.g., Norrish-type reactions) upon prolonged exposure to light, especially UV.[8][9]

Q4: How stable is the compound in common laboratory solvents (e.g., DMSO, water, methanol)?

Solution stability is a major concern.

  • Aqueous Solutions: Stability is lowest in aqueous solutions, especially if unbuffered or acidic, due to the risk of acid-catalyzed hydrolysis.[2] Avoid storing the compound in aqueous buffers for extended periods. Prepare fresh solutions for each experiment.

  • Protic Solvents (Methanol, Ethanol): These solvents can also act as nucleophiles for ring-opening, although the reaction is typically slower than with water.

  • Aprotic Solvents (DMSO, DMF): The compound is generally more stable in anhydrous aprotic solvents. However, be aware that DMSO is notoriously hygroscopic and can absorb water from the atmosphere, which can then lead to degradation over time. Use anhydrous grade DMSO and store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and water absorption.

Troubleshooting Guide for Stability Issues

If you suspect compound degradation, follow this systematic approach to identify and resolve the issue.

problem Problem Observed: Inconsistent results, new HPLC peaks, color change, or loss of potency. cause1 Potential Cause 1: Solid-State Degradation problem->cause1 cause2 Potential Cause 2: Solution-State Degradation problem->cause2 action1 Action: Review storage conditions. Was it exposed to moisture, light, or high temperatures? cause1->action1 action2 Action: Review solution preparation and storage. Solvent type? Age of solution? Storage temperature? cause2->action2 confirm1 Confirmation: Analyze a freshly opened vial of the compound. Compare analytical data (LC-MS, NMR) to the suspect sample. action1->confirm1 confirm2 Confirmation: Perform a time-course stability study in the solvent of interest. (See Protocol 2) action2->confirm2 resolve1 Resolution: Discard degraded solid. Procure new material and implement strict storage protocols (See FAQ Q3). confirm1->resolve1 resolve2 Resolution: Prepare fresh solutions for each experiment. Use anhydrous solvents. Avoid prolonged storage in solution. confirm2->resolve2

Caption: A workflow for troubleshooting stability issues.

Recommended Experimental Protocols
Protocol 1: Standard Procedure for Handling and Weighing

Causality: This protocol is designed to minimize exposure to atmospheric moisture, which is a primary degradation catalyst due to the hygroscopic nature of the TFA salt.[5]

  • Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, handle the solid compound inside a glove box or glove bag with a dry nitrogen or argon atmosphere.

  • Rapid Weighing: If a glove box is unavailable, open the vial, quickly weigh the desired amount into a separate, tared container, and immediately reseal the stock vial.

  • Purge and Seal: Before resealing the stock vial, gently flush the headspace with an inert gas (e.g., argon). Seal the cap tightly and reinforce with paraffin film.

  • Storage: Immediately return the stock vial to the recommended storage conditions (-20°C, dark, desiccated).

Protocol 2: Assessing Short-Term Solution Stability via LC-MS

Causality: This self-validating protocol allows you to determine the practical stability window for your compound in your specific experimental solvent, providing confidence in your results.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in your chosen solvent (e.g., anhydrous DMSO).

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to your final working concentration (e.g., 10 µM) in your assay buffer or mobile phase. Analyze immediately by LC-MS to obtain a baseline chromatogram and mass spectrum. Record the peak area of the parent compound.

  • Incubation: Leave the stock solution on the benchtop (or at the intended experimental temperature) in a capped vial.

  • Time-Point Analysis: At set intervals (e.g., 1, 2, 4, 8, and 24 hours), repeat step 2, analyzing a new aliquot from the stock solution.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. Look for a decrease in the parent peak area and the appearance of new peaks (potential degradants). A stable solution will show <5-10% change in the parent peak area over the tested period.

References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
  • Enzymatic hydrolysis of l-azetidine-2-carboxyl
  • Azetidines in Drug Discovery. PharmaBlock.
  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS.
  • Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. PubMed.
  • Azetidines in medicinal chemistry: emerging applic
  • SPECIAL REVIEW ON … - Understanding TFA. Fluorocarbons.
  • 17.3: Ketone Bodies. Biology LibreTexts.
  • Azetidines. Enamine.
  • Ketone Bodies Synthesis and Degrad
  • Ketone bodies. Wikipedia.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Trifluoroacetic acid. Sciencemadness Wiki.
  • Trifluoroacetic acid(76-05-1). ChemicalBook.
  • Trifluoroacetic acid(76-05-1). ChemicalBook.
  • 1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid. Sigma-Aldrich.
  • Trifluoroacetic Acid. Supelco.
  • Trifluoroacetic acid storage.
  • Trifluoroacetic Acid 76-05-1. TCI EUROPE N.V..
  • Photochemistry of carbonyl compounds, Norrish type1 and 2 reactions. YouTube.
  • Controlled Light-Induced Release of Volatile Aldehydes and Ketones by Photofragment

Sources

"preventing ring-opening of azetidine during reaction"

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the dedicated technical support center for navigating the intricacies of azetidine chemistry. As a Senior Application Scientist, I've witnessed firsthand the immense potential of the azetidine scaffold in medicinal chemistry and drug development.[1][2] Its unique conformational constraints and ability to introduce novel vectors for molecular interactions make it a highly sought-after motif. However, the inherent ring strain of this four-membered heterocycle also presents a significant synthetic challenge: the propensity for ring-opening.[1][2][3][4][5]

This guide is born out of collective field experience and a deep dive into the mechanistic underpinnings of azetidine stability. It is designed not as a rigid set of protocols, but as a dynamic troubleshooting resource to empower you, our fellow researchers, to anticipate, diagnose, and ultimately prevent the undesired ring-opening of your azetidine-containing molecules. Here, we will dissect the "why" behind the "how," grounding our recommendations in established chemical principles to ensure the integrity of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers behind the unwanted ring-opening of azetidines during a reaction?

A1: The susceptibility of the azetidine ring to opening stems primarily from its inherent ring strain, which is approximately 25.4 kcal/mol.[3][6] This stored energy can be released through cleavage of the C-N or C-C bonds under certain conditions. The most common triggers for this undesirable reaction are:

  • Lewis Acids: These are frequent culprits. Lewis acids coordinate to the nitrogen atom, which increases the polarization of the C-N bonds and further strains the ring, making it highly susceptible to nucleophilic attack.[6]

  • Strong Nucleophiles: Potent nucleophiles can directly attack the electrophilic carbon atoms of the azetidine ring, leading to cleavage.[6][7][8]

  • Acidic Conditions: Protonation of the azetidine nitrogen under acidic conditions can activate the ring towards nucleophilic attack, similar to the effect of Lewis acids. The rate of this decomposition is often pH-dependent, with faster ring-opening observed at lower pH.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy necessary to overcome the barrier to ring-opening, particularly in the presence of other activating factors.[6][9]

  • Intramolecular Nucleophiles: Pendant functional groups within the same molecule can act as nucleophiles, leading to intramolecular ring-opening decomposition.[1]

Q2: How critical is the choice of the N-protecting group for maintaining ring integrity?

A2: The choice of the N-protecting group is paramount for the stability of the azetidine ring and can be the deciding factor between a successful reaction and decomposition. Different protecting groups offer varying degrees of electronic and steric effects that influence the ring's robustness. A judicious choice allows for orthogonal deprotection strategies, crucial in multi-step syntheses.[10][11]

Q3: Can substituents on the azetidine ring influence its stability?

A3: Absolutely. The nature and position of substituents on the carbon atoms of the azetidine ring play a significant role in its stability. Electron-withdrawing groups can sometimes stabilize the ring by reducing the electron density at the carbon atoms, making them less susceptible to nucleophilic attack. Conversely, certain substituents can introduce steric hindrance that may either protect the ring or, in some cases, contribute to strain.

Troubleshooting Guides: Preventing Azetidine Ring-Opening

This section provides in-depth troubleshooting for common reaction types where azetidine ring-opening is a prevalent side reaction.

Scenario 1: Ring-Opening During N-Functionalization (e.g., Acylation, Alkylation, Arylation)

Problem: You are attempting to functionalize the nitrogen of your azetidine, but you are observing significant amounts of ring-opened byproducts.

Root Cause Analysis:

The nitrogen atom of the azetidine is a nucleophile, but it is also a key component of the strained ring. During N-functionalization, the reagents and conditions used can inadvertently trigger ring-opening. For instance, in acylation with an acyl chloride, the generation of HCl in situ can lead to protonation of the azetidine nitrogen and subsequent nucleophilic attack by the chloride ion. Similarly, harsh alkylating agents or elevated temperatures can promote decomposition.

Troubleshooting Workflow:

start Start: N-Functionalization leads to ring-opening reagent Assess Reagents and Conditions start->reagent base Introduce a non-nucleophilic base (e.g., Proton Sponge®, DIPEA) reagent->base Acid byproduct generated? temp Lower Reaction Temperature reagent->temp High temperature used? base->temp solvent Optimize Solvent temp->solvent protecting_group Evaluate N-Protecting Group solvent->protecting_group end Successful N-Functionalization protecting_group->end Ring remains intact start Start: Lewis acid causes ring-opening lewis_acid Evaluate Lewis Acid start->lewis_acid mild_la Use a milder Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) lewis_acid->mild_la Strong Lewis acid used? temp Lower Reaction Temperature lewis_acid->temp Reaction at high T? mild_la->temp protecting_group Modify N-Substituent temp->protecting_group less_basic_n Introduce electron-withdrawing group on N to reduce basicity protecting_group->less_basic_n end Ring-Intact Product less_basic_n->end

Caption: Strategies to prevent Lewis acid-mediated ring-opening.

Detailed Protocols & Recommendations:

1. Selection of a Milder Lewis Acid:

  • Rationale: Not all Lewis acids have the same affinity for nitrogen. Choosing a softer or sterically bulkier Lewis acid can disfavor coordination to the azetidine nitrogen.

  • Recommendation:

    • Screen a panel of Lewis acids, starting with milder ones. For example, instead of AlCl₃ or TiCl₄, consider using ZnCl₂, Sc(OTf)₃, or Y(OTf)₃. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts in reactions involving nitrogen-containing heterocycles while minimizing side reactions. [12] * In some cases, Brønsted acid catalysis might be a viable alternative to Lewis acid catalysis.

2. Modulating the Basicity of the Azetidine Nitrogen:

  • Rationale: By reducing the basicity of the azetidine nitrogen, you can decrease its affinity for the Lewis acid, thereby minimizing the formation of the activated, ring-strained complex.

  • Recommendation:

    • If the synthetic route allows, introduce an electron-withdrawing group on the nitrogen. A tosyl or nosyl group can significantly reduce the basicity of the nitrogen.

    • Studies have shown that the pKa of the azetidine nitrogen is a key determinant of its stability in acidic media. For instance, N-aryl azetidines where the nitrogen lone pair is delocalized into the aromatic system exhibit greater stability. [1] 3. Stoichiometry and Order of Addition:

  • Rationale: Carefully controlling the stoichiometry and the order in which reagents are added can help to minimize the concentration of the activated azetidine-Lewis acid complex at any given time.

  • Protocol:

    • Cool the solution of the substrate that the Lewis acid is intended to activate to a low temperature (e.g., -78 °C).

    • Slowly add the Lewis acid to this solution.

    • After a short period of stirring to allow for the desired coordination, slowly add the azetidine-containing reagent to the reaction mixture.

References

  • Nucleophilic ring-opening of azetidine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Decomposition of Aryl Azetidines via Intramolecular Ring-Opening. (2021). ACS Medicinal Chemistry Letters, 12(10), 1596-1601. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2021). Journal of the American Chemical Society, 143(4), 2094-2100. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. [Link]

  • Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances, 7(75), 47653-47685. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry, 19(15), 3334-3349. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(15). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11, 1249914. [Link]

  • Azetidine: Basicity and Preparation. (2020). YouTube. Retrieved January 19, 2026, from [Link]

  • Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Lewis acid catalyzed regioselective ring opening of azetidines with alcohols and thiols. (2007). Tetrahedron Letters, 48(31), 5459-5462. [Link]

  • Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. (2003). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. (2006). The Journal of Organic Chemistry, 71(16), 6023-6030. [Link]

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. (2022). Chem, 8(5), 1406-1419. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry, 10(20), 2534-2545. [Link]

  • Azetidines (4 member Heterocyclic compounds of Nitrogen). (2022). YouTube. Retrieved January 19, 2026, from [Link]

  • Lewis acid catalysis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: 1-(Azetidin-3-yl)ethan-1-one Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 1-(azetidin-3-yl)ethan-1-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthetic manipulation of this versatile building block. We will delve into the nuances of common coupling reactions, focusing on potential byproduct formation and strategies to ensure high-yield, clean conversions.

Introduction to the Reactivity of 1-(Azetidin-3-yl)ethan-1-one

1-(Azetidin-3-yl)ethan-1-one is a valuable synthon in medicinal chemistry, offering a strained azetidine ring that can impart unique conformational constraints and physicochemical properties to target molecules. However, the inherent ring strain and the presence of a secondary amine and a ketone functionality can lead to specific challenges during coupling reactions. This guide will address these challenges head-on, providing you with the insights needed to optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial queries researchers have when working with 1-(azetidin-3-yl)ethan-1-one in coupling reactions.

Q1: I am planning an amide coupling with 1-(azetidin-3-yl)ethan-1-one. Which coupling reagents are recommended to minimize byproducts?

A1: The choice of coupling reagent is critical. For amide bond formation with 1-(azetidin-3-yl)ethan-1-one, it is advisable to use reagents that operate under mild conditions to avoid side reactions involving the strained azetidine ring.

  • Carbodiimides (e.g., EDC, DCC, DIC): These are widely used but can form urea byproducts.[1][2][3] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[3] To suppress racemization and other side reactions, the use of additives like HOBt or HOAt is highly recommended.[1][2]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally very efficient and rapid, minimizing reaction times and potential side reactions.[1] They form active esters with the carboxylic acid, which then react with the amine.[1] Be mindful of the order of addition, as a side-reaction can occur where the amine reacts with the coupling reagent to form a guanidinium byproduct.[1]

Q2: I am observing a significant amount of unreacted 1-(azetidin-3-yl)ethan-1-one in my amide coupling reaction. What are the likely causes?

A2: Several factors could contribute to incomplete conversion:

  • Insufficiently Activated Carboxylic Acid: The activation of your carboxylic acid partner may be incomplete. Ensure your coupling reagents are fresh and used in the correct stoichiometry.

  • Reaction Time: While many modern coupling reactions are fast, some sterically hindered substrates may require longer reaction times. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.[4]

  • Base: The choice and amount of base can be crucial. A non-nucleophilic organic base like DIPEA or triethylamine is typically used to neutralize the acid formed during the reaction. Ensure at least one equivalent of base is used.

Q3: Can the ketone in 1-(azetidin-3-yl)ethan-1-one interfere with my coupling reaction?

A3: Under standard amide or Suzuki coupling conditions, the ketone is generally a spectator. However, under strongly basic or acidic conditions, or in the presence of certain nucleophiles, side reactions at the carbonyl group could occur. It is always recommended to use the mildest possible reaction conditions.

Q4: I am considering a Suzuki-Miyaura coupling to introduce an aryl group at the azetidine nitrogen. What are the key considerations?

A4: N-arylation of 1-(azetidin-3-yl)ethan-1-one via Suzuki-Miyaura coupling is a powerful transformation. Key considerations include:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient coupling.[5][6] Ligands based on bulky, electron-rich phosphines often give good results.

  • Base: A suitable base is required for the transmetalation step. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases. The base should be carefully selected to avoid promoting side reactions.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. The choice of solvent can significantly impact the reaction rate and yield.

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented guides to address specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Amide Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Coupling Reagent: Reagent may have degraded due to moisture. 2. Insufficient Base: Inadequate neutralization of acid byproducts can stall the reaction. 3. Steric Hindrance: One or both coupling partners may be sterically demanding.1. Use fresh, high-quality coupling reagents. 2. Use at least 1.1 equivalents of a non-nucleophilic base like DIPEA. 3. Increase reaction temperature moderately (e.g., from room temperature to 40 °C) and extend the reaction time. Consider using a more powerful coupling reagent like HATU.
Formation of Multiple Byproducts 1. Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially with carbodiimide reagents without additives.[2] 2. Side reaction with coupling reagent: The azetidine nitrogen can react with some coupling reagents to form undesired adducts.[1] 3. Ring Opening of Azetidine: Under harsh conditions (strong acid/base, high temperature), the strained azetidine ring can undergo nucleophilic ring-opening.1. Always use an additive like HOBt or HOAt when using carbodiimides.[2] 2. Ensure the carboxylic acid is pre-activated with the coupling reagent before adding the azetidine. 3. Maintain mild reaction conditions (room temperature if possible) and avoid strong acids or bases.
Difficult Product Purification 1. Urea Byproducts: DCC and DIC form insoluble and soluble urea byproducts, respectively, which can complicate purification.[3] 2. Excess Coupling Reagent/Acid: Unreacted starting materials can co-elute with the product.1. If using DCC, the urea can often be filtered off. If using DIC, an aqueous workup can help remove the soluble urea. Using EDC with an aqueous workup is often the cleanest option.[3] 2. During workup, a wash with a dilute aqueous base (e.g., NaHCO₃) can remove unreacted carboxylic acid, and a dilute acid wash (e.g., 1M HCl) can remove basic starting materials and byproducts.[4]
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq.) and DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add a solution of 1-(azetidin-3-yl)ethan-1-one (1.05 eq.) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide 2: Suzuki-Miyaura N-Arylation
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: The palladium catalyst may be inactive or poisoned. 2. Poorly Reactive Boronic Acid: Some boronic acids are prone to decomposition (protodeborylation). 3. Incorrect Base/Solvent Combination: The reaction conditions may not be optimal for the specific substrates.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more stable. 2. Use a slight excess of the boronic acid (1.2-1.5 eq.). Ensure the boronic acid is pure and dry. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. High Temperature: Excessive heat can also lead to this side reaction.1. Thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. 2. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Protodeborylation of the Boronic Acid 1. Presence of Water: Water can lead to the cleavage of the C-B bond. 2. Prolonged Reaction Times: The longer the reaction, the more opportunity for this side reaction to occur.1. Use anhydrous solvents and reagents. 2. Monitor the reaction closely and work it up as soon as it is complete.
  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq.), boronic acid (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and ligand (e.g., XPhos, 4-10 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1 M).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Part 3: Mechanistic Insights & Visualizations

Understanding the potential reaction pathways is key to effective troubleshooting.

Amide Coupling Byproduct Formation Pathway

The following diagram illustrates a common side reaction in carbodiimide-mediated couplings where the activated O-acylisourea intermediate can rearrange or react with another molecule of the carboxylic acid, reducing the yield of the desired amide.

Amide_Byproduct RCOOH R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea Activation Anhydride Symmetric Anhydride RCOOH->Anhydride Reaction with O-Acylisourea Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->O_Acylisourea Amide Desired Amide Product O_Acylisourea->Amide Nucleophilic Attack Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement O_Acylisourea->Anhydride Azetidine 1-(Azetidin-3-yl)ethan-1-one Azetidine->Amide

Caption: Potential byproduct pathways in carbodiimide couplings.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

This workflow provides a logical sequence for diagnosing and solving low-yield issues in Suzuki-Miyaura couplings.

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Catalyst, Ligand, Base, Boronic Acid) Start->Check_Reagents Degas Improve Degassing Protocol Check_Reagents->Degas Reagents OK Screen_Base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Degas->Screen_Base No Improvement Success Yield Improved Degas->Success Improvement Screen_Solvent Screen Different Solvents (Dioxane, Toluene, DMF) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Screen_Ligand Screen Different Ligands (e.g., Buchwald ligands) Screen_Solvent->Screen_Ligand No Improvement Screen_Solvent->Success Improvement Increase_Temp Increase Reaction Temperature Screen_Ligand->Increase_Temp No Improvement Screen_Ligand->Success Improvement Increase_Temp->Success Improvement

Caption: A systematic approach to troubleshooting Suzuki couplings.

References

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. [Link]

  • Catalysts A–D applied to a model Suzuki reaction. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][7]-Fused Indole Heterocycles. PMC - NIH. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

  • Strategies for the functionalization of azetidine‐containing... ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis of Azetidines. cjoc.ssoc.co. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. tsijournals.com. [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. NIH. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. PubMed Central. [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. europepmc.org. [Link]

  • Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. ResearchGate. [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. [Link]

Sources

Technical Support Center: Enhancing the Purity of 1-(Azetidin-3-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(azetidin-3-yl)ethan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. The unique strain of the azetidine ring and the reactivity of the ketone functionality can lead to specific impurities and purification difficulties. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis & Impurity Profile

Question 1: What is a common synthetic route for 1-(azetidin-3-yl)ethan-1-one, and what are the expected major impurities from this route?

A prevalent and practical synthetic approach to 1-(azetidin-3-yl)ethan-1-one involves a multi-step sequence starting from a protected azetidine precursor, typically N-Boc-3-hydroxyazetidine. A plausible synthetic pathway is outlined below:

Synthesis_of_1-(azetidin-3-yl)ethan-1-one cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanation cluster_2 Step 3: Dehydration cluster_3 Step 4: Grignard Reaction cluster_4 Step 5: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-azetidin-3-one N-Boc-azetidin-3-one N-Boc-3-hydroxyazetidine->N-Boc-azetidin-3-one Dess-Martin periodinane N-Boc-3-cyano-3-hydroxyazetidine N-Boc-3-cyano-3-hydroxyazetidine N-Boc-azetidin-3-one->N-Boc-3-cyano-3-hydroxyazetidine TMSCN, ZnI2 N-Boc-azetidine-3-carbonitrile N-Boc-azetidine-3-carbonitrile N-Boc-3-cyano-3-hydroxyazetidine->N-Boc-azetidine-3-carbonitrile Burgess reagent N-Boc-1-(azetidin-3-yl)ethan-1-one N-Boc-1-(azetidin-3-yl)ethan-1-one N-Boc-azetidine-3-carbonitrile->N-Boc-1-(azetidin-3-yl)ethan-1-one 1. MeMgBr 2. H3O+ 1-(azetidin-3-yl)ethan-1-one 1-(azetidin-3-yl)ethan-1-one N-Boc-1-(azetidin-3-yl)ethan-1-one->1-(azetidin-3-yl)ethan-1-one TFA or HCl

Plausible synthetic route for 1-(azetidin-3-yl)ethan-1-one.

Expected Impurities:

Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials N-Boc-azetidine-3-carbonitrile, N-Boc-1-(azetidin-3-yl)ethan-1-oneIncomplete Grignard reaction or deprotection.
Grignard-related Byproducts Tertiary alcohol (from double addition of Grignard reagent to the intermediate imine)Excess Grignard reagent or non-optimal reaction conditions.[1][2]
Ring-Opened Products Various amino ketones or amino alcoholsThe strained azetidine ring is susceptible to nucleophilic attack, especially under harsh acidic or basic conditions.[3]
Deprotection-related Impurities tert-butyl adducts (alkylation of the azetidine nitrogen or other nucleophiles by the tert-butyl cation)Generated during acidic cleavage of the Boc group.
Solvent and Reagent Residues Residual solvents (e.g., THF, DCM), triethylamine, TFA saltsFrom workup and purification steps.

Question 2: My Grignard reaction on N-Boc-azetidine-3-carbonitrile is low-yielding and produces multiple byproducts. How can I optimize this step?

Low yields and byproduct formation in the Grignard reaction with azetidine nitriles are common challenges. Here’s a troubleshooting guide:

  • Grignard Reagent Quality: Ensure your Grignard reagent is fresh and properly titrated. Old or poorly prepared Grignard reagents can contain magnesium halides and other species that reduce reactivity.

  • Reaction Temperature: The addition of the Grignard reagent should be performed at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm and minimize side reactions. After the initial addition, the reaction can be slowly warmed to room temperature.

  • Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). A large excess can promote double addition to the intermediate imine, leading to the formation of a tertiary alcohol impurity.

  • Hydrolysis Conditions: The hydrolysis of the intermediate imine is a critical step.[1] Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) to quench the reaction before proceeding to a more acidic hydrolysis to form the ketone. Harsh acidic conditions during the initial quench can promote ring-opening of the azetidine.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting nitrile. Prolonged reaction times can lead to the formation of degradation products.

Question 3: I am observing significant ring-opening of the azetidine during N-Boc deprotection. What are the best practices to avoid this?

The azetidine ring is susceptible to ring-opening under strongly acidic conditions, which are often used for N-Boc deprotection.[3] To minimize this, consider the following:

  • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method.[4][5] However, for sensitive substrates, using HCl in a non-protic solvent like dioxane or diethyl ether can sometimes be milder.

  • Reaction Conditions: Perform the deprotection at low temperatures (e.g., 0 °C) and monitor the reaction closely by TLC. Once the starting material is consumed, immediately quench the reaction to prevent prolonged exposure to the acid.

  • Scavengers: The tert-butyl cation generated during deprotection can alkylate the azetidine nitrogen or other nucleophilic sites. Adding a scavenger like triethylsilane or thioanisole can trap the tert-butyl cation and prevent these side reactions.[6]

  • Alternative Deprotection Methods: For particularly acid-sensitive derivatives, consider milder deprotection methods. For example, using a solution of HCl generated in situ by the reaction of acetyl chloride with an alcohol can provide a controlled and milder deprotection environment.[7]

Decision tree for N-Boc deprotection of sensitive azetidines.
Purification Strategies

Question 4: My crude 1-(azetidin-3-yl)ethan-1-one derivative shows multiple spots on TLC, and purification by standard column chromatography is proving difficult. What are my options?

Purifying small, polar, and basic molecules like 1-(azetidin-3-yl)ethan-1-one derivatives can be challenging on standard silica gel. Here are some effective strategies:

  • Modified Mobile Phase for Column Chromatography: The basicity of the azetidine nitrogen can lead to tailing on silica gel. To counteract this, add a small amount of a basic modifier to your eluent system.

    • Recommended Eluent System: A gradient of methanol in dichloromethane (DCM) is a good starting point. To this, add 0.5-2% triethylamine (TEA) or ammonium hydroxide to neutralize the acidic sites on the silica gel, which will improve peak shape and separation.[8][9]

  • Recrystallization: If your final product is a solid (often the case for hydrochloride or other salt forms), recrystallization is an excellent method for purification.[10]

    • Solvent Selection: A good solvent system for recrystallization will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. Common solvent systems for polar compounds include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane. Experiment with different solvent pairs to find the optimal conditions.

  • Ion-Exchange Chromatography: For stubborn separations, ion-exchange chromatography can be a powerful tool. Since the azetidine nitrogen is basic, you can use a cation-exchange resin. The crude product is loaded onto the column, washed to remove neutral and acidic impurities, and then the desired product is eluted by changing the pH or ionic strength of the eluent.

Question 5: How can I effectively remove unreacted N-Boc protected starting material from my final deprotected product?

Separating the N-Boc protected starting material from the deprotected product can sometimes be difficult due to similar polarities.

  • Acid/Base Extraction: A simple and effective method is to use an acid/base workup. After deprotection, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The deprotected, basic product will move into the aqueous layer as its hydrochloride salt, while the neutral N-Boc protected starting material will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified free base.

  • Chromatographic Separation: If extraction is not sufficient, column chromatography with the modified mobile phase described in Question 4 should provide good separation. The N-Boc protected compound will be significantly less polar than the deprotected free base.

Experimental Protocols

Protocol 1: Column Chromatography Purification of 1-(Azetidin-3-yl)ethan-1-one
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Start with a low polarity mobile phase (e.g., 0-2% methanol in DCM with 1% TEA) and gradually increase the polarity (e.g., to 5-10% methanol in DCM with 1% TEA) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of 1-(Azetidin-3-yl)ethan-1-one Hydrochloride
  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol or ethanol).

  • Insolubilization: Slowly add a co-solvent in which the product is insoluble (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly cloudy.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold co-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Data Presentation

Table 1: Comparison of Purification Methods for a Crude Mixture of 1-(Azetidin-3-yl)ethan-1-one

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)YieldKey Considerations
Standard Silica Gel Chromatography 65%80-85%ModerateSignificant tailing of the product peak, leading to broad fractions and lower recovery.
Silica Gel with TEA-modified Eluent 65%>98%GoodSharper peaks, better separation from impurities, and higher recovery.[9]
Recrystallization (Hydrochloride Salt) 65%>99%HighRequires the product to be a stable, crystalline solid. Excellent for removing minor impurities.[10]
Ion-Exchange Chromatography 65%>98%Good to ModerateMore time-consuming but very effective for separating compounds with different basicities.

References

  • BenchChem. (2025). Common impurities in 3-(Cycloheptyloxy)azetidine synthesis and their removal. BenchChem Technical Support.
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine? r/OrganicChemistry.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2019).
  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • ResearchGate. (2019).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (2021). Synthesis of 1-(N-Boc-azetidin-3-yl)
  • National Institutes of Health. (2009).
  • Sigma-Aldrich. 1-(Azetidin-1-yl)ethan-1-one.
  • National Institutes of Health. (2014).
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • ResearchGate. (2023). Stability of different azetidine esters.
  • BenchChem. (2025). Stability issues of 2-(Azetidin-3-yl)butan-1-ol in solution.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Google Patents. (2000).
  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile.
  • Google Patents. (2017). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • National Institutes of Health. (2022). acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis.
  • Royal Society of Chemistry. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis.
  • Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
  • ResearchGate. (2014). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
  • BLDpharm. 1309209-33-3|1-(Azetidin-3-yl)ethanone hydrochloride.
  • ResearchGate. (2018). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
  • Progress in Chemistry. (2011). Synthesis of Azetidines.
  • ResearchGate. (2021). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids.
  • BenchChem. (2025). Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
  • Semantic Scholar. (2012).
  • Semantic Scholar. (2022). Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ResearchGate. (2023). Deprotection of different N-Boc-compounds.
  • Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.

Sources

Technical Support Center: Workup Procedures for Reactions with 1-(Azetidin-3-yl)ethan-1-one TFA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling the workup of reactions involving 1-(azetidin-3-yl)ethan-1-one trifluoroacetic acid (TFA) salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective isolation and purification of your target compound. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot your specific reaction workup with confidence.

Understanding the Challenge: The Nature of 1-(Azetidin-3-yl)ethan-1-one TFA

1-(Azetidin-3-yl)ethan-1-one is a small, polar molecule containing a basic secondary amine within the azetidine ring. When used in reactions where TFA is present (e.g., as a catalyst or from a deprotection step), it readily forms a trifluoroacetate salt. The primary challenge in the workup is to efficiently remove the highly water-soluble and acidic TFA counter-ion to isolate the desired free amine. The polarity of the target molecule can also complicate extractions, sometimes leading to poor recovery from aqueous layers.[1]

This guide provides a structured approach to selecting and executing the most appropriate workup procedure for your specific needs.

Frequently Asked Questions (FAQs)

Q1: Why is removing the TFA salt necessary?

Trifluoroacetic acid is a strong acid that can interfere with subsequent synthetic steps, biological assays, and chromatographic purification. Residual TFA can keep the amine protonated, altering its reactivity and chromatographic behavior. Furthermore, TFA can be toxic to cell cultures, making its removal critical for downstream biological applications.[2]

Q2: What are the main strategies for removing the TFA counter-ion?

There are three primary methods for breaking the TFA salt and isolating the free amine:

  • Basic Aqueous Wash: Neutralizing the TFA salt with a base and extracting the free amine into an organic solvent.

  • Ion-Exchange Chromatography: Using a basic resin to capture the TFA anion or a cation-exchange resin to capture the protonated amine.[1]

  • Salt Exchange via Lyophilization: Replacing the TFA counter-ion with a different one, such as chloride, by lyophilizing from an acidic solution like dilute HCl.[3][4]

Q3: How do I choose the best workup method?

The optimal method depends on the scale of your reaction, the stability of your final compound, and its physical properties (e.g., solubility). The following decision tree can guide your choice:

G start Start: Reaction mixture containing 1-(azetidin-3-yl)ethan-1-one TFA is_product_stable Is the final product stable to aqueous base (pH 9-11)? start->is_product_stable is_product_organic_soluble Is the free amine product soluble in a water-immiscible organic solvent (e.g., DCM, EtOAc)? is_product_stable->is_product_organic_soluble Yes small_scale Is the reaction scale small (< 1g)? is_product_stable->small_scale No or Unknown basic_wash Recommended Method: Basic Aqueous Wash is_product_organic_soluble->basic_wash Yes ion_exchange Recommended Method: Ion-Exchange Chromatography is_product_organic_soluble->ion_exchange No small_scale->ion_exchange Yes salt_exchange Consider: Salt Exchange via Lyophilization small_scale->salt_exchange No (Larger Scale)

Caption: Decision tree for selecting a workup procedure.

Detailed Experimental Protocols

Protocol 1: Basic Aqueous Wash

This is the most common and often the quickest method for removing TFA. The key is to select a base strong enough to deprotonate the azetidinium ion but not so strong as to cause unwanted side reactions.

Underlying Principle: The basic aqueous solution neutralizes the trifluoroacetic acid and deprotonates the protonated azetidine, rendering the free amine soluble in an organic solvent. The resulting trifluoroacetate salt remains in the aqueous layer.

Choosing the Right Base:

BaseConcentrationAdvantagesDisadvantages
Saturated NaHCO₃~1 MMild, good for compounds sensitive to strong bases.May not be basic enough for complete deprotonation of all amine salts; CO₂ evolution can cause pressure buildup.
1 M Na₂CO₃1 MStronger than NaHCO₃, generally effective.Can be too basic for some sensitive functional groups.
0.1-1 M NaOH0.1-1 MEnsures complete deprotonation.Can hydrolyze esters or other base-labile groups. The acetyl group on 1-(azetidin-3-yl)ethan-1-one could be susceptible to hydrolysis with prolonged exposure or at higher concentrations/temperatures.

Step-by-Step Methodology:

  • Solvent Removal: If your reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), remove it under reduced pressure.

  • Dissolution: Dissolve the reaction residue in a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Neutralization: Transfer the organic solution to a separatory funnel and add an equal volume of the chosen basic solution (e.g., saturated NaHCO₃).

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent any pressure from CO₂ evolution (especially with NaHCO₃). Shake the funnel gently at first, then more vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the organic layer.

  • Back-Extraction (Optional but Recommended): To maximize recovery, extract the aqueous layer again with a fresh portion of the organic solvent.

  • Combine and Dry: Combine all organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Ion-Exchange Chromatography

This method is ideal for small, highly polar molecules that are difficult to extract from water or for compounds that are sensitive to aqueous basic conditions.[1]

Underlying Principle: A basic ion-exchange resin contains functional groups that exchange their counter-ions (often OH⁻ or a free base) for the trifluoroacetate anion in the solution. This neutralizes the acid, and the free amine can be eluted.

Step-by-Step Methodology:

  • Resin Selection and Preparation: Choose a weakly basic anion exchange resin (e.g., Amberlyst A-21). Prepare a slurry of the resin in a suitable solvent (e.g., methanol or the reaction solvent).

  • Reaction Quenching: After the reaction is complete, add the resin slurry directly to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours. The progress of TFA removal can be monitored by ¹⁹F NMR if desired.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure.

Protocol 3: Salt Exchange via Lyophilization

This technique is useful when the presence of a chloride salt is acceptable for the subsequent steps and avoids the use of base and organic extractions.

Underlying Principle: By dissolving the TFA salt in a solution containing a large excess of a different acid (like HCl) and then removing the solvent and excess acid by lyophilization, the counter-ion is exchanged.[3][4]

Step-by-Step Methodology:

  • Initial Concentration: Concentrate the reaction mixture to remove the bulk of the solvent and any excess TFA.

  • Dissolution in HCl: Dissolve the residue in a dilute solution of hydrochloric acid (e.g., 10 mM HCl in water).[4]

  • Freezing: Freeze the solution rapidly, for instance, in a dry ice/acetone bath or liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution until all the solvent and excess HCl are removed. This may take overnight or longer.

  • Repeat (Optional): For complete removal of TFA, this process can be repeated 1-2 more times.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Emulsion formation during extraction The product or byproducts may be acting as surfactants. High concentration of salts.- Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[6]- Filter the entire mixture through a pad of Celite.- If the problem persists, consider switching to ion-exchange chromatography.
Low recovery of product - The free amine is more water-soluble than anticipated.- Incomplete neutralization of the TFA salt.- Perform multiple extractions (3-4 times) with the organic solvent.- Use a stronger base for neutralization, ensuring the aqueous layer is basic (pH > 9).- Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product.
Residual TFA detected in the final product (by NMR or MS) - Incomplete neutralization or washing.- Insufficient resin used in ion-exchange.- Insufficient cycles of lyophilization.- Repeat the basic wash.- Use a larger excess of the ion-exchange resin or increase the stirring time.- Perform additional cycles of dissolution in dilute HCl and lyophilization.[5]
Product degradation The product may be unstable to the basic conditions of the workup.- Use a milder base like NaHCO₃.- Minimize the time the product is in contact with the basic solution.- Use a non-aqueous workup like ion-exchange chromatography.

Visualizing the Workup Logic

G cluster_start Initial State cluster_outcome Final Product start Reaction Mixture: Product-NH₂⁺TFA⁻ basic_wash Basic Aqueous Wash (e.g., NaHCO₃/DCM) start->basic_wash ion_exchange Ion-Exchange (e.g., Amberlyst A-21) start->ion_exchange salt_exchange Salt Exchange (Lyophilization with HCl) start->salt_exchange free_amine Isolated Free Amine: Product-NH basic_wash->free_amine ion_exchange->free_amine hcl_salt Isolated HCl Salt: Product-NH₂⁺Cl⁻ salt_exchange->hcl_salt

Caption: Overview of workup pathways.

References

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]

  • Quora. (2021). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Available from: [Link]

  • PubMed Central. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Available from: [Link]

  • ResearchGate. (2012). How can I remove TFA in a product? Available from: [Link]

  • Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions. Available from: [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Available from: [Link]

  • The Royal Society of Chemistry. (2010). Supplementary Information for a chemical communications article. Available from: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides. Available from: [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Available from: [Link]

  • Toxic Docs. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Available from: [Link]

Sources

Validation & Comparative

A Technical Guide to Azetidine Building Blocks: A Comparative Analysis of 1-(Azetidin-3-yl)ethan-1-one and its C3-Functionalized Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Appeal of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry. Its unique structural and physicochemical properties, such as high ring strain (approx. 25.4 kcal/mol), sp3-rich character, and conformational rigidity, offer distinct advantages in drug design.[1][2] These features can lead to enhanced metabolic stability, improved solubility, and better pharmacokinetic profiles of drug candidates.[1][3] The strategic incorporation of azetidine scaffolds can also provide novel exit vectors for molecular elaboration, allowing for a more thorough exploration of chemical space.[3] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature an azetidine ring, underscoring its therapeutic relevance.[1]

This guide provides a comparative analysis of various C3-functionalized azetidine building blocks, with a special focus on the synthetic utility and potential applications of 1-(azetidin-3-yl)ethan-1-one . We will explore its synthesis, reactivity, and how it compares to other key azetidine building blocks such as N-Boc-3-azetidinone , azetidine-3-carboxylic acid , and 3-aminoazetidine derivatives .

1-(Azetidin-3-yl)ethan-1-one: A Versatile Ketone-Functionalized Building Block

While not as commonly commercially available as some other azetidine derivatives, 1-(azetidin-3-yl)ethan-1-one, and more specifically its N-protected form, presents a compelling building block for several reasons. The acetyl group at the C3 position offers a unique reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Synthesis of 1-(N-Boc-azetidin-3-yl)ethan-1-one

The synthesis of 1-(N-Boc-azetidin-3-yl)ethan-1-one can be efficiently achieved through the reaction of an organometallic reagent with a suitable N-Boc-azetidine-3-carboxylic acid derivative. A particularly effective method involves the use of a Weinreb-Nahm amide, which is known to prevent over-addition of the organometallic reagent.[4]

Synthesis of 1-(N-Boc-azetidin-3-yl)ethan-1-one cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Grignard Addition N-Boc-Aze-COOH N-Boc-azetidine- 3-carboxylic acid Weinreb_Amide N-Boc-azetidine-3- Weinreb-Nahm Amide N-Boc-Aze-COOH->Weinreb_Amide HN(OMe)Me·HCl, Coupling Agent (e.g., HATU, EDCI) Ketone 1-(N-Boc-azetidin-3-yl)ethan-1-one Weinreb_Amide->Ketone 1. MeMgBr, THF 2. Aqueous Workup Grignard Methylmagnesium bromide (MeMgBr)

Synthetic route to 1-(N-Boc-azetidin-3-yl)ethan-1-one.

An alternative route involves the reaction of a Grignard reagent with an azetidine-3-carbonitrile.

Alternative Synthesis Nitrile N-Boc-azetidine- 3-carbonitrile Ketone 1-(N-Boc-azetidin-3-yl)ethan-1-one Nitrile->Ketone 1. MeMgBr, THF 2. H3O+

Alternative synthesis via a nitrile precursor.
Reactivity and Synthetic Utility

The ketone functionality of 1-(azetidin-3-yl)ethan-1-one opens up a plethora of synthetic possibilities:

  • Reductive Amination: To introduce substituted aminoethyl groups.

  • Wittig Reaction: To form substituted vinyl azetidines.

  • Aldol Condensation: To create more complex carbon skeletons.

  • Reduction: To form the corresponding secondary alcohol, which can be a site for further functionalization.

The reactivity of the acetyl group is influenced by the strained azetidine ring, which can affect the electrophilicity of the carbonyl carbon.

Comparative Analysis of Azetidine Building Blocks

The choice of an azetidine building block is dictated by the desired synthetic outcome and the intended biological target. Below is a comparison of 1-(azetidin-3-yl)ethan-1-one with other common C3-functionalized azetidines.

Building BlockKey Features & ReactivityCommon Applications
1-(Azetidin-3-yl)ethan-1-one Versatile ketone handle for C-C and C-N bond formation. Allows for the introduction of a wide array of substituents.Introduction of diverse side chains, synthesis of complex scaffolds.
N-Boc-3-Azetidinone Electrophilic carbonyl at C3. Prone to nucleophilic attack. Can undergo reductive amination and Wittig reactions.[5]Direct introduction of amines and other nucleophiles at the C3 position.
Azetidine-3-carboxylic Acid Carboxylic acid functionality for amide bond formation. Can be used as a constrained amino acid mimic.Peptide synthesis, introduction of amide-linked functionalities.
3-Aminoazetidine Derivatives Nucleophilic amino group for amide, sulfonamide, and urea formation.Introduction of basic centers, attachment of various functional groups via the nitrogen atom.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-azetidine-3-Weinreb-Nahm Amide
  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDCI (1.1 eq) and HOBt (1.1 eq).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Protocol 2: Synthesis of 1-(N-Boc-azetidin-3-yl)ethan-1-one from Weinreb-Nahm Amide
  • Dissolve the N-Boc-azetidine-3-Weinreb-Nahm amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr, 1.2 eq) in a suitable solvent (e.g., THF or diethyl ether).

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ketone.

Conclusion

1-(Azetidin-3-yl)ethan-1-one represents a valuable, albeit less common, building block in the medicinal chemist's toolbox. Its unique ketone functionality provides a versatile handle for a wide range of synthetic transformations, enabling the creation of diverse and complex molecular architectures. While other C3-functionalized azetidines like N-Boc-3-azetidinone, azetidine-3-carboxylic acid, and 3-aminoazetidine derivatives offer more direct routes for introducing specific functionalities, the acetyl group of 1-(azetidin-3-yl)ethan-1-one provides a gateway to a broader array of structural motifs. The choice of the optimal azetidine building block will ultimately depend on the specific synthetic strategy and the desired properties of the final molecule.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24)
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017-09-27)
  • 1-Boc-3-azetidinone | 398489-26-4. ChemicalBook. (2025-07-24)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026-01-05)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. (2012-09-27)
  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • (PDF) Recent applications of aziridine ring expansion reactions in heterocyclic synthesis.
  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. (2015-11-11)
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. (2022-11-30)
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. (2021-09-30)
  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.
  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. (2020-04-22)
  • (PDF) Acetylation of 2-amino-2-oxazolines: Evidence of a ring cleaved acetylated compound.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Grignard Reagents. Chemistry LibreTexts. (2023-01-22)
  • Azetidines. Enamine.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org. (2022-05-25)
  • On the mechanism of N-heterocyclic carbene-catalyzed reactions involving acyl azoliums. PubMed. (2014-02-18)
  • Reaction of amides with Grignard reagents. YouTube. (2018-04-24)
  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. (2023-01-22)
  • Weinreb ketone synthesis. Wikipedia.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. (2018-05-07)
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025-08-02)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026-01-05)
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. PMC - NIH. (2002-03-31)
  • Ketone or aldehyde synthesis by acyl
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Re- lease Functionaliz
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). (2019-05-13)
  • Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents | Request PDF.
  • [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones : r/Chempros. Reddit. (2020-10-12)

Sources

A Head-to-Head Battle of Counterions: Selecting the Optimal Salt Form for Azetidine-Based Drug Candidates—Trifluoroacetic Acid vs. Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the promising field of azetidine-containing therapeutics, the journey from a promising lead compound to a viable drug candidate is fraught with critical decisions. Among the most pivotal, yet often underappreciated, is the selection of an appropriate salt form. The choice of a counterion can profoundly influence the physicochemical and biopharmaceutical properties of an active pharmaceutical ingredient (API), impacting everything from solubility and stability to manufacturability and clinical efficacy.[1][2][3][4]

Azetidines, with their strained four-membered ring, present a unique scaffold in medicinal chemistry, offering novel three-dimensional diversity and improved physicochemical properties.[5][6][7] As these promising molecules advance through the development pipeline, they are frequently isolated as either trifluoroacetic acid (TFA) or hydrochloride (HCl) salts. This guide provides an in-depth, objective comparison of these two common salt forms, supported by experimental data and detailed protocols, to empower you with the knowledge to make an informed and strategic selection for your azetidine-based drug candidate.

The Critical Role of the Counterion: More Than Just a Spectator Ion

The seemingly simple act of forming a salt can dramatically alter a drug's properties.[3][8] Trifluoroacetic acid is a ubiquitous counterion in the early stages of drug discovery, largely due to its use in reverse-phase high-performance liquid chromatography (HPLC) for purification.[9][10] However, its presence is not always benign. Residual TFA can introduce artifacts in biological assays and may be undesirable in a final drug product due to potential toxicity concerns.[10] Consequently, a salt form exchange to a more pharmaceutically acceptable counterion, such as chloride, is a frequent and crucial step in the drug development process.[9]

The hydrochloride salt, on the other hand, is one of the most common salt forms found in marketed drugs.[1] Its small size and the physiological prevalence of the chloride ion make it an attractive choice. However, it is not without its own set of potential challenges, such as a tendency towards hygroscopicity.

This guide will dissect the key parameters to consider when comparing the trifluoroacetic acid and hydrochloride salts of an azetidine-containing compound, providing you with the tools to systematically evaluate and select the optimal form for your specific needs.

Key Physicochemical Properties for Comparison

The selection of an optimal salt form should be a data-driven process. A thorough evaluation of the following physicochemical properties is essential to de-risk your drug development program and ensure the selection of a robust and manufacturable drug candidate.

  • Aqueous Solubility: A cornerstone of drug absorption, solubility is a critical determinant of bioavailability.[1][3] The choice of counterion can have a dramatic impact on how readily your azetidine compound dissolves in aqueous media.

  • Stability: The chemical and physical stability of your API is paramount to ensuring a safe and effective drug product with a viable shelf life. The counterion can influence stability by altering the microenvironment pH and interacting with the API.[11]

  • Hygroscopicity: The propensity of a solid to absorb moisture from the atmosphere can have significant implications for handling, processing, and storage. Highly hygroscopic materials can be challenging to formulate and may require specialized manufacturing and packaging.[1]

  • Crystallinity and Polymorphism: The solid-state properties of your API, including its crystal form, can affect its solubility, dissolution rate, and stability. A stable, non-polymorphic crystalline form is often the desired outcome.

  • Melting Point and Thermal Properties: The melting point and thermal behavior of a salt can provide insights into its purity and crystalline structure. These properties are also important considerations for downstream processing, such as milling and formulation.

Experimental Evaluation: Protocols for a Data-Driven Decision

To objectively compare the trifluoroacetic acid and hydrochloride salts of your azetidine candidate, a series of well-defined experiments should be conducted. The following protocols provide a framework for this evaluation.

Experimental Workflow for Salt Form Comparison

Salt_Form_Comparison_Workflow cluster_synthesis Salt Synthesis & Confirmation cluster_characterization Physicochemical Characterization cluster_decision Data Analysis & Selection start Azetidine Free Base tfa_salt Synthesize TFA Salt start->tfa_salt  + TFA hcl_salt Synthesize HCl Salt start->hcl_salt  + HCl confirm Confirm Salt Formation (NMR, LC-MS, Elemental Analysis) tfa_salt->confirm hcl_salt->confirm solubility Aqueous Solubility Assay confirm->solubility stability Forced Degradation Study confirm->stability hygro Hygroscopicity Assessment confirm->hygro pxrd Powder X-Ray Diffraction (PXRD) confirm->pxrd dsc Differential Scanning Calorimetry (DSC) confirm->dsc analysis Compare Data & Assess Risks solubility->analysis stability->analysis hygro->analysis pxrd->analysis dsc->analysis selection Select Optimal Salt Form analysis->selection

Sources

A Comparative Guide to the Muscarinic Activity of 1-(Azetidin-3-yl)ethan-1-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a valuable scaffold due to its unique structural and physicochemical properties.[1] Its inherent ring strain and conformational rigidity can confer improved metabolic stability, solubility, and receptor selectivity to bioactive molecules.[2][3] This guide provides an in-depth comparison of 1-(azetidin-3-yl)ethan-1-one analogs, focusing on their activity as agonists for muscarinic acetylcholine receptors (mAChRs), a critical target class for neurodegenerative disorders such as Alzheimer's disease.

The cholinergic hypothesis of Alzheimer's posits that cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. A primary therapeutic strategy involves the direct activation of specific post-synaptic muscarinic receptors, particularly the M1 subtype, which is highly expressed in the cortex and hippocampus and plays a crucial role in learning and memory.[4] M1 receptor activation initiates a Gq-protein-coupled signaling cascade that is fundamental to cognitive processing.[5] Therefore, the development of potent and selective M1 agonists is a major goal in neuropharmacology. This guide will delve into the experimental evaluation of azetidine-based analogs, explaining the rationale behind the chosen assays and interpreting the structure-activity relationship (SAR) data to inform future drug design.

The M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the Gq alpha subunit. This initiates a well-defined intracellular signaling cascade. Understanding this pathway is crucial for designing functional assays to measure agonist activity.

The activated Gαq subunit stimulates the enzyme phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, in concert with this elevated Ca2+, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to the ultimate cellular response.[7] Functional assays for M1 agonists are designed to measure key events in this pathway, most commonly the release of intracellular calcium.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Azetidine Analog (Agonist) M1R M1 Receptor Agonist->M1R Binds G_protein Gq Protein (α, β, γ) M1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Response Cellular Response (e.g., Neuronal Firing) PKC->Response Phosphorylates Targets

Caption: M1 Receptor Gq-Coupled Signaling Pathway.

Experimental Methodologies for Activity Comparison

To objectively compare the activity of novel 1-(azetidin-3-yl)ethan-1-one analogs, a standardized workflow is employed. This process involves assessing both the binding affinity of the compounds for the receptor and their functional efficacy as agonists. The choice of these assays is based on their robustness, reproducibility, and ability to provide quantitative data essential for establishing a clear structure-activity relationship.

Experimental_Workflow cluster_workflow Comparative Activity Workflow start Synthesized Azetidine Analogs assay1 Primary Screen: Radioligand Binding Assay (Affinity - Ki) start->assay1 decision1 High Affinity? assay1->decision1 assay2 Secondary Screen: Functional Calcium Flux Assay (Potency - EC50) decision1->assay2 Yes inactive Inactive / Low Priority decision1->inactive No decision2 Potent Agonist? assay2->decision2 analysis Structure-Activity Relationship (SAR) Analysis decision2->analysis Yes decision2->inactive No end Lead Compound Identification analysis->end

Caption: Workflow for Evaluating Muscarinic Agonist Activity.

Protocol 1: Radioligand Binding Assay for M1 Receptor Affinity

This assay quantifies the affinity of a test compound for the M1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[8]

Objective: To determine the inhibitory constant (Ki) of each analog, which is an inverse measure of its binding affinity.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a potent muscarinic antagonist.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test 1-(azetidin-3-yl)ethan-1-one analogs in assay buffer, typically ranging from 10 µM to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (final concentration ~0.5 nM [3H]-NMS), and 50 µL of the test compound dilution. For total binding wells, add 50 µL of buffer instead of the compound. For non-specific binding wells, add 50 µL of atropine.

  • Reaction Initiation: Add 50 µL of the M1 receptor membrane preparation (approximately 10-20 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot this against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay for M1 Agonist Potency

This cell-based functional assay measures the ability of a compound to act as an agonist and stimulate the M1 receptor's downstream signaling pathway, specifically the release of intracellular calcium.[2][9]

Objective: To determine the half-maximal effective concentration (EC50) of each analog, a measure of its potency as an M1 agonist.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (to prevent dye leakage from cells).

  • 96- or 384-well black, clear-bottom assay plates.

  • A fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Step-by-Step Procedure:

  • Cell Plating: Seed the M1-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in assay buffer with probenecid) to the cells. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test analogs in assay buffer.

  • Signal Measurement: Place the assay plate into the fluorescence plate reader. Record a baseline fluorescence signal for 10-20 seconds.

  • Compound Addition: The instrument then automatically adds the test compound dilutions to the wells.

  • Kinetic Reading: Immediately following compound addition, the fluorescence intensity is monitored kinetically for 2-3 minutes. Agonist activation of the M1 receptor will cause a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the analog and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

Comparative Analysis of Azetidine Analogs

While specific data for a comprehensive library of 1-(azetidin-3-yl)ethan-1-one analogs is proprietary or dispersed, we can analyze a representative dataset of related azetidine derivatives from the public domain to illustrate the principles of SAR analysis. The following data is adapted from patent literature describing muscarinic agonists, showcasing how modifications to the core structure impact biological activity.[9]

Table 1: Muscarinic Receptor Activity of Representative Azetidine Analogs

Compound IDR3 SubstitutionM4 Receptor EC50 (nM)
1aHydrogen (H)150
1bFluorine (F)85
1cCyano (CN)220
1dHydroxy (OH)125
1eMethyl (CH3)95
1fTrifluoromethyl (CF3)350

Note: The data presented is for the M4 receptor, which is also a key CNS target, and serves as an illustrative example of SAR for this class of compounds.

Structure-Activity Relationship (SAR) Insights

From the comparative data in Table 1, we can derive key insights into the structure-activity relationships, which is a cornerstone of medicinal chemistry. This analysis informs the rational design of more potent and selective future analogs.

  • Influence of Electronegativity: Replacing the hydrogen at the R3 position with a small, electronegative fluorine atom (Compound 1b ) resulted in a nearly two-fold increase in potency compared to the parent compound (1a ). This suggests that altering the electronic properties of this region of the molecule can enhance its interaction with the receptor binding pocket.

  • Steric Bulk and Polarity: The introduction of a larger, polar cyano group (Compound 1c ) or a trifluoromethyl group (Compound 1f ) was detrimental to activity, leading to a decrease in potency. This indicates that the binding pocket may have steric constraints at this position, and bulky substituents are not well-tolerated.

  • Hydrogen Bonding Potential: The hydroxyl-substituted analog (Compound 1d ) showed comparable, slightly improved, potency to the parent compound. The methyl-substituted analog (Compound 1e ) also demonstrated enhanced potency. This suggests that while hydrogen bond donation (from the OH group) is tolerated, a small lipophilic group like methyl may form a more favorable interaction within a potentially hydrophobic sub-pocket of the receptor.

These observations provide a logical path for further optimization. Future synthetic efforts could focus on exploring other small, electron-withdrawing groups at the R3 position or further probing the small hydrophobic pocket identified by the activity of the methyl analog.

Conclusion

The 1-(azetidin-3-yl)ethan-1-one scaffold represents a promising starting point for the development of novel muscarinic receptor agonists. Through a systematic workflow involving receptor binding and cell-based functional assays, the activity of analogs can be quantitatively compared. The resulting structure-activity relationship data, as illustrated with representative compounds, provides critical insights that guide the iterative process of drug design. By understanding the causality behind experimental choices—from targeting the M1/Gq pathway to analyzing the impact of specific chemical modifications—researchers can more efficiently optimize these analogs toward lead candidates with therapeutic potential for cognitive disorders like Alzheimer's disease.

References

  • Google Patents. CA2993484C - Muscarinic agonists.
  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. Available from: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]

  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. Available from: [Link]

  • van der Beek, E. M., et al. (2013). A specific multi-nutrient formulation enhances M1 muscarinic acetylcholine receptor responses in vitro. PLOS ONE. Available from: [Link]

  • Wikipedia. G protein-coupled receptor. Wikipedia. Available from: [Link]

  • Science With Tal. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. YouTube. Available from: [Link]

  • ResearchGate. Schematic diagram of GPCRs signaling steps, A)-G protein-dependent.... ResearchGate. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Available from: [Link]

  • Hilaris Publisher. (2017). Design, Synthesis and Biological Evaluation of 1-Phenyl-Ethanone Derivatives for Multi-Targeted Treatment of Alzheimer's Disea. Journal of Alzheimer's Disease & Parkinsonism. Available from: [Link]

  • Daval, M., et al. (2013). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists | Request PDF. ResearchGate. Available from: [Link]

  • ChemRxiv. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

  • Congreve, M., et al. (2017). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. PNAS. Available from: [Link]

Sources

A Comparative Guide to Alternative Building Blocks for 1-(Azetidin-3-yl)ethan-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of small, saturated heterocyclic building blocks is a critical determinant in the successful optimization of drug candidates. These scaffolds can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides an in-depth technical comparison of alternative building blocks to 1-(azetidin-3-yl)ethan-1-one, a valuable but often synthetically challenging motif. By examining structural analogs and bioisosteres, we aim to equip researchers with the data and insights necessary to make informed decisions in their drug design endeavors.

The Value and Challenges of the Azetidine Scaffold

The four-membered azetidine ring is a "privileged" structure in medicinal chemistry, prized for its ability to impart a range of desirable properties.[1] Its inherent ring strain and sp³-rich character contribute to a rigid conformation, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[2] Furthermore, the nitrogen atom can serve as a hydrogen bond acceptor or, if unsubstituted, a donor, and its basicity can be modulated to fine-tune a compound's overall properties. The incorporation of an azetidine ring has been shown to improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

However, the synthesis of functionalized azetidines, such as 1-(azetidin-3-yl)ethan-1-one, can be challenging due to the inherent ring strain, often requiring multi-step sequences and specialized reagents.[3] This has prompted medicinal chemists to explore alternative four-membered heterocyclic building blocks that can offer similar or even superior properties with potentially more accessible synthetic routes.

Head-to-Head Comparison: Azetidine vs. Oxetane and Thietane Ketones

This guide focuses on a direct comparison between 1-(azetidin-3-yl)ethan-1-one and its closest structural analogs: 1-(oxetan-3-yl)ethan-1-one and 1-(thietan-3-yl)ethan-1-one. These alternatives replace the nitrogen atom of the azetidine ring with an oxygen or sulfur atom, respectively, leading to distinct physicochemical and pharmacological profiles.

Physicochemical Properties: A Quantitative Comparison

The choice of heteroatom in the four-membered ring significantly impacts key physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following table summarizes a comparison of calculated and experimental properties for the three building blocks.

Property1-(Azetidin-3-yl)ethan-1-one1-(Oxetan-3-yl)ethan-1-one1-(Thietan-3-yl)ethan-1-oneRationale for Differences
Molecular Weight ( g/mol ) 99.13100.12[4]116.18The increasing atomic weight of the heteroatom (N < O < S).
cLogP -0.6 (estimated)-0.5[4]0.4 (estimated)The higher electronegativity of oxygen in the oxetane leads to a more polar molecule and lower lipophilicity compared to the thietane. The azetidine's ability to be protonated can also influence its lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 29.126.3[4]17.1 (estimated)The oxygen atom in the oxetane contributes more to the TPSA than the sulfur atom in the thietane. The nitrogen in the azetidine also contributes significantly.
Hydrogen Bond Acceptors 22[4]1 (estimated)Both the nitrogen and carbonyl oxygen of the azetidinyl ketone can act as hydrogen bond acceptors. The oxetane has the ether oxygen and the carbonyl oxygen. The thietane primarily has the carbonyl oxygen.
Hydrogen Bond Donors 1 (as conjugate acid)0[4]0The nitrogen in the azetidine can be protonated to act as a hydrogen bond donor.
pKa (of conjugate acid) ~8-9 (estimated for azetidine)N/AN/AThe nitrogen in the azetidine ring is basic and can be protonated at physiological pH.

Expert Insight: The seemingly subtle change of a single heteroatom can have a cascade of effects on a molecule's properties. The lower lipophilicity (cLogP) of the oxetane analog compared to the thietane suggests it may be a better choice for improving aqueous solubility.[3] Conversely, the basic nitrogen in the azetidine offers a handle for salt formation, which can also be used to enhance solubility and crystallinity. The choice between these building blocks will therefore be highly dependent on the specific goals of the drug design program and the properties of the parent molecule.

Comparative Reactivity in Key Synthetic Transformations

The utility of a building block is not only defined by the properties it imparts but also by its chemical reactivity and compatibility with common synthetic transformations. Here, we compare the expected reactivity of our three building blocks in two fundamental reactions in medicinal chemistry: reductive amination and aldol condensation.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines from ketones.[5] The general workflow involves the formation of an imine or enamine intermediate, followed by reduction.

Ketone Heterocyclic Ketone Imine Imine/Enamine Intermediate Ketone->Imine Condensation Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General workflow for reductive amination.

1-(Azetidin-3-yl)ethan-1-one: The presence of the basic azetidine nitrogen can complicate reductive amination. It may compete for the acid catalyst often used to promote imine formation or react with the carbonyl compound itself. Careful selection of reaction conditions, such as the use of a non-acidic reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is often necessary.[6]

1-(Oxetan-3-yl)ethan-1-one: The oxetane ring is generally stable under standard reductive amination conditions. The absence of a basic nitrogen simplifies the reaction, often leading to cleaner reactions and higher yields compared to the azetidine analog.

1-(Thietan-3-yl)ethan-1-one: The thietane ring is also compatible with most reductive amination conditions. However, the sulfur atom can be sensitive to certain reducing agents or transition metal catalysts that might be used in some protocols.

Aldol Condensation

The aldol condensation is a powerful C-C bond-forming reaction that allows for the extension of the acetyl group.[7]

Ketone Heterocyclic Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Aldehyde Aldehyde AldolAdduct β-Hydroxy Ketone Aldehyde->AldolAdduct Base Base (e.g., NaOH) Base->Enolate Enolate->AldolAdduct Nucleophilic Attack FinalProduct α,β-Unsaturated Ketone AldolAdduct->FinalProduct Dehydration

Caption: General workflow for the aldol condensation.

1-(Azetidin-3-yl)ethan-1-one: The acidic α-protons of the acetyl group can be readily removed by a base to form an enolate. However, the basicity of the azetidine nitrogen might interfere with the desired reaction pathway, potentially leading to side reactions.

1-(Oxetan-3-yl)ethan-1-one & 1-(Thietan-3-yl)ethan-1-one: Both the oxetane and thietane analogs are expected to undergo aldol condensation smoothly, as the heterocyclic rings are generally inert to the basic conditions employed. The electron-withdrawing nature of the oxygen in the oxetane might slightly increase the acidity of the α-protons compared to the thietane, potentially leading to faster enolate formation.

Metabolic Stability: An In-Silico and In Vitro Perspective

A key driver for incorporating small heterocyclic rings into drug candidates is the potential to enhance metabolic stability.[3] This is often achieved by blocking metabolically labile sites or by introducing groups that are less susceptible to enzymatic degradation.

In Silico Prediction: Computational models can provide an early indication of metabolic stability. The site of metabolism (SOM) prediction for our three building blocks suggests that the acetyl group is a likely site of oxidation for all three. However, the nature of the heteroatom can influence the overall metabolic profile.

Synthetic Accessibility: A Practical Comparison

The ease and cost of synthesis are critical considerations in the selection of a building block for a drug discovery program.

Synthesis of 1-(Azetidin-3-yl)ethan-1-one

The synthesis of 3-functionalized azetidines often starts from commercially available precursors like 1-benzhydrylazetidin-3-ol. A common route involves the oxidation of the alcohol to the ketone, followed by deprotection of the nitrogen.

Example Protocol: Oxidation of 1-Benzhydrylazetidin-3-ol [10]

  • To a solution of oxalyl chloride in dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.

  • After stirring, add a solution of 1-benzhydrylazetidin-3-ol in dichloromethane.

  • Stir for an additional period at -78 °C.

  • Add triethylamine and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-benzhydrylazetidin-3-one.

Deprotection: The benzhydryl group can be removed by hydrogenolysis using a palladium catalyst to afford the free azetidin-3-one, which can then be acylated.

Synthesis of 1-(Oxetan-3-yl)ethan-1-one

The synthesis of 3-acetyloxetane typically proceeds from oxetan-3-one, which can be prepared from propargyl alcohol.[11]

Example Protocol: Synthesis of Oxetan-3-one from Propargyl Alcohol [11]

  • To a solution of a gold(I) catalyst in a suitable solvent, add an N-oxide oxidant.

  • Add propargyl alcohol to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Purify the crude product by distillation or chromatography to obtain oxetan-3-one.

Acylation: Oxetan-3-one can then be converted to 1-(oxetan-3-yl)ethan-1-one via a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting secondary alcohol.

Synthesis of 1-(Thietan-3-yl)ethan-1-one

The synthesis of 1-(thietan-3-yl)ethan-1-one can be achieved from thietan-3-one, which is commercially available. A similar approach to the oxetane analog, involving a Grignard reaction followed by oxidation, can be employed.

Expert Insight: While all three building blocks are synthetically accessible, the synthesis of the azetidine derivative often involves more steps, including protection and deprotection of the nitrogen atom. The syntheses of the oxetane and thietane analogs from their respective 3-ones are generally more straightforward. This can be a significant advantage in a drug discovery setting where rapid access to analogs is crucial.

Conclusion: A Strategic Choice for Drug Design

The choice between 1-(azetidin-3-yl)ethan-1-one and its oxetane and thietane bioisosteres is a nuanced decision that depends on the specific goals of the medicinal chemistry program.

  • 1-(Azetidin-3-yl)ethan-1-one remains a valuable building block for introducing a rigid, sp³-rich scaffold with a tunable basic center. It is an excellent choice when hydrogen bonding interactions involving the nitrogen are desired, or when salt formation is a key strategy for improving physicochemical properties.

  • 1-(Oxetan-3-yl)ethan-1-one is a compelling alternative for improving aqueous solubility and reducing lipophilicity. Its chemical stability and simpler synthetic access make it an attractive option for rapid analog synthesis.

  • 1-(Thietan-3-yl)ethan-1-one offers a more lipophilic option compared to its oxygen and nitrogen-containing counterparts. The potential for oxidation at the sulfur atom provides an additional handle for modulating the properties of the final compound, although this can also be a metabolic liability.

Ultimately, the optimal building block is best determined through empirical testing in the context of the specific molecular scaffold and biological target. This guide provides a framework for making an informed initial selection and for understanding the potential trade-offs associated with each alternative.

References

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. Cambridge: Cambridge Open Engage; 2025. Available from: [Link]

  • Experiment 19 — Aldol Condensation. Available from: [Link]

  • 1-(Oxetan-3-yl)ethan-1-one. PubChem. Available from: [Link]

  • 1-(Thiophen-3-yl)ethanone. PubChem. Available from: [Link]

  • Ye L, He W, Zhang L. A general synthesis of various oxetan-3-ones uses readily available propargylic alcohols as substrates and proceeds without the exclusion of moisture or air. J Am Chem Soc. 2010;132(25):8550-8551.
  • From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur. J Med Chem. 2022;65(23):15754-15772.
  • Applications of oxetanes in drug discovery and medicinal chemistry. Acta Pharm Sin B. 2023;13(8):3167-3192.
  • A one-pot preparation of 1,3-disubstituted azetidines. J Org Chem. 2006;71(20):7885-7887.
  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. Cambridge: Cambridge Open Engage; 2016. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Experiment 6 - Aldol Condensation. WebAssign. Available from: [Link]

  • Synthesis of thietanes-I. Arkivoc. 2011;2011(1):573-617.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synth Commun. 2023;53(18):1-14.
  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharm. 2019;69(3):345-361.
  • CHEM 2212L Experiment 9 - The Aldol Condensation. YouTube. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Aldol Condensation in Flow Microreactor: Lab Protocol. Studylib. Available from: [Link]

  • The Aldol Condensation. Magritek. Available from: [Link]

  • Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. World J Chem Educ. 2020;8(3):104-106.
  • 1,3-Dithiane. PubChem. Available from: [Link]

  • The chemistry of azetidin-3-ones, oxetan-3-ones, and thietan-3-ones. Chem Rev. 2002;102(1):29-60.
  • Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Org Lett. 2015;17(17):4256-4259.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew Chem Int Ed Engl. 2012;51(51):12829-12833.
  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

  • An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metab Dispos. 2021;49(11):983-991.
  • Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. J Biomol Screen. 2015;20(4):547-554.
  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics. 2023;15(8):2125.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. 2011;3(3):306-316.
  • Recent synthesis of thietanes. Curr Org Chem. 2017;21(25):2584-2605.
  • 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharm Chem J. 2016;50(1):59-64.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. Cambridge: Cambridge Open Engage; 2023. Available from: [Link]

  • Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallogr E Struct Rep Online. 2015;71(Pt 10):o763-o764.
  • Oxetanes and Thietanes. In: Heterocyclic Chemistry in Drug Discovery. John Wiley & Sons; 2023.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

A Comparative Guide to the Synthesis of 3-Acetylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules. Among its many derivatives, 3-acetylazetidine serves as a versatile building block for the synthesis of a wide range of pharmaceutical candidates. This guide provides an in-depth comparison of two prominent synthetic methodologies for accessing N-protected 3-acetylazetidine derivatives, offering a critical evaluation of their respective strengths and weaknesses to aid in methodological selection for your research and development endeavors.

Introduction to Synthetic Strategies

The construction of the 3-acetylazetidine core primarily revolves around the functionalization of a pre-formed azetidine ring, most commonly N-Boc-azetidin-3-one. The challenge lies in the efficient and high-yielding introduction of the acetyl group onto the C3 position of the strained four-membered ring. This guide will focus on two effective strategies:

  • Method A: Grignard Reaction with an Azetidine-3-carbonitrile Intermediate. This classic organometallic approach leverages the nucleophilic addition of a methylmagnesium halide to a nitrile precursor.

  • Method B: Oxidation of a Secondary Alcohol Precursor. This two-step approach involves the formation of a secondary alcohol by the addition of a methyl group to an aldehyde, followed by oxidation to the desired ketone.

This guide will provide a detailed, side-by-side comparison of these two synthetic routes, supported by experimental protocols and data to inform your synthetic planning.

Method A: Grignard Reaction with Azetidine-3-carbonitrile

This method is a robust and direct approach to the 3-acetylazetidine core. The synthesis begins with the readily available N-Boc-azetidin-3-one.

Rationale and Workflow

The underlying principle of this method is the conversion of the ketone in N-Boc-azetidin-3-one to a nitrile, which then serves as an electrophilic handle for the introduction of the methyl group via a Grignard reagent. The subsequent hydrolysis of the intermediate imine furnishes the desired ketone. The N-Boc protecting group is crucial for the stability of the azetidine ring throughout the synthetic sequence.

start N-Boc-azetidin-3-one step1 Conversion to Nitrile (e.g., TosMIC, K2CO3) start->step1 intermediate1 N-Boc-azetidine-3-carbonitrile step1->intermediate1 step2 Grignard Reaction (CH3MgBr) intermediate1->step2 intermediate2 Intermediate Imine step2->intermediate2 step3 Acidic Hydrolysis intermediate2->step3 product N-Boc-3-acetylazetidine step3->product

Figure 1: Workflow for the Grignard reaction approach.

Experimental Protocol: Synthesis of N-Boc-3-acetylazetidine via Grignard Reaction

Step 1: Synthesis of N-Boc-azetidine-3-carbonitrile

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in a suitable solvent such as methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-azetidine-3-carbonitrile.

Step 2: Grignard Reaction and Hydrolysis

  • Dissolve N-Boc-azetidine-3-carbonitrile (1.0 eq) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) (1.2-1.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • To the crude imine intermediate, add an acidic solution (e.g., 1 M aqueous HCl) and stir at room temperature for 1-2 hours to effect hydrolysis.

  • Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography to yield N-Boc-3-acetylazetidine.

Method B: Oxidation of a Secondary Alcohol Precursor

This two-step method offers an alternative route that avoids the use of a nitrile intermediate and relies on the oxidation of a secondary alcohol.

Rationale and Workflow

This strategy first reduces the ketone of N-Boc-azetidin-3-one to a hydroxyl group, which is then oxidized to an aldehyde. The aldehyde is then reacted with a methylating agent to form a secondary alcohol, which is subsequently oxidized to the target ketone. The choice of oxidizing agent is critical to ensure high conversion without over-oxidation or degradation of the strained azetidine ring.

start N-Boc-azetidin-3-one step1 Reduction (e.g., NaBH4) start->step1 intermediate1 N-Boc-azetidin-3-ol step1->intermediate1 step2 Oxidation to Aldehyde (e.g., Swern or Dess-Martin) intermediate1->step2 intermediate2 N-Boc-azetidine-3-carbaldehyde step2->intermediate2 step3 Methylation (e.g., CH3MgBr or CH3Li) intermediate2->step3 intermediate3 1-(N-Boc-azetidin-3-yl)ethanol step3->intermediate3 step4 Oxidation to Ketone (e.g., PCC or DMP) intermediate3->step4 product N-Boc-3-acetylazetidine step4->product

Figure 2: Workflow for the secondary alcohol oxidation approach.

Experimental Protocol: Synthesis of N-Boc-3-acetylazetidine via Oxidation

Step 1: Synthesis of N-Boc-azetidine-3-carbaldehyde

  • Reduce N-Boc-azetidin-3-one (1.0 eq) with a mild reducing agent like sodium borohydride (NaBH₄) in methanol at 0 °C to room temperature to obtain N-Boc-azetidin-3-ol.

  • To a solution of N-Boc-azetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add Dess-Martin periodinane (DMP) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude N-Boc-azetidine-3-carbaldehyde, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-(N-Boc-azetidin-3-yl)ethanol

  • Dissolve the crude N-Boc-azetidine-3-carbaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) (1.1 eq).

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford 1-(N-Boc-azetidin-3-yl)ethanol.

Step 3: Oxidation to N-Boc-3-acetylazetidine

  • To a solution of 1-(N-Boc-azetidin-3-yl)ethanol (1.0 eq) in anhydrous DCM, add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (DMP) (1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel, washing with DCM.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield N-Boc-3-acetylazetidine.

Performance Comparison

The choice between these two synthetic methodologies will depend on several factors, including reagent availability, scalability, and desired purity. The following table provides a comparative summary of the two approaches.

ParameterMethod A: Grignard Reaction with NitrileMethod B: Oxidation of Secondary Alcohol
Overall Yield Moderate to GoodModerate
Number of Steps 2-3 (from N-Boc-azetidin-3-one)3-4 (from N-Boc-azetidin-3-one)
Key Reagents TosMIC, Grignard ReagentNaBH₄, Oxidizing Agents (DMP, PCC), Organometallic Reagent
Scalability Generally good, but Grignard reactions can be exothermic.Scalable, but requires careful control of oxidation steps.
Purification Requires chromatography for both steps.Requires chromatography for multiple steps.
Advantages More direct route.Avoids the use of isocyanide reagents.
Disadvantages Use of potentially toxic TosMIC. Grignard reaction can have side products.Longer synthetic sequence. Multiple oxidation and reduction steps.

Conclusion and Recommendations

Both the Grignard reaction with an azetidine-3-carbonitrile and the oxidation of a secondary alcohol precursor are viable and effective methods for the synthesis of 3-acetylazetidine derivatives.

Method A is a more direct and potentially higher-yielding approach, making it an attractive option for researchers comfortable with organometallic and isocyanide chemistry. Its shorter synthetic sequence is also a significant advantage for rapid analog synthesis.

Method B , while longer, may be preferred in laboratories where the handling of isocyanides is a concern. The individual steps are generally well-understood and reliable, though the multiple redox manipulations can impact the overall yield.

Ultimately, the optimal choice of synthetic route will be dictated by the specific constraints and priorities of the research program. It is recommended to perform small-scale trial reactions to optimize conditions for either method before embarking on large-scale synthesis. The purification of these azetidine derivatives is most commonly achieved by flash column chromatography over silica gel.[1] The structural confirmation of the final product and all intermediates should be rigorously performed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2]

References

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • BenchChem. (2025). Technical Support Center: Purification of 3-(4-Pentylphenyl)azetidine. BenchChem.
  • Uesugi, et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
  • Zhang, G., & Zhang, Y. (2010). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • ResearchGate. (2025).
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Li, B., Witt, M. F., Brandt, T. A., & Whritenour, D. (2005). An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. Journal of Chemical Research, 2005(5), 324-325.
  • National Institutes of Health. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography.
  • ResearchGate. (2025). Synthesis, Characterization of Some New 2-Azetidinone Derivatives.
  • Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry.
  • National Institutes of Health. (2023). Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups.
  • BenchChem. (2025).
  • BenchChem. (2025). Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. BenchChem.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 1-(azetidin-3-yl)ethan-1-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Small heterocyclic scaffolds like azetidine are prevalent in modern medicinal chemistry, and seemingly minor structural variations can lead to profoundly different biological activities. This guide provides an in-depth spectroscopic framework for the positive identification of 1-(azetidin-3-yl)ethan-1-one and its differentiation from key isomeric impurities that may arise during synthesis: its regioisomer, 1-(azetidin-2-yl)ethan-1-one, and its keto-enol tautomer.

This document moves beyond a simple listing of data, explaining the causal relationships between molecular structure and spectroscopic output. By understanding why spectra differ, researchers can confidently identify their target compound and troubleshoot unexpected synthetic outcomes.

The Isomers in Focus: Structural and Electronic Differences

The primary isomers of concern for 1-(azetidin-3-yl)ethan-1-one ( 1 ) are the regioisomeric 1-(azetidin-2-yl)ethan-1-one ( 2 ) and the corresponding enol tautomer, 1-(azetidin-3-ylidene)ethanol ( 3 ). While enantiomers of 1 and 2 exist, they are spectroscopically indistinguishable in achiral solvents and will not be the focus of this guide.

  • Compound 1 (Target): The acetyl group is attached to a methine (CH) carbon (C3) of the azetidine ring. This carbon is flanked by two methylene (CH₂) groups.

  • Compound 2 (Regioisomer): The acetyl group is attached to a methylene (CH₂) carbon (C2), which is adjacent to the nitrogen atom and another methylene group. The proximity to the nitrogen atom significantly alters the electronic environment compared to compound 1 .

  • Compound 3 (Tautomer): This enol form features a hydroxyl group and a C=C double bond. Keto-enol tautomerism is an equilibrium process, and while the keto form is typically favored for simple ketones, the enol form can be detected, especially under specific solvent or catalytic conditions (acid or base).[1][2][3]

The distinct electronic and steric environments of these isomers give rise to unique spectroscopic fingerprints, which we will explore using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each proton and carbon atom.[4]

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Splitting Patterns

The proton NMR spectra of isomers 1 and 2 will show the most dramatic and diagnostic differences.

Causality Behind the Chemical Shifts: The key differentiator is the position of the protons on the azetidine ring relative to the electron-withdrawing acetyl group and the nitrogen atom.

  • For 1-(azetidin-3-yl)ethan-1-one (1): The proton at the C3 position (H-3) is directly attached to the carbon bearing the acetyl group, causing it to be significantly deshielded (shifted downfield). It will appear as a quintet due to coupling with the four neighboring protons on C2 and C4. The protons on C2 and C4 will be chemically non-equivalent and will likely appear as complex multiplets.

  • For 1-(azetidin-2-yl)ethan-1-one (2): The protons at the C2 position (H-2) are adjacent to both the nitrogen and the acetyl group, leading to a strong deshielding effect. This will likely be the most downfield signal of the ring protons. The proton at C4, adjacent to the nitrogen but further from the acetyl group, will be less deshielded.

Predicted ¹H NMR Data Summary

Compound Proton Predicted δ (ppm) Predicted Multiplicity Key Differentiating Feature
1 H-3 (CH) 3.2 - 3.6 Quintet (p) Single, deshielded methine proton.
H-2, H-4 (CH₂) 2.8 - 3.4 Multiplets (m) Overlapping methylene signals.
CH₃ (acetyl) ~2.1 Singlet (s) Standard methyl ketone shift.
NH 1.5 - 2.5 Broad Singlet (br s) Exchangeable proton.
2 H-2 (CH₂) 3.5 - 3.9 Multiplet (m) Most downfield ring protons.
H-3 (CH₂) 2.0 - 2.4 Multiplet (m) More shielded methylene.
H-4 (CH₂) 2.9 - 3.3 Multiplet (m) Methylene adjacent to N.
CH₃ (acetyl) ~2.2 Singlet (s) Slightly downfield due to proximity to N.

| | NH | 1.5 - 2.5 | Broad Singlet (br s) | Exchangeable proton. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear count of the unique carbon environments.

  • For Compound 1: A key feature is the carbonyl (C=O) signal around 208-212 ppm and the methine carbon (C3) signal around 45-55 ppm.

  • For Compound 2: The carbonyl signal will be in a similar region, but the C2 carbon, bonded to the acetyl group and nitrogen, will be significantly downfield compared to the C3 of isomer 1 .

Predicted ¹³C NMR Data Summary

Compound Carbon Predicted δ (ppm) Key Differentiating Feature
1 C=O 208 - 212 Typical ketone carbonyl.
C3 (CH) 45 - 55 Substituted methine carbon.
C2, C4 (CH₂) 40 - 50 Ring methylene carbons.
CH₃ ~28 Acetyl methyl carbon.
2 C=O 207 - 211 Typical ketone carbonyl.
C2 (CH₂) 55 - 65 Deshielded carbon adjacent to N and C=O.
C3 (CH₂) 20 - 30 Shielded ring carbon.
C4 (CH₂) 40 - 50 Methylene adjacent to N.

| | CH₃ | ~29 | Acetyl methyl carbon. |

Detecting the Enol Tautomer (3)

The enol tautomer, if present in sufficient concentration, would be identifiable by a characteristic vinyl proton signal (C=C-H ) in the ¹H NMR spectrum (typically 4.5-5.5 ppm) and an O-H proton signal with a variable chemical shift. In the ¹³C NMR spectrum, two new signals for the sp²-hybridized carbons of the double bond (C3 and C=C-OH) would appear in the 90-150 ppm range, while the ketone carbonyl signal (~210 ppm) would be absent or have diminished intensity.

Part 2: Infrared (IR) Spectroscopy – Probing Functional Groups

IR spectroscopy provides rapid confirmation of key functional groups. The most diagnostic vibrational band for these isomers is the carbonyl (C=O) stretch.

  • Compounds 1 & 2 (Keto forms): Both will exhibit a strong, sharp absorption band characteristic of a ketone. Ring strain in the four-membered azetidine ring can shift this frequency slightly. A typical range would be 1710-1730 cm⁻¹ . The presence of the secondary amine (N-H) will also produce a moderate, broader absorption in the 3300-3500 cm⁻¹ region.

  • Compound 3 (Enol form): The most telling difference would be the complete absence of the sharp ketone C=O peak. Instead, a broad O-H stretch would appear around 3200-3600 cm⁻¹ , and a C=C double bond stretch would be visible in the 1640-1680 cm⁻¹ region.

IR Data Summary

Compound Functional Group Characteristic Frequency (cm⁻¹) Expected Appearance
1 & 2 C=O (Ketone) 1710 - 1730 Strong, Sharp
N-H (Amine) 3300 - 3500 Moderate, Broad
3 O-H (Alcohol) 3200 - 3600 Strong, Broad

| | C=C (Alkene) | 1640 - 1680 | Moderate, Sharp |

Part 3: Mass Spectrometry (MS) – Unveiling Fragmentation Patterns

While all three isomers have the same nominal mass (m/z = 99.13), their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) will differ based on their structural stability.

The Logic of Fragmentation: Fragmentation is not random; it follows pathways that lead to the most stable carbocations and neutral losses. The location of the acetyl group and the nitrogen atom dictates the most likely bond cleavages.

  • 1-(azetidin-3-yl)ethan-1-one (1): The most favorable initial cleavage is the loss of the acetyl group as a radical (•COCH₃, 43 u) or ketene (CH₂=C=O, 42 u) to generate a stable ion at m/z 56/57. Alpha-cleavage next to the carbonyl is a classic fragmentation pathway for ketones.

  • 1-(azetidin-2-yl)ethan-1-one (2): Fragmentation will be heavily influenced by the nitrogen atom. A primary pathway would involve cleavage of the C2-C3 bond, leading to the loss of an ethylene molecule (C₂H₄, 28 u) via a retro-Diels-Alder-type mechanism, common in cyclic systems. This would lead to a fragment at m/z 71. Loss of the acetyl group (m/z 56) is also possible but may be less favored compared to the nitrogen-directed fragmentation.

Predicted Key MS Fragments

Compound Proposed Fragment Ion Predicted m/z Rationale
1 [M - COCH₃]⁺ 56 Loss of acetyl radical.
[M - CH₃]⁺ 84 Loss of methyl radical.
2 [M - C₂H₄]⁺ 71 Ring fragmentation initiated by N.

| | [M - COCH₃]⁺ | 56 | Loss of acetyl radical. |

Workflow for Isomer Identification

The following workflow provides a logical sequence for analyzing spectroscopic data to distinguish between the isomers.

G cluster_0 Step 1: Infrared (IR) Spectroscopy cluster_1 Step 2: ¹H NMR Spectroscopy cluster_2 Step 3: Mass Spectrometry (MS) Confirmation IR Acquire IR Spectrum Check_CO Strong C=O peak at ~1720 cm⁻¹? IR->Check_CO IR_Result1 Likely Keto Isomer (1 or 2) Check_CO->IR_Result1 Yes IR_Result2 Likely Enol Tautomer (3) Confirm with C=C & O-H peaks Check_CO->IR_Result2 No NMR Acquire ¹H NMR Spectrum IR_Result1->NMR Check_CH Quintet signal at ~3.4 ppm? NMR->Check_CH NMR_Result1 Compound 1 Confirmed (1-(azetidin-3-yl)ethan-1-one) Check_CH->NMR_Result1 Yes NMR_Result2 Compound 2 Confirmed (1-(azetidin-2-yl)ethan-1-one) Check_CH->NMR_Result2 No MS Acquire Mass Spectrum Check_Frag Base peak at m/z 56 or 71? MS->Check_Frag MS_Result1 Consistent with Compound 1 (m/z 56) Check_Frag->MS_Result1 m/z 56 MS_Result2 Consistent with Compound 2 (m/z 71) Check_Frag->MS_Result2 m/z 71

Caption: Decision workflow for distinguishing isomers based on key spectroscopic data points.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Solvent Choice: The choice of solvent is critical. Protic solvents like D₂O will cause the N-H proton to exchange, making it invisible in the spectrum. DMSO-d₆ is often a good choice as it slows down the exchange rate, allowing the N-H proton to be observed.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.[5] Key parameters include a 30-45° pulse angle, a relaxation delay of at least 2 seconds, and an acquisition time of 3-4 seconds to ensure proper signal integration and resolution.[6]

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • 2D NMR: If assignments are ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton and proton-carbon connectivities, respectively.[7][8]

Protocol 2: IR Spectroscopy Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is fastest. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Always run a background spectrum of the clean ATR crystal or empty sample holder immediately before the sample measurement and subtract it from the sample spectrum.

Protocol 3: Mass Spectrometry Acquisition
  • Sample Introduction: Introduce the sample via a suitable method such as Direct Infusion (for ESI) or a Gas Chromatography (GC) inlet (for EI). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation and create a library-searchable spectrum. Alternatively, use a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion [M+H]⁺, followed by tandem MS (MS/MS) to induce and analyze fragmentation.

  • Analysis: In MS/MS analysis, the parent ion ([M+H]⁺, m/z 100) is isolated and fragmented by collision with an inert gas (e.g., argon). The resulting product ions are then analyzed, providing clear fragmentation pathways.

Conclusion

The structural characterization of 1-(azetidin-3-yl)ethan-1-one and its isomers is straightforward when a systematic, multi-technique spectroscopic approach is employed. ¹H NMR provides the most definitive data for distinguishing the C3 and C2 regioisomers based on unique chemical shifts and splitting patterns. Infrared spectroscopy serves as a rapid and effective tool for identifying the presence of the keto form versus the enol tautomer. Finally, mass spectrometry corroborates the proposed structures by revealing predictable, structure-dependent fragmentation pathways. By leveraging the principles and protocols outlined in this guide, researchers can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.

References

  • Al-Bayati, R. I. H., & Hanoon, M. H. (2022). Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Using Schiff bases as Starting Materials. Rafidain Journal of Science. Available from: [Link]

  • Kumar, R., et al. (2007). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Magnetic Resonance in Chemistry. Available from: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available from: [Link]

  • Rocchetti, G., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules. Available from: [Link]

  • Greene, L. M., et al. (2016). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules. Available from: [Link]

  • Al-Amiery, A. A., et al. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Yakan, H., et al. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta. Available from: [Link]

  • Nudelman, F. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Royal Society of Chemistry. Available from: [Link]

  • NIST. Ethanone, 1-(1H-indol-3-yl)-. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available from: [Link]

  • ResearchGate. (2008). Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds. Available from: [Link]

  • Beckwitt, E. C., et al. (2018). Advanced analysis of single-molecule spectroscopic data. Biophysical Journal. Available from: [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2017). NMR Metabolomics Protocols for Drug Discovery. Current Protocols in Chemical Biology. Available from: [Link]

  • Anet, F. A. L., & Yavari, I. (1977). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Available from: [Link]

  • Jack Westin. Keto Enol Tautomerism Of Monosaccharides. Available from: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Oyebode, O. T., et al. (2024). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Molbank. Available from: [Link]

  • ResearchGate. (2015). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. Available from: [Link]

  • NovAliX. NMR sample preparation guidelines. Available from: [Link]

  • Chemistry Steps. Keto Enol Tautomerization. Available from: [Link]

  • De la Torre, L. I., & Jackson, G. P. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. International Journal of Mass Spectrometry. Available from: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Podgorska, A., et al. (2024). Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC. International Journal of Molecular Sciences. Available from: [Link]

  • Sparkman, O. D. (2015). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available from: [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2018). Synthesis and Characterization of Some New 1,3-Oxazepine and 1,3-Diazepine Derivatives Combined with Azetidine-2-one. Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Tan, Y. B., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites. Available from: [Link]

  • Wilkinson, D. (2000). Spectroscopic study of 1,2-indandione. Forensic Science International. Available from: [Link]

  • Antonov, L., et al. (2012). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available from: [Link]

Sources

A Comparative Guide to the Biological Evaluation of 1-(Azetidin-3-yl)ethan-1-one Derivatives as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Neuroscience Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. In the realm of neuroscience, azetidine derivatives have emerged as potent modulators of nicotinic acetylcholine receptors (nAChRs).[1] Dysregulation of nAChR signaling is implicated in a spectrum of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making these receptors a compelling target for therapeutic intervention.

The 1-(azetidin-3-yl)ethan-1-one core represents a promising, yet underexplored, chemotype for nAChR modulation. The presence of a ketone at the 1-position and the potential for diverse substitutions at the 3-position offer avenues for fine-tuning pharmacological activity. This guide will compare the known biological activities of related azetidine derivatives to provide a framework for the rational design and evaluation of novel 1-(azetidin-3-yl)ethan-1-one analogs.

Comparative Analysis of Azetidine Derivatives at Nicotinic Acetylcholine Receptors

While direct assay results for 1-(azetidin-3-yl)ethan-1-one derivatives are limited, the extensive research on other 3-substituted azetidines provides valuable insights into the SAR for nAChR activity. The α4β2 nAChR subtype is a particularly important target, being the most abundant in the brain and playing a key role in nicotine addiction and cognitive processes.[2]

Structure-Activity Relationships of 3-Substituted Azetidines

Research on various 2- and 3-substituted azetidines has revealed key structural features that govern their affinity and functional activity at nAChRs. For instance, the stereochemistry at the 3-position of the azetidine ring can significantly impact potency and selectivity.

A notable example is the development of Sazetidine-A, a potent α4β2 nAChR partial agonist. While not a 1-ethanone derivative, its 2-(azetidinylmethoxy)pyridine core highlights the favorable interactions of the azetidine nitrogen and a pyridine ring with the receptor.[1] Analogs of Sazetidine-A have been synthesized to explore the impact of various substituents. For example, replacing the ethynyl group with a bioisosteric triazole resulted in a compound with high binding affinity for the α4β2 subtype (Ki = 1.3 nM) and improved selectivity over the α3β4 subtype.[3]

Furthermore, studies on 2-arylazetidines have identified chloro-substituted analogs as promising ligands for nAChRs, suggesting that halogenated aromatic moieties at the 3-position of the 1-(azetidin-3-yl)ethan-1-one scaffold could be a fruitful area of investigation.[4]

The table below summarizes the biological activity of representative 3-substituted azetidine derivatives, which can serve as a benchmark for future studies on 1-(azetidin-3-yl)ethan-1-one analogs.

Compound/Analog SeriesTarget nAChR SubtypeKey Assay Results (e.g., Ki, IC50, EC50)Reference
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)α4β2Ki = 1.21 nM (competing with [3H]nicotine)[5]
Sazetidine-A analog (triazole bioisostere)α4β2Ki = 1.3 nM[3]
1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidoneNK2 (for SAR context)pA2 = 9.3 (functional potency)[6]
Azetidin-2-ylacetic acid derivativeGAT-1IC50 = 2.01 µM[7]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel 1-(azetidin-3-yl)ethan-1-one derivatives, a tiered screening approach is recommended. This typically begins with in vitro binding assays to determine affinity for various nAChR subtypes, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, or allosteric modulator).

Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine the affinity of a test compound for a specific receptor subtype.[8] These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Protocol: [³H]-Cytisine Binding Assay for α4β2 nAChR Affinity

  • Cell Culture and Membrane Preparation:

    • Culture HEK cells stably expressing human α4β2 nAChRs.

    • Harvest cells and prepare membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add membrane preparation (typically 50-100 µg of protein).

    • Add increasing concentrations of the 1-(azetidin-3-yl)ethan-1-one derivative.

    • Add a fixed concentration of [³H]-cytisine (e.g., 0.6 nM).[9]

    • For non-specific binding control wells, add a high concentration of a known α4β2 nAChR ligand (e.g., 10 µM nicotine).[9]

    • Incubate the plate for a specified time at a controlled temperature (e.g., 120 minutes at 4°C).[9]

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound that binds to the receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a positive/negative allosteric modulator (enhances or diminishes the effect of the endogenous ligand).[10] Electrophysiology-based assays, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells, are the gold standard for characterizing the functional activity of nAChR modulators.[2][8]

Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a physiological saline solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).[8]

  • Compound Application and Data Acquisition:

    • Agonist testing: Apply increasing concentrations of the 1-(azetidin-3-yl)ethan-1-one derivative and record the elicited currents.

    • Antagonist testing: Pre-incubate the oocyte with the test compound for a set duration (e.g., 5 minutes) before co-applying it with a fixed concentration of acetylcholine (ACh) or another known agonist.[8]

    • Record the current responses and analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

Radioligand Binding Assay Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells expressing nAChR) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Cytisine) Radioligand->Incubation Test_Compound Test Compound (1-Azetidinyl-ethanone Derivative) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_ligands Ligands cluster_cellular_response Cellular Response nAChR nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds and Activates Antagonist Antagonist (e.g., Mecamylamine) Antagonist->nAChR Binds and Blocks Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: Simplified signaling pathway of nAChR activation.

Conclusion and Future Directions

The 1-(azetidin-3-yl)ethan-1-one scaffold holds significant potential for the development of novel nAChR modulators. By leveraging the extensive SAR data from related 3-substituted azetidine derivatives, researchers can strategically design new analogs with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of these compounds. Future research should focus on the synthesis and systematic testing of a library of 1-(azetidin-3-yl)ethan-1-one derivatives to establish a direct SAR for this promising chemical series. Such studies will be instrumental in advancing our understanding of nAChR pharmacology and in the development of novel therapeutics for a range of debilitating neurological and psychiatric conditions.

References

  • Dineley, K. T., Pandya, A. A., & Yakel, J. L. (2015). Nicotinic acetylcholine receptors as therapeutic targets in CNS disorders. Trends in pharmacological sciences, 36(2), 96–108.
  • Boyle, K. M., et al. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of medicinal chemistry, 45(24), 5365–5377. [Link]

  • Degennaro, L., et al. (2017). 2-Arylazetidines as ligands for nicotinic acetylcholine receptors. Chemistry of Heterocyclic Compounds, 53(3), 329-334. [Link]

  • Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of medicinal chemistry, 53(10), 4093–4102. [Link]

  • Uteshev, V. V. (2011). Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Assay and drug development technologies, 9(6), 635–645. [Link]

  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 37(12), 3123–3134. [Link]

  • Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. British journal of pharmacology, 175(13), 2663–2678. [Link]

  • Abramovitz, M., et al. (1998). Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. The Journal of pharmacology and experimental therapeutics, 284(1), 115–122. [Link]

  • Gupta, P., Jain, S., & Kaushik, A. (n.d.). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Venkateswararao, A., et al. (2011). Synthesis and determination of biological activities of new series of azetidinones. Der Pharma Chemica, 3(1), 439-445. [Link]

  • Williams, M. (n.d.). Nicotinic acetylcholine receptor assays. Johns Hopkins University. [Link]

  • G. G. G. D'Andrea, et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Malpass, J. R., et al. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 20(1), 104–107. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(2), 113. [Link]

  • V. L. Morales-Pérez, et al. (2019). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 24(12), 2295. [Link]

  • Xiao, Y., et al. (2014). Synthesis and pharmacological characterization of new neuronal nicotinic acetylcholine receptor ligands derived from Sazetidine-A. Bioorganic & medicinal chemistry letters, 24(13), 2871–2875. [Link]

  • Kumar, A., & Kumar, S. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 13853–13886. [Link]

Sources

The Azetidine Advantage: A Cost-Benefit Analysis of 1-(azetidin-3-yl)ethan-1-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical properties, biological activity, and synthetic accessibility of new chemical entities. Small, saturated nitrogen heterocycles are particularly valuable scaffolds due to their ability to introduce three-dimensionality, improve solubility, and provide points for further functionalization. Among these, the four-membered azetidine ring has gained significant traction as a bioisosteric replacement for larger rings like pyrrolidines and piperidines.[1] This guide provides a comprehensive cost-benefit analysis of utilizing 1-(azetidin-3-yl)ethan-1-one , a key azetidine building block, in comparison to its five- and six-membered counterparts, 1-(pyrrolidin-3-yl)ethan-1-one and 1-(piperidin-3-yl)ethan-1-one .

At a Glance: Comparative Overview

Feature1-(azetidin-3-yl)ethan-1-one1-(pyrrolidin-3-yl)ethan-1-one1-(piperidin-3-yl)ethan-1-one
Molecular Weight ~99.13 g/mol ~113.16 g/mol ~127.19 g/mol
Structural Rigidity HighModerateLow
Lipophilicity (cLogP) Generally LowerIntermediateGenerally Higher
Aqueous Solubility Generally HigherIntermediateGenerally Lower
Metabolic Stability Often EnhancedVariableVariable
Synthetic Cost HigherLowerLowest
Commercial Availability More Limited/SpecializedWidely AvailableWidely Available

The Strategic Value of the Azetidine Moiety

The utility of the azetidine scaffold stems from its unique combination of structural and physicochemical properties. The inherent ring strain of the four-membered ring imparts a greater degree of rigidity compared to pyrrolidines and piperidines.[2] This conformational constraint can pre-organize appended functional groups into a bioactive conformation, potentially leading to enhanced potency and selectivity for a biological target.

Furthermore, the introduction of an azetidine ring often leads to improved physicochemical properties. A comprehensive study on fluorinated derivatives of azetidine, pyrrolidine, and piperidine highlighted that the basicity (pKa) of the ring nitrogen is influenced by the ring size and substitution pattern.[3] Azetidines can offer a different basicity profile compared to their larger analogs, which can be crucial for optimizing target engagement and pharmacokinetic properties. The smaller size and higher polarity of the azetidine heterocycle can also contribute to increased aqueous solubility and reduced lipophilicity, which are desirable attributes for drug candidates.[1]

However, the strained nature of the azetidine ring can also be a double-edged sword, potentially leading to metabolic instability through ring-opening pathways.[4] Despite this, numerous approved drugs, such as the JAK inhibitor baricitinib, successfully incorporate the azetidine motif, demonstrating that these stability concerns can be effectively managed.[5]

Cost and Synthetic Accessibility: A Comparative Analysis

A significant factor in the choice of a building block is its cost and the ease of its synthesis or procurement. In general, the synthetic challenges associated with constructing the strained four-membered azetidine ring translate to a higher cost for azetidine-containing building blocks compared to their pyrrolidine and piperidine analogs.

The following diagram outlines a generalized synthetic workflow for the N-Boc protected ketone derivatives of azetidine, pyrrolidine, and piperidine, which are common precursors in medicinal chemistry programs.

G cluster_azetidine Azetidine Synthesis cluster_pyrrolidine Pyrrolidine Synthesis cluster_piperidine Piperidine Synthesis A1 Epichlorohydrin A2 N-Boc-3-hydroxyazetidine A1->A2 Multi-step A3 N-Boc-3-azetidinone A2->A3 Oxidation A4 Grignard/Organolithium Addition A3->A4 A5 1-(N-Boc-azetidin-3-yl)ethan-1-ol A4->A5 A6 Oxidation A5->A6 A7 1-(N-Boc-azetidin-3-yl)ethan-1-one A6->A7 P1 Commercially Available N-Boc-3-pyrrolidinone P2 Grignard/Organolithium Addition P1->P2 P3 1-(N-Boc-pyrrolidin-3-yl)ethan-1-ol P2->P3 P4 Oxidation P3->P4 P5 1-(N-Boc-pyrrolidin-3-yl)ethan-1-one P4->P5 Pi1 Commercially Available 3-Hydroxypyridine Pi2 Reduction & N-Boc Protection Pi1->Pi2 Pi3 N-Boc-3-hydroxypiperidine Pi2->Pi3 Pi4 Oxidation Pi3->Pi4 Pi5 N-Boc-3-piperidone Pi4->Pi5 Pi6 Grignard/Organolithium Addition Pi5->Pi6 Pi7 1-(N-Boc-piperidin-3-yl)ethan-1-ol Pi6->Pi7 Pi8 Oxidation Pi7->Pi8 Pi9 1-(N-Boc-piperidin-3-yl)ethan-1-one Pi8->Pi9

Caption: Generalized synthetic workflows for N-Boc protected keto-heterocycles.

As the diagram illustrates, the synthesis of the azetidine core is often more complex, starting from less advanced precursors like epichlorohydrin. In contrast, N-Boc-3-pyrrolidinone and 3-hydroxypyridine are readily available and relatively inexpensive starting materials for the corresponding five- and six-membered rings. This difference in starting material complexity and the number of synthetic steps directly impacts the overall cost.

Experimental Protocols

The following are representative, literature-derived protocols for the synthesis of the N-Boc protected ketone precursors.

Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate (A3)

This synthesis is a multi-step process often starting from epichlorohydrin and a suitable amine, followed by cyclization, N-protection, and oxidation. A key intermediate is N-Boc-3-hydroxyazetidine.

Step 1: Oxidation of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 2: Synthesis of 1-(N-Boc-pyrrolidin-3-yl)ethan-1-one (P5)

This synthesis typically starts from the commercially available N-Boc-3-pyrrolidinone.

Step 1: Grignard Reaction with N-Boc-3-pyrrolidinone

  • To a solution of methylmagnesium bromide (1.2 eq) in THF at 0 °C, add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in THF dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tertiary alcohol.

Step 2: Oxidation to the Ketone

  • Dissolve the crude alcohol from the previous step in DCM.

  • Add Dess-Martin periodinane (1.2 eq) at 0 °C.

  • Follow the workup and purification procedure as described in Protocol 1, Step 1.

Protocol 3: Synthesis of 1-(N-Boc-piperidin-3-yl)ethan-1-one (Pi9)

A common route to this building block involves the oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone, followed by the addition of a methyl group.[6]

Step 1: Oxidation of N-Boc-3-hydroxypiperidine

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Follow the workup and purification procedure as described in Protocol 1, Step 1 to obtain N-Boc-3-piperidone.

Step 2: Grignard Reaction with N-Boc-3-piperidone

  • Follow the procedure described in Protocol 2, Step 1, using N-Boc-3-piperidone as the starting material.

Step 3: Oxidation to the Ketone

  • Follow the procedure described in Protocol 2, Step 2.

Cost-Benefit Conclusion

The decision to use 1-(azetidin-3-yl)ethan-1-one or its derivatives should be guided by a careful consideration of the project's goals and resources.

G cluster_benefits Benefits of Azetidine cluster_costs Costs of Azetidine B1 Improved Potency & Selectivity Decision Use 1-(azetidin-3-yl)ethan-1-one? B1->Decision Justifies Use B2 Enhanced Solubility B2->Decision Justifies Use B3 Reduced Lipophilicity B3->Decision Justifies Use B4 Novel Chemical Space B4->Decision Justifies Use C1 Higher Financial Cost C2 Longer Synthetic Routes C3 Potential for Metabolic Instability C4 Limited Commercial Availability Decision->C1 Considerations Decision->C2 Considerations Decision->C3 Considerations Decision->C4 Considerations

Caption: Decision matrix for employing azetidine-based building blocks.

Choose 1-(azetidin-3-yl)ethan-1-one when:

  • Improved potency and selectivity are primary goals. The conformational rigidity of the azetidine ring can provide a significant advantage in optimizing ligand-target interactions.

  • Modulating physicochemical properties is critical. If a lead compound suffers from poor solubility or high lipophilicity, the introduction of an azetidine can be a viable strategy to address these issues.

  • Exploring novel chemical space is desired. The unique vector space offered by the azetidine ring can lead to the discovery of new intellectual property.

Consider alternatives (pyrrolidine or piperidine analogs) when:

  • Cost and speed are the dominant factors. For early-stage exploration or when large quantities of material are needed, the lower cost and greater availability of pyrrolidine and piperidine building blocks are advantageous.

  • A flexible scaffold is preferred. In some cases, the greater conformational flexibility of the five- and six-membered rings may be beneficial for binding to a target.

  • Metabolic stability is a major concern. While manageable, the potential for ring-opening metabolism of azetidines may necessitate additional synthetic efforts to mitigate this risk.

References

Sources

Azetidine vs. Pyrrolidine: A Head-to-Head Comparison of Saturated Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. Among the saturated heterocycles, azetidine and pyrrolidine rings are frequently employed scaffolds, each offering a unique set of properties that can profoundly influence the biological activity and pharmacokinetic profile of a drug candidate. This guide provides an in-depth, head-to-head comparison of these two valuable building blocks, supported by experimental data and field-proven insights to aid researchers in making informed decisions for their molecular designs.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between azetidine and pyrrolidine lies in their ring size—a four-membered versus a five-membered saturated nitrogen heterocycle, respectively. This seemingly small variation gives rise to significant distinctions in their three-dimensional structure, basicity, and lipophilicity.

Conformational Analysis: Rigidity vs. Flexibility

Azetidine's four-membered ring is subject to considerable ring strain (approx. 25.4 kcal/mol), which locks it into a puckered conformation.[1] This inherent rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2] The substituents on the azetidine ring are typically found in pseudo-axial or pseudo-equatorial positions, with larger groups favoring the latter to minimize steric hindrance.[3]

In contrast, the five-membered pyrrolidine ring is significantly less strained (approx. 5.4 kcal/mol) and consequently more flexible.[1] It undergoes a low-energy conformational change known as "pseudorotation," rapidly interconverting between various "envelope" and "twist" conformations.[4] The energy barrier for this pseudorotation is low, calculated to be around 220-284 cm⁻¹ (approximately 0.6-0.8 kcal/mol).[4][5] This flexibility allows the pyrrolidine scaffold to adapt its shape to fit a binding pocket, but it can also come at an entropic cost upon binding.

G cluster_0 Azetidine: Conformational Rigidity cluster_1 Pyrrolidine: Conformational Flexibility A1 Puckered Azetidine A2 Reduced Conformational Entropy A1->A2 Leads to P3 Pseudorotation P1 Envelope Conformation P2 Twist Conformation P1->P2 Interconverts via P2->P3 Low Energy Barrier P3->P1 Interconverts via

Caption: Conformational differences between azetidine and pyrrolidine.

Physicochemical Properties: A Data-Driven Comparison

The basicity (pKa) and lipophilicity (LogP) of these heterocyles are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The smaller, more strained azetidine ring generally exhibits a slightly higher pKa compared to pyrrolidine, making it a stronger base. The introduction of electron-withdrawing groups, such as fluorine, can significantly reduce the basicity of both ring systems.

CompoundpKa[6][7]cLogP
Azetidine11.290.13
3-fluoroazetidine8.760.18
3,3-difluoroazetidine5.860.23
Pyrrolidine11.270.46
3-fluoropyrrolidine9.940.51
3,3-difluoropyrrolidine7.370.56

Impact on Pharmacological Properties: Case Studies

The choice between an azetidine and a pyrrolidine scaffold can have a profound impact on a molecule's biological activity and pharmacokinetic profile.

Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In the development of DPP-IV inhibitors for the treatment of type 2 diabetes, both fluorinated azetidine and pyrrolidine amides have been explored. A study by Hulin et al. demonstrated that cyclohexylglycine amides of both fluorinated azetidines and pyrrolidines displayed potent inhibitory activity.[8][9] For instance, the cis-3,4-difluoropyrrolidide and the corresponding fluorinated azetidides showed unexpectedly strong activity, highlighting that both scaffolds can be successfully utilized in this context.[8][9] The choice between them would likely depend on fine-tuning other properties such as metabolic stability and off-target effects.

Case Study 2: Dual Norepinephrine Reuptake Inhibitors and 5-HT(1A) Partial Agonists

A study by Pettersson et al. described the design of dual-acting compounds for neuropsychiatric disorders, where both azetidine and pyrrolidine derivatives were synthesized and evaluated.[10] This work underscores that both scaffolds can serve as effective cores for CNS-targeting agents, with the final selection depending on the desired balance of potencies and pharmacokinetic properties.

Case Study 3: Bioisosteric Replacement and Metabolic Stability

Azetidines are often considered bioisosteres of pyrrolidines.[11] This substitution can be a strategic move to enhance metabolic stability.[12] The rationale behind this is that the more rigid azetidine ring can be less susceptible to enzymatic degradation, particularly oxidation at carbons adjacent to the nitrogen atom. While direct head-to-head metabolic stability data for a simple pair of azetidine and pyrrolidine analogs is sparse in the literature, a study on selective androgen receptor modulators (SARMs) provides a relevant example. To improve the pharmacokinetic profile of a 3-hydroxypyrrolidine-containing compound, a methyl group was introduced at the C-3 position. This modification was intended to sterically hinder metabolism and indeed resulted in improved metabolic stability and good bioavailability.[13] This highlights a general strategy to mitigate potential metabolic liabilities of the pyrrolidine ring. In another context, the incorporation of an azetidine ring into STAT3 inhibitors led to analogues with sub-micromolar potency, demonstrating the value of this scaffold in achieving high activity.[14]

Synthetic Accessibility: Experimental Protocols

The ease of synthesis and derivatization is a crucial factor in the selection of a building block. Both azetidines and pyrrolidines are accessible through various synthetic routes. Below are representative, generalized protocols for the synthesis of key N-Boc protected amino derivatives.

Experimental Protocol 1: Synthesis of N-Boc-3-aminoazetidine

This multi-step synthesis starts from a suitable 1,3-diol precursor and involves a cyclization to form the azetidine ring.

G A 1,3-Propanediol Derivative B Bis-mesylation A->B C Cyclization with Benzylamine B->C D N-Debenzylation C->D E Introduction of Amino Group Precursor D->E F N-Boc Protection E->F G Final Product F->G

Caption: Workflow for N-Boc-3-aminoazetidine synthesis.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol A solution of 3-chloro-1-propanol in a suitable solvent is reacted with benzhydrylamine to yield 1-benzhydrylazetidin-3-ol.

Step 2: Mesylation of 1-Benzhydrylazetidin-3-ol The hydroxyl group of 1-benzhydrylazetidin-3-ol is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 3: Azide Displacement The mesylate is then displaced with sodium azide in a polar aprotic solvent like DMF to yield 3-azido-1-benzhydrylazetidine.

Step 4: Reduction of the Azide and N-Debenzylation The azide is reduced to the primary amine, and the benzhydryl protecting group is removed simultaneously by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source).

Step 5: N-Boc Protection The resulting 3-aminoazetidine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the final product, tert-butyl azetidin-3-ylcarbamate.

Experimental Protocol 2: Synthesis of N-Boc-3-aminopyrrolidine

A common route to chiral N-Boc-3-aminopyrrolidine starts from a chiral precursor like L-glutamic acid or involves the resolution of a racemic mixture. A general approach starting from a commercially available precursor is outlined below.

G A N-Boc-3-hydroxypyrrolidine B Oxidation A->B C N-Boc-3-pyrrolidinone B->C D Reductive Amination C->D E Final Product D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid Waste

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and procedural guidance for the proper disposal of chemical waste containing 1-(azetidin-3-yl)ethan-1-one and trifluoroacetic acid (TFA). As drug development professionals, our commitment to safety and environmental stewardship necessitates a thorough understanding of the chemical principles governing waste management. This guide is structured to provide not just a protocol, but the rationale behind each step, ensuring a culture of safety and compliance within the laboratory.

Understanding the Chemical Nature of the Waste Stream

The waste stream is a mixture of a strong organic acid, trifluoroacetic acid, and an azetidine derivative, 1-(azetidin-3-yl)ethan-1-one. Azetidines are four-membered heterocyclic amines.[1] The fundamental chemical interaction in this mixture is an acid-base reaction. The basic nitrogen atom of the azetidine ring will react with the highly acidic TFA to form the corresponding trifluoroacetate salt.

Therefore, the waste is not simply a mixture of two separate compounds, but primarily comprises an amine salt, potentially with an excess of either unreacted TFA or the azetidine compound. The disposal procedure must account for the hazards of all three potential components.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The hazards associated with the individual components and the resulting mixture are summarized below.

ComponentCAS NumberKey HazardsGHS Hazard Statements
Trifluoroacetic Acid (TFA) 76-05-1Corrosive: Causes severe skin burns and eye damage.[2] Toxic: Harmful if inhaled.[2] Environmental Hazard: Harmful to aquatic life with long-lasting effects.[2]H314, H332, H412
1-(azetidin-3-yl)ethan-1-one Not AvailableIrritant: Based on similar structures, likely to cause skin and eye irritation. May cause respiratory irritation.[3] Harmful: Likely harmful if swallowed.[3]H302, H315, H319, H335 (presumed)
Mixture/Salt Not ApplicablePrimary Hazard: Dominated by the corrosivity of excess TFA. The resulting salt may still possess irritant properties and potential aquatic toxicity.Dependent on excess reagents

Causality of Hazards:

  • Trifluoroacetic Acid: TFA is a halogenated carboxylic acid, and its acidity is significantly stronger than acetic acid due to the electron-withdrawing effect of the three fluorine atoms. This strong acidity is the primary cause of its corrosive nature, leading to severe tissue damage upon contact.[2]

  • 1-(azetidin-3-yl)ethan-1-one: As a heterocyclic amine, its hazards are typical of many small nitrogen-containing organic molecules, which can be irritants and possess oral toxicity.[3] The reactivity of azetidines is also influenced by their ring strain.[1]

Personnel Protective Equipment (PPE)

Given the severe corrosive nature of TFA, stringent adherence to PPE protocols is mandatory.

Protection TypeSpecificationRationale
Hand Protection Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton). A double-gloving approach with an inner nitrile glove is recommended.TFA can penetrate standard laboratory gloves. Heavy-duty gloves provide necessary protection against corrosive materials.[4]
Eye Protection ANSI-approved chemical splash goggles and a full-face shield.Protects against splashes of corrosive liquid which can cause permanent eye damage.[3]
Body Protection A flame-resistant laboratory coat, fully buttoned, and a chemical-resistant apron.Prevents skin contact and protects personal clothing from contamination.[3]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.[3]

Segregation and Collection of Waste

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with corrosive waste (e.g., High-Density Polyethylene - HDPE). The original chemical container is often a suitable choice.[5] Do not use metal containers.[6]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag. List all constituents, including "1-(azetidin-3-yl)ethan-1-one," "Trifluoroacetic Acid," and any solvents present. Clearly mark the container as "Corrosive."[6]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood. The SAA must be away from incompatible materials.[6]

  • Incompatible Materials: This waste stream must be kept separate from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Strong oxidizing agents (e.g., nitric acid, peroxides)

    • Reducing agents

    • Reactive metals[2][6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[5] Place the primary container within a larger, chemically resistant secondary containment bin to mitigate spills.[7]

Disposal Workflow: Neutralization and Final Disposition

Due to its corrosive nature, TFA-containing waste must not be disposed of down the drain without treatment. The primary disposal method involves careful neutralization of the excess acid before collection by your institution's Environmental Health & Safety (EHS) department.

Mandatory Visualization: Disposal Workflow

G Disposal Workflow for Azetidine/TFA Waste cluster_0 In-Lab Procedures cluster_1 EHS Handover A Waste Generation (Azetidine + TFA) B Collect in Labeled, Compatible Container A->B C Store in Secondary Containment in Satellite Accumulation Area B->C D Is waste container full? C->D D->C No E Perform Neutralization (See Protocol 5.1) D->E Yes F Seal and Secure Container E->F G Request Waste Pickup via EHS Portal F->G H EHS Collects Waste for Final Disposal G->H

Caption: A flowchart of the procedural steps for safe disposal of azetidine/TFA waste.

Detailed Neutralization Protocol

This procedure must be performed inside a certified chemical fume hood while wearing all prescribed PPE.

  • Preparation: Place your waste container in a large secondary container (an ice bath is recommended to manage heat generation). Ensure you have a calibrated pH meter or pH strips (range 0-14) ready.

  • Stirring: If possible, add a PTFE-coated stir bar to the waste container and begin gentle stirring.

  • Select Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Sodium bicarbonate is preferred as it is a weaker base and the reaction is less exothermic and more easily controlled.[8]

  • Slow Addition: EXTREMELY SLOWLY , add small aliquots of the basic solution to the acidic waste. The neutralization of a strong acid is an exothermic reaction that can cause boiling and splashing if the base is added too quickly.[9]

  • Monitor pH: After each addition, wait for the reaction (fizzing, if using bicarbonate) to subside and check the pH of the solution.

  • Target pH: Continue adding the neutralizing agent until the pH of the waste solution is stable within a neutral range (typically between 6.0 and 9.0), as specified by your institution's EHS guidelines.[6][10]

  • Final Steps: Once neutralized, securely cap the container. Wipe down the exterior of the container to remove any contamination.

Spill and Emergency Procedures

Immediate and correct response to spills or exposures is critical.

  • Spill Response:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • For small spills (<100 mL) inside a chemical fume hood, use a chemical spill kit with a neutralizing agent (such as sodium bicarbonate for acids) to absorb the material.[4]

    • For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[4]

    • Do not attempt to clean up a large spill yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower. Remove all contaminated clothing while showering. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]

    • Ingestion: DO NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Final Waste Disposition

After neutralization, the waste is still considered hazardous chemical waste and must be disposed of through the proper channels.

  • Request Pickup: Submit a chemical waste collection request through your institution's EHS online portal.[11]

  • Await Collection: Ensure the container remains properly stored in the SAA until it is collected by trained EHS personnel.

By adhering to these scientifically grounded procedures, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the broader community.

References

  • Synquest Labs. (n.d.). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet.
  • Thor Specialities (UK) LTD. (2019, November 6).
  • Williams, J. (2024, April 2).
  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Collot, M. (2016, April 18). How to remove TFA salt? ResearchGate. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • ChemicalBook. (2025, July 5).
  • Quora. (2021, January 14). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.).
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • University of Washington. (n.d.). SOP for Acetic acid, Formic acid, Trifluoroacetic Acid.
  • The University of Arizona Research Laboratory & Safety Services. (2015, July 17).
  • Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Massachusetts Institute of Technology EHS. (n.d.). Chemical Waste. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Greenbook.net. (2009, November 20).
  • Actylis Lab Solutions. (2010, June 10). Ethanediol (Ethylene glycol) MSDS.
  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • American Chemical Society. (2026, January 6). (±)

Sources

A Senior Application Scientist's Guide to Handling 1-(azetidin-3-yl)ethan-1-one with Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested protocols for the safe handling of 1-(azetidin-3-yl)ethan-1-one, particularly when used with trifluoroacetic acid (TFA), a common and highly hazardous reagent. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Reagents

A thorough understanding of the individual components and their potential reaction is the bedrock of a safe operational plan. The primary hazard in this mixture stems from Trifluoroacetic Acid (TFA), a strong, corrosive acid.[1][2] The azetidine compound, as an amine derivative, will react with TFA in a classic acid-base neutralization. This reaction is exothermic and must be controlled.

While the resulting trifluoroacetate salt is less corrosive than pure TFA, the initial handling of the neat reagents requires the highest level of precaution.

Substance CAS Number Key Hazards GHS Hazard Statements
Trifluoroacetic Acid (TFA) 76-05-1Highly corrosive, causes severe skin burns and eye damage, toxic upon inhalation, harmful to aquatic life.[3][4][5][6][7]H314, H332, H412, H302[6][8]
1-(azetidin-3-yl)ethan-1-one (as salt) 1309208-83-0Harmful if swallowed, causes skin and serious eye irritation.[9]H302, H315, H319
The Mixture/Reaction Product 1309208-83-0Assumed to carry irritation risks from the parent compound and potential residual corrosivity from TFA.H302, H315, H319

Pre-Operational Safety Protocol

Before any reagents are brought into the workspace, a systematic check of engineering controls and safety equipment is mandatory.

Step 1: Engineering Controls & Workspace Preparation
  • Chemical Fume Hood: All handling of Trifluoroacetic Acid and the mixing procedure MUST be performed inside a properly functioning chemical fume hood.[1][2] The high vapor pressure (107 mbar @ 25 °C) and corrosivity of TFA vapors necessitate this control.[3][4] Verify that the fume hood has been certified by your institution's Environmental Health & Safety (EH&S) department within the last year.[10]

  • Safety Equipment Location: Identify and confirm the operational status of the nearest safety shower and eyewash station.[11] Ensure the path to this equipment is unobstructed.

  • Spill Kit: A spill kit containing an inert absorbent material suitable for acids (e.g., vermiculite, sand) must be readily accessible.[10][11] Do not use reactive absorbents.

  • Clear Workspace: Ensure the fume hood is free of clutter and unnecessary equipment. All required apparatus (glassware, stir plates, etc.) should be clean, dry, and inspected for defects.

Step 2: Personal Protective Equipment (PPE) Selection

The selection of PPE is not merely a checklist; it is your primary barrier against exposure. Each component is chosen to counter a specific, identified hazard.

PPE CategorySpecificationRationale
Hand Protection Double Gloving: Inner nitrile glove, outer heavy-duty glove (e.g., Butyl rubber, Viton).[1]TFA is extremely destructive to tissue, and burns may be delayed.[1] Nitrile offers initial splash protection, but heavy-duty gloves are required for prolonged tasks or higher volumes due to TFA's ability to permeate standard lab gloves.[1][2] Always consult the manufacturer's glove compatibility chart.[1][12]
Eye & Face Protection ANSI-approved chemical splash goggles AND a full-face shield.[1]This combination is mandatory. Goggles protect against splashes from all angles, while the face shield provides an additional barrier for the entire face from splashes and vapors, which can cause permanent blindness.[1][13]
Body Protection A flame-retardant laboratory coat, fully buttoned, and a chemical-resistant apron.[1][14]Protects skin and personal clothing from accidental spills. TFA can quickly saturate and destroy standard cotton lab coats.[1]
Foot Protection Full-length pants and closed-toe, chemical-resistant shoes.[1]Prevents exposure to spills that may travel to the floor. No area of skin between the shoe and ankle should be exposed.[1]
Respiratory Protection Not typically required if all work is conducted in a certified fume hood.[1][11]If work must be done outside a fume hood (not recommended), a respiratory protection analysis must be performed by EH&S to determine the appropriate respirator.[1]

Operational Plan: A Step-by-Step Workflow

This workflow minimizes risk by ensuring a controlled and logical progression from reagent handling to waste disposal.

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_cleanup Post-Operation Phase prep_space 1. Prepare Workspace (Fume Hood, Safety Gear) don_ppe 2. Don Full PPE prep_space->don_ppe handle_reagents 3. Handle Pure Reagents (TFA & Azetidine) mix 4. Perform Controlled Mixing (Cooling, Slow Addition) handle_reagents->mix decon 5. Decontaminate & Doff PPE mix->decon waste 6. Segregate & Dispose Waste decon->waste

Caption: Workflow for handling 1-(azetidin-3-yl)ethan-1-one with TFA.

Protocol Steps:
  • Reagent Dispensing: Inside the fume hood, carefully dispense the required amounts of 1-(azetidin-3-yl)ethan-1-one and Trifluoroacetic Acid into separate, appropriate containers. Transport TFA in secondary containment.[1]

  • Setup for Reaction: Place the vessel containing the azetidine compound on a stir plate within an ice/water bath to manage the reaction temperature.

  • Controlled Addition: CRITICAL STEP: Add the Trifluoroacetic Acid to the chilled azetidine solution dropwise with continuous stirring. Never add water to acid.[2] The strong acidity of TFA (pKa ≈ 0.23) ensures a vigorous, exothermic reaction with the amine base.[13] Failure to control this addition can lead to boiling and splashing of corrosive material.

  • Post-Reaction Handling: Once the addition is complete, allow the mixture to slowly warm to room temperature while still stirring. The resulting salt solution should be handled with the same PPE, as residual reactants or unforeseen hazards may be present.

  • Decontamination: Thoroughly clean all glassware and equipment used. Wash your hands immediately and thoroughly after doffing gloves.[1]

Emergency Response Procedures

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

Scenario Immediate Action Protocol
Skin Exposure 1. Immediately proceed to the nearest safety shower.[11] 2. Remove all contaminated clothing while rinsing.[3] 3. Flush the affected area with copious amounts of water for at least 15 minutes .[1] 4. Seek immediate medical attention. Notify your supervisor and EH&S.[1] Burns may not be immediately apparent.[1]
Eye Exposure 1. Immediately proceed to the nearest eyewash station.[2] 2. Forcibly hold the eyelids open and flush the eyes with water for at least 15 minutes .[1] 3. Remove contact lenses if present and easy to do.[3] 4. Seek immediate medical attention. Notify your supervisor and EH&S.[1]
Minor Spill (<500 mL in fume hood) 1. Alert others in the lab. 2. Use an inert absorbent material (vermiculite, sand) to contain the spill.[10][11] 3. Collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[11] 4. Decontaminate the area.
Major Spill (>500 mL or any spill outside a fume hood) 1. Evacuate the immediate area and alert all personnel.[1][10] 2. If safe to do so, close the laboratory door to contain vapors.[10] 3. Call your institution's emergency number or 911.[1] 4. Do not attempt to clean up a large spill yourself.[10]

Waste Management and Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Waste Segregation: All waste containing Trifluoroacetic Acid or the reaction mixture must be treated as hazardous waste.[1][11]

  • Container: Collect all liquid waste in a designated, clearly labeled, and sealed container. The container must be compatible with strong acids.[1][10] Do not store acid waste in metal containers.[1]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical names of all components.[10] Do not use abbreviations.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as bases and oxidizing agents.[1][2]

  • Disposal: DO NOT pour this waste down the drain.[1][12] Arrange for pickup and disposal through your institution's EH&S department.[1][11]

By adhering to these principles of hazard assessment, meticulous preparation, controlled execution, and responsible disposal, you ensure a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. EH&S. [Link]

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • neoFroxx. (n.d.). Safety Data Sheet: Trifluoroacetic acid 0.1 % in water for LC-MS. [Link]

  • GazFinder. (n.d.). TFA - trifluoroacetic acid (C2HF3O2). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]

  • University of Connecticut. (n.d.). CB-LSOP-TFA.docx. [Link]

  • Reddit. (2019, August 1). TFA resistant gloves. r/chemistry. [Link]

  • KTEC Equipment and Supplies. (2014, May 16). SAFETY DATA SHEET. [Link]

  • Thor. (2019, November 6). Safety data sheet. [Link]

  • Fisher Scientific. (2025, July 16). SAFETY DATA SHEET - Trifluoroacetic acid. [Link]

  • Biosolve Shop. (2013, August 14). Safety Data Sheet. [Link]

  • PubChem. (n.d.). Azetidin-1-yl(oxolan-3-yl)methanone. [Link]

  • Chemspace. (n.d.). 1-(azetidin-1-yl)-2-[(piperidin-3-yl)(propyl)amino]ethan-1-one. [Link]

  • Google Patents. (n.d.).
  • Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). [Link]

  • ResearchGate. (n.d.). Trifluoroacetic Acid CAS No. 76-05-1 INTRODUCTION. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid
Reactant of Route 2
1-(azetidin-3-yl)ethan-1-one; trifluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.